UDP-GlcNAc
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C17H27N3O17P2 |
|---|---|
Peso molecular |
607.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
LFTYTUAZOPRMMI-CFRASDGPSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of UDP-GlcNAc in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism, integrating nutrient status with the regulation of a vast array of signaling pathways. Its primary role in cellular signaling is mediated through the post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins with O-linked β-N-acetylglucosamine (O-GlcNAc). This dynamic and reversible modification, termed O-GlcNAcylation, is akin to phosphorylation in its scope and importance, influencing protein stability, localization, and enzymatic activity. Dysregulation of this compound metabolism and O-GlcNAcylation is increasingly implicated in the pathophysiology of numerous chronic diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of the role of this compound in cellular signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction: this compound as a Cellular Nutrient Sensor
The intracellular concentration of this compound is a direct reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism through the hexosamine biosynthetic pathway (HBP).[1][2][3] Approximately 2-5% of cellular glucose is shunted into the HBP, making this compound a sensitive indicator of nutrient availability.[4] This positions O-GlcNAcylation as a key nutrient-sensing mechanism that modulates cellular processes in response to metabolic fluctuations.[2][5]
The dynamic addition and removal of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which catalyzes the addition of GlcNAc from this compound onto serine and threonine residues of target proteins, and O-GlcNAcase (OGA), which removes the modification.[6][7] The singular nature of these enzymes, in contrast to the hundreds of kinases and phosphatases, underscores the central regulatory role of this modification.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is the metabolic pathway responsible for the de novo synthesis of this compound from glucose. It is a four-step enzymatic pathway that integrates various metabolic inputs.
Figure 1: The Hexosamine Biosynthetic Pathway (HBP).
O-GlcNAcylation: The Effector Arm of this compound Signaling
O-GlcNAcylation is a highly dynamic post-translational modification that rivals phosphorylation in its prevalence and regulatory importance.[6] It modifies a vast number of intracellular proteins, thereby regulating their function.
The O-GlcNAc Cycling Enzymes: OGT and OGA
-
O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding the O-GlcNAc moiety to proteins. OGT's activity is highly sensitive to this compound concentrations, allowing it to act as a direct sensor of the cell's metabolic state.[7]
-
O-GlcNAcase (OGA): The enzyme that removes O-GlcNAc from proteins, ensuring the dynamic and reversible nature of this modification.[7]
Figure 2: The dynamic cycling of O-GlcNAcylation.
Quantitative Data in this compound Signaling
Cellular this compound Concentrations
The concentration of this compound varies between cell types and in response to different metabolic conditions.
| Cell Line | This compound Concentration (pmol/106 cells) | Reference |
| 293T | 60 - 150 | [8] |
| NIH/3T3 | 80 - 200 | [8] |
| HCT116 | 120 - 250 | [8] |
| AML12 | 200 - 400 | [8][9] |
| Hepa1-6 | 300 - 500 | [8] |
| HeLa | 400 - 520 | [8][9] |
| Primary Mouse Fibroblasts | 100 - 220 | [8] |
O-GlcNAcylation Stoichiometry
The stoichiometry of O-GlcNAcylation on specific proteins provides insight into the extent of modification under different physiological states.
| Protein | Stoichiometry (%) | Cellular Context | Reference |
| CREB | 33.0 | Neurons | [10] |
| MeCP2 | 15.3 | Neurons | [10] |
| Sp1 | ~100 (multiple sites) | 293T cells | [10] |
| Neurofilament-H | High (multiple sites) | Bovine Brain | [11] |
| Synapsin IIa | Moderate | Rat Brain | [10] |
| Nup62 | High | Rat Brain | [10] |
Kinetic Parameters of O-GlcNAc Cycling Enzymes
The kinetic parameters of OGT and OGA provide a quantitative measure of their enzymatic efficiency.
Table 3: Kinetic Parameters of O-GlcNAc Transferase (OGT)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| This compound | 1-10 | N/A | N/A | [7][12] |
| CKII peptide | 50-200 | 0.1-1.0 | 500 - 20,000 | [13] |
| NUP62 peptide | 20-100 | 0.05-0.5 | 500 - 25,000 | [7] |
| TAB1 | 5-25 | 0.01-0.1 | 400 - 20,000 |[7] |
Table 4: Kinetic Parameters of O-GlcNAcase (OGA)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| pNP-GlcNAc | 50-150 | 0.5-5.0 | 3,300 - 100,000 | [5] |
| O-GlcNAc-peptides | 100-500 | 0.1-1.0 | 200 - 10,000 |[5] |
Crosstalk with Phosphorylation
A critical aspect of O-GlcNAc signaling is its intricate interplay with phosphorylation. Both modifications occur on serine and threonine residues, leading to several modes of interaction:
-
Reciprocal Occupancy: O-GlcNAc and phosphate (B84403) can compete for the same or adjacent sites on a protein, creating a "yin-yang" relationship where one modification precludes the other.[6][14]
-
Regulation of Signaling Enzymes: OGT and OGA are themselves regulated by phosphorylation, and in turn, O-GlcNAcylation can modulate the activity of kinases and phosphatases.[6]
Figure 3: Crosstalk between O-GlcNAcylation and Phosphorylation.
Role in Key Signaling Pathways
Insulin (B600854) Signaling
O-GlcNAcylation plays a critical role in modulating insulin signaling. Elevated levels of this compound, often seen in hyperglycemic conditions, lead to increased O-GlcNAcylation of key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS), PI3K, and Akt. This often results in the attenuation of insulin signaling, contributing to insulin resistance.[15][16][17]
Figure 4: O-GlcNAcylation in the Insulin Signaling Pathway.
Cancer Signaling
Aberrant O-GlcNAcylation is a hallmark of many cancers and contributes to multiple aspects of tumorigenesis, including proliferation, metastasis, and metabolic reprogramming.[18][19] Many transcription factors, such as c-Myc, NF-κB, and p53, are regulated by O-GlcNAcylation, which can alter their stability, DNA binding, and transcriptional activity.[20][21]
Figure 5: Role of O-GlcNAcylation in Cancer Signaling.
Experimental Protocols
Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This method allows for the specific labeling and subsequent detection or enrichment of O-GlcNAcylated proteins.
Workflow:
Figure 6: Chemoenzymatic Labeling Workflow.
Detailed Methodology:
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Enzymatic Labeling: Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (GalT(Y289L)) and UDP-GalNAz (an azide-modified galactose analog). The GalT enzyme will transfer the GalNAz moiety to terminal O-GlcNAc residues.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a biotin-alkyne probe. This will covalently attach biotin (B1667282) to the azide-modified sugars.
-
Detection/Enrichment:
In Vitro OGT Activity Assay
This assay measures the enzymatic activity of OGT by quantifying the transfer of radiolabeled GlcNAc to a peptide substrate.
Workflow:
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of transcription factor function by O-GlcNAc modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
The Regulation of the UDP-GlcNAc Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular pool of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical node in cellular metabolism, serving as the sole substrate for protein O-GlcNAcylation and a key building block for N-glycans, proteoglycans, and glycolipids. The maintenance of this compound homeostasis is thus paramount for cellular function, and this is achieved through the coordinated action of two pathways: the de novo hexosamine biosynthesis pathway (HBP) and the this compound salvage pathway. While the HBP synthesizes this compound from glucose and glutamine, the salvage pathway recycles N-acetylglucosamine (GlcNAc) derived from the breakdown of glycoconjugates. This guide provides an in-depth technical overview of the regulatory mechanisms governing the this compound salvage pathway, with a focus on key enzymes, signaling integration, and experimental methodologies.
Core Enzymes of the this compound Salvage Pathway and Their Regulation
The this compound salvage pathway consists of a series of enzymatic reactions that convert free GlcNAc into this compound. The key regulatory points in this pathway are the enzymes N-acetylglucosamine kinase (NAGK) and UDP-N-acetylglucosamine pyrophosphorylase (UAP1, also known as AGX).
N-acetylglucosamine Kinase (NAGK)
NAGK catalyzes the first committed step of the salvage pathway: the ATP-dependent phosphorylation of GlcNAc to form GlcNAc-6-phosphate (GlcNAc-6P).
Kinetic Properties:
| Enzyme | Substrate | Km | Vmax | Source Organism/Cell Line | Reference |
| NAGK | GlcNAc | 30-100 µM | - | Human | [1] |
| NAGK | ATP | 50-200 µM | - | Human | [1] |
Regulation of NAGK:
-
Substrate Availability: The activity of NAGK is directly influenced by the intracellular concentration of its substrates, GlcNAc and ATP. Increased availability of GlcNAc, for instance, from the degradation of glycoproteins or supplemented exogenously, enhances the flux through the salvage pathway.[2]
-
Transcriptional Regulation: Studies have shown that NAGK expression can be upregulated in response to cellular stress, such as glutamine deprivation in pancreatic ductal adenocarcinoma (PDA) cells.[1][3] This transcriptional induction allows cells to compensate for the reduced de novo synthesis of this compound by increasing their capacity to salvage GlcNAc.[1]
-
Allosteric Regulation: While not extensively characterized, the potential for allosteric regulation of NAGK by downstream metabolites of the HBP and salvage pathway remains an area of active investigation.
UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/AGX)
UAP1 is a key enzyme that catalyzes the reversible conversion of GlcNAc-1-phosphate (GlcNAc-1P) and UTP to this compound and pyrophosphate (PPi).[4] This enzyme is a critical control point as it represents the final step in the synthesis of this compound and is also involved in the de novo pathway.
Kinetic Properties:
| Enzyme | Substrate | Km | Vmax | Source Organism/Cell Line | Reference |
| UAP1 (Aspergillus fumigatus) | UTP | ~100 µM | - | Aspergillus fumigatus | [5] |
| UAP1 (Aspergillus fumigatus) | GlcNAc-1P | ~50 µM | - | Aspergillus fumigatus | [5] |
| UAP1 (Human) | UTP | 130 µM | 1.3 µmol/min/mg | Human | [6] |
| UAP1 (Human) | GlcNAc-1P | 30 µM | - | Human | [6] |
Regulation of UAP1/AGX:
-
Feedback Inhibition: UAP1 activity is subject to feedback inhibition by its product, this compound.[7] This mechanism helps to maintain a stable intracellular pool of this compound and prevent its excessive accumulation.
-
Allosteric Regulation: In some organisms, such as the protozoan parasite Giardia lamblia, the activity of UDP-N-acetylglucosamine pyrophosphorylase is allosterically activated by glucosamine-6-phosphate.[8] This suggests that the enzyme can be regulated by intermediates of the hexosamine biosynthetic pathway, allowing for cross-talk between the de novo and salvage pathways.
-
Substrate Availability: The enzymatic activity of UAP1 is dependent on the cellular concentrations of UTP and GlcNAc-1-phosphate.[4]
Integration with Cellular Signaling and Metabolism
The this compound salvage pathway is not an isolated metabolic route but is intricately connected with other cellular processes, particularly nutrient sensing and stress responses.
Nutrient Sensing and Stress Response
Under conditions of nutrient deprivation, such as low glucose or glutamine, the de novo synthesis of this compound is compromised.[1][9] In such scenarios, the salvage pathway plays a crucial role in maintaining the cellular this compound pool. For example, glutamine limitation in pancreatic cancer cells leads to a compensatory upregulation of NAGK and an increased reliance on GlcNAc salvage.[1][3] This highlights the salvage pathway's role as a critical survival mechanism under metabolic stress.
O-GlcNAcylation and Transcriptional Regulation
The end product of the salvage pathway, this compound, is the substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytoplasmic proteins.[10] O-GlcNAcylation is a dynamic post-translational modification that acts as a nutrient sensor and regulates the activity of various transcription factors and signaling proteins.[11] For instance, the O-GlcNAcylation of transcription factors like Sp1 and YY1 can modulate their activity and influence gene expression, including the expression of hyaluronan synthase 2 (HAS2).[11] Therefore, the regulation of the salvage pathway directly impacts the O-GlcNAc modification landscape and, consequently, gene expression programs.
Experimental Protocols
Measurement of this compound Levels
Accurate quantification of intracellular this compound levels is crucial for studying the regulation of the salvage pathway.
This method is based on the O-GlcNAcylation of a substrate peptide by OGT, with subsequent immunodetection of the modification.[12][13][14]
Protocol:
-
Metabolite Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells with a suitable extraction buffer (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
Enzymatic Reaction:
-
Reconstitute the dried metabolites in reaction buffer.
-
Prepare a reaction mixture containing the sample, recombinant OGT, and a biotinylated acceptor peptide.
-
Incubate the reaction mixture to allow for the O-GlcNAcylation of the peptide.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated peptide.
-
Wash the plate to remove unbound components.
-
Add an anti-O-GlcNAc antibody (e.g., RL2) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
-
Quantify this compound levels by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.
-
LC-MS provides a highly sensitive and specific method for this compound quantification.[15]
Protocol:
-
Metabolite Extraction: Follow the same procedure as for the enzymatic assay.
-
Chromatographic Separation:
-
Reconstitute the dried metabolites in a suitable solvent.
-
Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column.
-
Elute the metabolites using a gradient of appropriate mobile phases.
-
-
Mass Spectrometry Detection:
-
Introduce the eluent into a mass spectrometer operating in negative ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
Quantify this compound levels by comparing the peak area of the sample to a standard curve.
-
N-acetylglucosamine Kinase (NAGK) Activity Assay
NAGK activity can be measured using a coupled enzyme assay that monitors the consumption of NADH.[16]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, KCl, MgCl2, DTT, BSA, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).
-
Assay Initiation:
-
Add the cell lysate or purified NAGK enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrates, GlcNAc and ATP.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculation: Calculate the NAGK activity based on the rate of NADH consumption.
Visualizing the Regulatory Network
The this compound Salvage Pathway
Caption: Core enzymatic reactions of the this compound salvage pathway.
Regulatory Inputs on the Salvage Pathway
Caption: Key regulatory inputs controlling the this compound salvage pathway.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Conclusion
The this compound salvage pathway is a vital metabolic route that ensures the maintenance of this compound homeostasis, particularly under conditions of nutrient stress. Its regulation is multifaceted, involving substrate availability, transcriptional control of key enzymes like NAGK, and feedback inhibition. The intricate crosstalk between the salvage pathway, the de novo HBP, and downstream effector pathways like O-GlcNAcylation underscores its importance in cellular signaling and adaptation. A thorough understanding of these regulatory mechanisms, facilitated by robust experimental methodologies, is essential for researchers in basic science and for professionals in drug development targeting diseases with aberrant glycosylation, such as cancer and metabolic disorders.
References
- 1. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
- 4. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
The Hexosamine Biosynthetic Pathway: A Technical Guide to its Core Enzymes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. It culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), an essential substrate for all forms of protein glycosylation. The flux through this pathway is tightly regulated by a series of key enzymes, which are increasingly recognized as important targets in various pathologies, including cancer, diabetes, and neurodegenerative diseases. This technical guide provides an in-depth overview of the core enzymes of the HBP and the subsequent O-GlcNAc cycling machinery. It includes a compilation of their known kinetic properties, detailed experimental protocols for their study, and graphical representations of the pathway and associated workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to the Hexosamine Biosynthetic Pathway (HBP)
Approximately 2-5% of cellular glucose enters the Hexosamine Biosynthetic Pathway (HBP), a vital metabolic pathway that produces uridine diphosphate-N-acetylglucosamine (this compound).[1] This activated amino sugar is the fundamental building block for N-linked and O-linked glycosylation of proteins and lipids.[2] The HBP serves as a cellular nutrient sensor because it utilizes substrates from major metabolic pathways, including glucose (via fructose-6-phosphate), glutamine, acetyl-CoA, and UTP.[2] The end-product, this compound, is the donor substrate for O-GlcNAc transferase (OGT), which catalyzes the dynamic O-GlcNAcylation of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[3] This post-translational modification, analogous to phosphorylation, is reversed by O-GlcNAcase (OGA) and plays a crucial role in regulating a vast array of cellular processes such as signal transduction, transcription, and metabolism.[3][4] Dysregulation of the HBP and protein O-GlcNAcylation is implicated in numerous diseases, making the enzymes of this pathway attractive targets for therapeutic intervention.[4]
Core Enzymes of the de novo HBP
The synthesis of this compound from glucose and glutamine is a four-step enzymatic process.
Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT)
GFAT (EC 2.6.1.16) catalyzes the first and rate-limiting step of the HBP: the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate (B1630785).[5] This enzyme is a major control point for the pathway's flux. In humans, there are two isoforms, GFAT1 and GFAT2, which exhibit different tissue-specific expression patterns.[6]
Regulation: GFAT activity is intricately regulated through multiple mechanisms:
-
Feedback Inhibition: The pathway's end-product, this compound, allosterically inhibits GFAT, providing a direct mechanism to maintain homeostasis.[6]
-
Post-Translational Modification: GFAT is a target for phosphorylation by protein kinase A (PKA) and AMP-activated protein kinase (AMPK), which modulates its activity in response to cellular energy status and signaling cues.[6][7] For instance, PKA phosphorylation at Ser205 has been shown to lower baseline GFAT-1 activity while abolishing this compound feedback inhibition.[7]
Glucosamine-6-Phosphate N-Acetyltransferase (GNPNAT1)
GNPNAT1 (EC 2.3.1.4), also known as GNA1, catalyzes the second step, the acetylation of GlcN-6-P using acetyl-CoA as the donor, to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and Coenzyme A.[8][9] This reaction incorporates input from fatty acid metabolism into the pathway.
Phosphoacetylglucosamine Mutase (PGM3)
PGM3 (EC 5.4.2.3), also known as N-acetylglucosamine-phosphate mutase (AGM1), isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[10][11] This reversible reaction is a critical step in preparing the sugar for activation with UTP.
UDP-N-Acetylglucosamine Pyrophosphorylase (UAP1)
UAP1 (EC 2.7.7.23), also known as AGX1, catalyzes the final step of the de novo pathway. It activates GlcNAc-1-P by transferring a UMP moiety from UTP, yielding this compound and pyrophosphate.[12][13] This enzyme can also utilize N-acetylgalactosamine-1-phosphate (GalNAc-1-P) as a substrate to produce UDP-GalNAc.[13]
Key Regulatory Enzymes of O-GlcNAcylation
The dynamic cycling of O-GlcNAc on target proteins is controlled by a pair of enzymes that add and remove the modification.
O-GlcNAc Transferase (OGT)
OGT (EC 2.4.1.255) is the sole enzyme responsible for attaching GlcNAc from this compound to the serine and threonine residues of target proteins.[9] Unlike the vast families of kinases and phosphatases, a single, highly conserved OGT gene encodes for this critical activity.[9] OGT's catalytic efficiency and substrate selection are influenced by its tetratricopeptide repeat (TPR) domains, which are involved in protein-protein interactions and substrate recognition.
O-GlcNAcase (OGA)
OGA (EC 3.2.1.169) is the enzyme that removes O-GlcNAc from proteins.[9] Also known as MGEA5 or N-acetyl-β-D-glucosaminidase, it ensures the dynamic and reversible nature of O-GlcNAcylation.[14] The balance between OGT and OGA activity dictates the overall O-GlcNAc status of the cell, which in turn modulates numerous signaling pathways.
Quantitative Data Summary
The following tables summarize the available kinetic parameters for the key human enzymes of the HBP. These values are essential for building kinetic models and for designing inhibitor screening assays.
Table 1: Kinetic Parameters of de novo HBP Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Notes | Reference(s) |
| GFAT1 | Fructose-6-Phosphate | 7 | - | Highly sensitive to product inhibition by GlcN-6-P. | |
| L-Glutamine | ~1000 | - | Value similar to previous reports for mammalian GFAT. | ||
| This compound (Inhibitor) | IC50 = 57.0 µM | - | Feedback inhibition is a key regulatory mechanism. | ||
| GFAT2 | Fructose-6-Phosphate | 957 | 0.0031 | Apparent Km value. | |
| L-Glutamine | 763 | 0.0031 | Apparent Km value. | ||
| This compound (Inhibitor) | IC50 = 367.3 µM | - | Significantly less sensitive to feedback inhibition than GFAT1. | ||
| GNPNAT1 | Acetyl-CoA | 26 | - | - | [4][8] |
| Glucosamine-6-Phosphate | 97 | - | - | [4][8] | |
| PGM3 | GlcNAc-1-Phosphate | 90 | - | Uses Glc-1,6-bisphosphate as a catalytic intermediate cofactor (Km=4.3µM). | [13] |
| UAP1 | GlcNAc-1-Phosphate | - | - | Catalyzes the reversible reaction with UTP. | [12][13] |
| UTP | - | - | Kinetic data for the human enzyme is not readily available. | [12][13] |
Table 2: Kinetic Parameters of O-GlcNAc Cycling Enzymes
| Enzyme | Substrate/Inhibitor | Km / Ki / IC50 | Notes | Reference(s) |
| OGT | This compound | - | Exhibits complex kinetics with multiple this compound binding constants, suggesting cooperativity. | |
| Peptide Substrates | Varies | Substrate recognition is complex and involves the TPR domains. | [12] | |
| OGA | O-GlcNAcylated Peptides | Varies | Generally exhibits broad substrate specificity, with kinetic parameters not significantly differing for many substrates. | [12] |
Note: A dash (-) indicates that specific quantitative data was not found in the cited literature.
Experimental Protocols
Accurate measurement of enzyme activity and pathway flux is crucial for HBP research. Below are detailed methodologies for key experiments.
GFAT Activity Assay (Spectrophotometric)
This assay measures the production of glutamate, one of the products of the GFAT reaction, by coupling it to the glutamate dehydrogenase (GDH) reaction. The reduction of NAD+ to NADH by GDH is monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 50 mM KCl, 1 mM DTT.
-
Substrates: L-Glutamine, D-Fructose-6-Phosphate.
-
Coupling Enzyme & Cofactors: Glutamate Dehydrogenase (GDH), NAD+.
-
Cell/Tissue Lysate or Purified GFAT.
-
Spectrophotometer (plate reader or cuvette-based).
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, 10 mM Fructose-6-Phosphate, 2.5 mM NAD+, and 1 unit/mL GDH.
-
Sample Addition: Add 10-50 µg of cell lysate or an appropriate amount of purified enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding L-Glutamine to a final concentration of 10 mM.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate Activity: Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1) to convert the rate of change in absorbance to the rate of glutamate production (nmol/min/mg protein).
OGT/OGA Activity Assay (Fluorescence-Based)
Several fluorescence-based methods exist. A common approach for OGT involves using a specific peptide substrate and a fluorescently labeled this compound analog. For OGA, a fluorogenic substrate like 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) can be used.
OGA Activity Protocol (using 4-MUG):
-
Prepare Reagents:
-
OGA Assay Buffer: 50 mM Sodium Citrate, pH 4.0, 100 mM NaCl, 0.1% BSA.
-
Substrate: 1 mM 4-MUG in DMSO.
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5.
-
-
Reaction Setup: In a 96-well black plate, add 50 µL of OGA Assay Buffer to each well.
-
Sample Addition: Add cell lysate or purified OGA to the wells. Include a no-enzyme control.
-
Initiate Reaction: Add 10 µL of 1 mM 4-MUG to start the reaction (final concentration ~167 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~365 nm and emission at ~445 nm.
-
Quantification: Create a standard curve using 4-Methylumbelliferone (4-MU) to quantify the amount of product formed.
Detection of Protein O-GlcNAcylation by Western Blot
This protocol allows for the visualization of total protein O-GlcNAcylation levels in cell or tissue samples.
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 10 µM Thiamet-G or PUGNAc) to preserve the O-GlcNAc modification.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]
-
SDS-PAGE: Separate the proteins on a 4-15% gradient polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer.[4]
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6).[4]
-
Washing: Repeat the wash step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film. Include a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
The enzymes of the hexosamine biosynthetic pathway and O-GlcNAc cycling represent a nexus of cellular metabolic control and signal transduction. Their activities are tightly regulated and are fundamental to maintaining cellular homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust toolkit for researchers and drug development professionals aiming to investigate this critical pathway. A deeper understanding of these key enzymes will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.
References
- 1. Frontiers | GNPNAT1 is a potential biomarker correlated with immune infiltration and immunotherapy outcome in breast cancer [frontiersin.org]
- 2. GNPNAT1 is a Biomarker That Predicts a Poor Prognosis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Upregulation of GNPNAT1 Predicts Poor Prognosis and Correlates With Immune Infiltration in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Identification of UAP1L1 as a critical factor for protein O-GlcNAcylation and cell proliferation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GNPNAT1 glucosamine-phosphate N-acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
The Nexus of Nutrition and Cellular Regulation: UDP-GlcNAc as a Master Nutrient Sensor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical signaling molecule at the crossroads of cellular metabolism, translating the nutritional state of the cell into profound changes in protein function and gene expression. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound levels dynamically reflect the availability of glucose, amino acids, fatty acids, and nucleotides. This integration of multiple nutrient inputs positions this compound as a master nutrient sensor. Its primary downstream effect is the post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc), a process known as O-GlcNAcylation. This dynamic and reversible modification, akin to phosphorylation, modulates the activity, stability, and localization of thousands of proteins, thereby influencing a vast array of cellular processes, including signal transduction, transcription, and epigenetics. Dysregulation of the HBP and O-GlcNAcylation is increasingly implicated in the pathophysiology of metabolic diseases, cancer, and neurodegenerative disorders, making this pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanisms by which this compound functions as a nutrient sensor, details key experimental methodologies, and presents quantitative data to support a comprehensive understanding of this pivotal cellular process.
The Hexosamine Biosynthetic Pathway: A Cellular Barometer of Nutrient Status
The hexosamine biosynthetic pathway (HBP) is the metabolic engine that produces this compound, integrating inputs from major macronutrient pathways[1][2][3][4]. Approximately 2-5% of cellular glucose is shunted into the HBP[2][5]. The pathway's unique architecture allows it to sense and respond to the flux of several key metabolites:
-
Glucose: The pathway begins with fructose-6-phosphate, an intermediate of glycolysis[6].
-
Amino Acids: Glutamine serves as the nitrogen donor in the first and rate-limiting step of the HBP, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT)[2][7].
-
Fatty Acids: Acetyl-CoA, a product of fatty acid oxidation, is required for the acetylation of glucosamine-6-phosphate[2][3].
-
Nucleotides: Uridine triphosphate (UTP) is incorporated in the final step to form this compound[2][3].
Due to this convergence of metabolic inputs, the intracellular concentration of this compound serves as a real-time indicator of the cell's overall nutritional and energetic state[1][8][9].
References
- 1. researchgate.net [researchgate.net]
- 2. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexosamine Biosynthetic Pathway-Derived O-GlcNAcylation Is Critical for RANKL-Mediated Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc and the Epigenetic Regulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
The Pivotal Role of UDP-GlcNAc in Endoplasmic Reticulum N-Glycan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-linked glycosylation is a critical post-translational modification influencing protein folding, quality control, and function. This process is initiated in the endoplasmic reticulum (ER) by the assembly of a lipid-linked oligosaccharide (LLO) precursor, a pathway in which uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) plays a foundational role. As the primary donor of N-acetylglucosamine (GlcNAc), this compound is indispensable for the initial steps of LLO synthesis. This technical guide provides an in-depth exploration of the contribution of this compound to N-glycan biosynthesis in the ER, detailing the core biochemical reactions, key enzymes, and relevant experimental methodologies.
Introduction to N-Glycan Biosynthesis in the ER
N-linked glycosylation commences on the cytosolic face of the endoplasmic reticulum (ER) with the synthesis of a dolichol-linked oligosaccharide (LLO) precursor.[1] This precursor, a highly conserved structure of 14 sugar residues (GlcNAc₂, Man₉, Glc₃), is assembled in a stepwise manner on a lipid carrier, dolichol phosphate (B84403) (Dol-P).[2][3][4] The process is initiated by the transfer of the first two N-acetylglucosamine (GlcNAc) residues from the nucleotide sugar donor, this compound.[3][5] Once partially assembled on the cytosolic side, the LLO intermediate is flipped into the ER lumen for the completion of its synthesis before being transferred en bloc to nascent polypeptide chains.[4][6]
The Core Contribution of this compound
This compound serves as the essential donor substrate for the first two enzymatic steps in the N-glycan biosynthesis pathway. These reactions are catalyzed by a complex of enzymes located on the cytosolic face of the ER membrane.
Step 1: Synthesis of Dolichol-PP-GlcNAc
The inaugural and rate-limiting step of LLO biosynthesis is the transfer of a GlcNAc-1-phosphate moiety from this compound to dolichol phosphate (Dol-P).[1][7] This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase, also known as GlcNAc-1-phosphotransferase (GPT).[8] In eukaryotes, this enzyme is encoded by the ALG7 gene (Asparagine-Linked Glycosylation 7).[1][9] The product of this reaction is N-acetyl-D-glucosaminyl-diphosphodolichol (Dol-PP-GlcNAc).[8]
Reaction: this compound + Dol-P → Dol-PP-GlcNAc + UMP
The essentiality of this step is highlighted by the fact that the antibiotic tunicamycin, a potent inhibitor of GPT, effectively blocks the entire N-glycosylation pathway.[7][10] Deficiencies in GPT activity, as seen in the congenital disorder of glycosylation (CDG) type Ij, lead to reduced LLO synthesis and severe clinical manifestations.[11]
Step 2: Addition of the Second GlcNAc Residue
Following the formation of Dol-PP-GlcNAc, a second GlcNAc residue is transferred from this compound to create a chitobiose core. This reaction is catalyzed by the heterodimeric enzyme ALG13/ALG14 this compound transferase.[2][12] The product, chitobiosyl-diphospho-dolichol (GlcNAc₂-PP-Dol), serves as the foundation upon which the mannose branches of the LLO are built.[12]
Reaction: this compound + Dol-PP-GlcNAc → Dol-PP-GlcNAc₂ + UDP
Transport of this compound into the ER Lumen
While the initial steps of LLO synthesis utilize cytosolic this compound, some glycosylation reactions within the ER lumen also require this sugar nucleotide. The transport of this compound from the cytosol into the ER lumen is mediated by specific nucleotide sugar transporters (NSTs).[13][14] In yeast, the ER-resident this compound transporter is known as Yea4.[14][15] These transporters typically function as antiporters, exchanging luminal UMP for cytosolic this compound.[14] This transport is crucial for processes such as the reglucosylation of misfolded glycoproteins by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which uses UDP-glucose that can be formed from this compound within the ER.[13][16]
Quantitative Data on Key Enzymatic Steps
Quantitative understanding of the enzymatic reactions involving this compound is crucial for studying N-glycan biosynthesis and for the development of potential therapeutic interventions.
| Enzyme | Gene | Substrates | Product | Inhibitor | Vmax (in vitro) | Km (UDP-Glc) (in vitro) |
| GlcNAc-1-phosphotransferase (GPT) | ALG7 | This compound, Dolichol-P | Dolichol-PP-GlcNAc | Tunicamycin | Not widely reported in standardized units | Not widely reported |
| This compound:glycoprotein glucosyltransferase (UGGT) | not applicable | UDP-Glc, Misfolded Glycoprotein | Glucosylated Glycoprotein | not applicable | 200 pmol/mg protein/3 min (for UDP-Glc transport) | 46 µM (for UDP-Glc transport) |
Note: Standardized Vmax and Km values for GPT are not consistently reported across literature due to the membrane-bound nature of the enzyme and variability in assay conditions. The values for UGGT relate to the transport of its substrate into the ER.[17]
Experimental Protocols
Measurement of GlcNAc-1-Phosphotransferase (GPT) Activity
This protocol is adapted from methodologies used to measure endogenous GPT activity in cell lysates.[18][19][20][21]
Objective: To quantify the transfer of radiolabeled GlcNAc-1-P from [³H]this compound to an acceptor molecule, mimicking the initial step of LLO synthesis.
Materials:
-
Cell lysate (e.g., from SK-MEL-30 cells)
-
[³H]this compound (radiolabeled donor substrate)
-
Methyl α-D-mannopyranoside (α-MM) (acceptor substrate)
-
Reaction buffer (containing Tris-HCl, pH 8.0, and other necessary co-factors)
-
QAE-Sephadex A-25 resin
-
Wash buffer (2 mM Tris buffer)
-
Elution buffer (30 mM NaCl in 2 mM Tris buffer)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, [³H]this compound, and α-MM in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic transfer of [³H]GlcNAc-1-P to α-MM, forming α-MM-P-[³H]GlcNAc.[20]
-
Chromatographic Separation:
-
Elution: Elute the reaction product, α-MM-P-[³H]GlcNAc, which has only one phosphate group, using the elution buffer.[18][20] Spontaneously broken down [³H]GlcNAc-1-P will also elute and contribute to the background.[21]
-
Quantification:
-
Collect the eluate.
-
Add scintillation fluid to the eluate.
-
Measure the radioactivity using a liquid scintillation counter to determine the amount of product formed.[18]
-
Visualizations
Signaling and Biosynthetic Pathways
Caption: Initiation of N-glycan biosynthesis on the cytosolic face of the ER.
Experimental Workflow
Caption: Workflow for the GlcNAc-1-phosphotransferase (GPT) activity assay.
Conclusion
This compound is a cornerstone of N-glycan biosynthesis in the endoplasmic reticulum, serving as the indispensable donor for the initial, rate-limiting steps of LLO assembly. The enzymes that utilize this compound, particularly GPT (ALG7), represent critical control points in the N-glycosylation pathway and are potential targets for therapeutic intervention in diseases associated with glycosylation defects. The experimental protocols and conceptual frameworks presented in this guide offer valuable tools for researchers and drug development professionals seeking to further unravel the complexities of this fundamental cellular process. A thorough understanding of the role of this compound is paramount for advancements in glycobiology and the development of novel therapeutic strategies.
References
- 1. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Biosynthesis of the N-glycan precursor (dolichol lipid-linked oligosaccharide, LLO) and transfer to a nascent protein [reactome.org]
- 3. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 4. N-glycosylation [cryst.bbk.ac.uk]
- 5. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase - Wikipedia [en.wikipedia.org]
- 9. Identification of the Archaeal alg7 Gene Homolog (Encoding N-Acetylglucosamine-1-Phosphate Transferase) of the N-Linked Glycosylation System by Cross-Domain Complementation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosamine-1-phosphate transferase by retinoic acid in P19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deficiency of this compound:Dolichol Phosphate N-Acetylglucosamine-1 Phosphate Transferase (DPAGT1) causes a novel congenital disorder of Glycosylation Type Ij - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Endoplasmic Reticulum/Golgi Nucleotide Sugar Transporters Contribute to the Cellular Release of UDP-sugar Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endoplasmic reticulum/golgi nucleotide sugar transporters contribute to the cellular release of UDP-sugar signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Uridine diphosphate-glucose transport into the endoplasmic reticulum of Saccharomyces cerevisiae: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Crossroads of Cellular Metabolism: A Technical Guide to the Metabolic Fate of UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism, integrating nutrient availability from glucose, amino acid, fatty acid, and nucleotide pathways. As the donor substrate for several essential post-translational modifications and biosynthetic pathways, the metabolic fate of this compound is intricately linked to a vast array of cellular processes, from signal transduction and gene expression to cell adhesion and stress response. Dysregulation of this compound metabolism is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of investigation for therapeutic development. This technical guide provides an in-depth exploration of the primary metabolic pathways utilizing this compound, presents quantitative data on its cellular concentrations, and offers detailed experimental protocols for its study.
The Hexosamine Biosynthetic Pathway: The Source of this compound
The hexosamine biosynthetic pathway (HBP) is the primary route for the de novo synthesis of this compound. This pathway converges inputs from major metabolic routes, thus acting as a sensor of the cell's nutritional status. The synthesis of this compound is a multi-step enzymatic process.
Major Metabolic Fates of this compound
Once synthesized, this compound is utilized in several key cellular processes. The distribution of this compound among these pathways is dependent on cell type, metabolic state, and the presence of extracellular signals.
O-GlcNAcylation
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is catalyzed by O-GlcNAc transferase (OGT) and the modification is removed by O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating a wide range of cellular processes, including transcription, translation, and signal transduction.[1][3]
N-Glycosylation
N-linked glycosylation is a major form of protein modification occurring in the endoplasmic reticulum (ER) and Golgi apparatus.[4][5][6] It involves the attachment of a complex oligosaccharide chain to asparagine residues of nascent polypeptides. This compound is essential for the synthesis of the dolichol-linked oligosaccharide precursor that is transferred en bloc to proteins.[4][7]
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis
GPI anchors are complex glycolipids that attach proteins to the cell surface. The biosynthesis of GPI anchors is initiated on the cytoplasmic face of the ER by the transfer of GlcNAc from this compound to phosphatidylinositol (PI).[8][9]
Hyaluronan Synthesis
Hyaluronan is a major component of the extracellular matrix. It is synthesized at the plasma membrane by hyaluronan synthases (HAS), which use this compound and UDP-glucuronic acid as substrates.[10][11][12]
Quantitative Data on this compound Levels
The intracellular concentration of this compound is tightly regulated and varies between different cell types and tissues, reflecting their specific metabolic activities and functions.
Table 1: this compound Concentration in Mouse Tissues
| Tissue | Mean (pmol/mg tissue) | Standard Deviation |
| Liver | 241 | 57 |
| Kidney | 145 | 37 |
| Heart | 41.6 | 9.3 |
| Skeletal muscle (quadriceps) | 13.7 | 0.8 |
| Brain (cerebrum) | 62.6 | 7.4 |
Data sourced from Sunden et al., 2023.[10]
Table 2: this compound Concentration in Cultured Mammalian Cells
| Cell Line | Cell Type/Origin | Mean (pmol/10⁶ cells) | Standard Deviation |
| 293T | Human embryonic kidney | 134 | 42 |
| NIH/3T3 | Mouse embryonic fibroblasts | 64 | 2.6 |
| HCT116 | Human colorectal carcinoma | 120 | 25 |
| AML12 | Mouse hepatocytes | 220 | 56 |
| Hepa 1-6 | Mouse hepatoma | 160 | 35 |
| HeLa | Human cervical carcinoma | 520 | 160 |
| Mouse skin fibroblasts | Primary cells | 102 | 16 |
Data sourced from Sunden et al., 2023.[8][10]
Experimental Protocols
A variety of experimental techniques are employed to study the metabolic fate of this compound and its associated pathways.
Quantification of this compound
This method is based on the O-GlcNAcylation of a substrate peptide by OGT, with subsequent immunodetection of the modification.[10][13][14]
Protocol:
-
Sample Preparation: Extract polar metabolites from cells or tissues.
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the sample, recombinant OGT, a suitable acceptor peptide (e.g., a casein kinase II-derived peptide), and alkaline phosphatase (to remove inhibitory UDP).
-
Incubate to allow the transfer of GlcNAc from this compound in the sample to the acceptor peptide.
-
-
Immunodetection:
-
Spot the reaction mixture onto a PVDF membrane (dot blot).
-
Probe the membrane with a primary antibody that recognizes the O-GlcNAc modification (e.g., RL2).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Quantification:
LC-MS provides a highly sensitive and specific method for the absolute quantification of this compound. Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation.[16][17]
Protocol Outline:
-
Metabolite Extraction: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Chromatographic Separation: Separate this compound from other cellular metabolites using a HILIC column with an appropriate mobile phase gradient.
-
Mass Spectrometry Detection: Detect and quantify this compound using a mass spectrometer operating in negative ion mode. Use a stable isotope-labeled internal standard for accurate quantification.
Analysis of O-GlcNAcylation
This technique is used to detect the overall level of O-GlcNAcylation on proteins in a sample.
Protocol:
-
Protein Extraction: Lyse cells in a buffer containing protease and OGA inhibitors (e.g., Thiamet-G or PUGNAc).[18]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for O-GlcNAc (e.g., CTD110.6 or RL2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[18][19]
Metabolic labeling with analogs like N-azidoacetylglucosamine (GlcNAc-Az) allows for the visualization and identification of O-GlcNAc modified proteins.
Protocol Outline:
-
Cell Culture and Labeling: Culture cells in the presence of a peracetylated, azide-modified GlcNAc analog (e.g., Ac4GlcNAz). The analog is taken up by the cells and metabolically converted to this compound-Az, which is then incorporated into proteins by OGT.[20]
-
Cell Lysis: Lyse the cells.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the azide (B81097) group via a bio-orthogonal "click" reaction.
-
Analysis:
-
Visualization: Visualize labeled proteins by in-gel fluorescence or by western blotting with a streptavidin-HRP conjugate.
-
Identification: Enrich biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.[20]
-
In Vitro O-GlcNAc Transferase (OGT) Activity Assay
This assay measures the activity of OGT in a cell or tissue extract.
Protocol:
-
Enzyme Preparation: Prepare a cell or tissue lysate containing OGT.
-
Enzymatic Reaction:
-
Separation and Quantification:
-
Separate the labeled peptide from the unincorporated radiolabeled this compound using a separation cartridge (e.g., C18).
-
Quantify the radioactivity of the labeled peptide using a scintillation counter to determine OGT activity.[21]
-
Analysis of GPI-Anchored Proteins by Flow Cytometry
This method allows for the quantification of GPI-anchored proteins on the cell surface.
Protocol:
-
Cell Preparation: Harvest cells and wash with a suitable buffer.
-
PI-PLC Treatment: Treat cells with phosphatidylinositol-specific phospholipase C (PI-PLC), which cleaves most GPI anchors, releasing the protein from the cell surface. A control sample is treated with buffer alone.[23]
-
Antibody Staining:
-
Incubate both PI-PLC-treated and control cells with a primary antibody specific for a known GPI-anchored protein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. A reduction in fluorescence intensity in the PI-PLC-treated sample compared to the control indicates the presence of the GPI-anchored protein.[2][23][24]
Hyaluronan Synthase (HAS) Activity Assay
This assay measures the synthesis of hyaluronan by HAS enzymes.
Protocol:
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues, as HAS enzymes are membrane-bound.
-
Enzymatic Reaction:
-
Separation and Quantification:
-
Separate the high-molecular-weight radiolabeled hyaluronan from the unincorporated radiolabeled substrate using descending paper chromatography.[3][4]
-
Cut out the portion of the chromatography paper containing the hyaluronan and quantify the radioactivity by scintillation counting to determine HAS activity.
-
Conclusion
The metabolic fate of this compound is a central hub in cellular physiology, influencing a multitude of processes critical for cell function and survival. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound metabolism and its role in health and disease. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting the intricate network of glycosylation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GPI-anchor and GPI-anchored protein expression in PMM2-CDG patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assay of hyaluronan synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement for Hyaluronan Synthase Using Chromatographic Assays [creative-enzymes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. UDP-N-acetylglucosaminyl transferase (OGT) in brain tissue: temperature sensitivity and subcellular distribution of cytosolic and nuclear enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of Protein O-GlcNAcylation in Murine CD8+ Effector- and Memory-like T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assay for Hyaluronan Synthase | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Phosphatidylinositol-specific phospholipase C (PI-PLC) treatment of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface of intact cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Fine-Tuned Gatekeeper: A Technical Guide to Feedback Inhibition of UDP-GlcNAc Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Executive Summary
The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This essential nucleotide sugar is the substrate for all forms of glycosylation, a post-translational modification vital for a myriad of cellular processes. The flux through the HBP is tightly controlled, primarily through feedback inhibition of the pathway's rate-limiting enzyme, Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT), by the end-product, this compound. This document provides an in-depth technical overview of the molecular mechanisms, quantitative kinetics, and experimental protocols related to the feedback regulation of this compound biosynthesis. A comprehensive understanding of this regulatory network is paramount for developing novel therapeutic strategies targeting diseases associated with HBP dysregulation, including cancer, diabetes, and neurodegenerative disorders.
The Hexosamine Biosynthetic Pathway: An Overview
The synthesis of this compound from fructose-6-phosphate involves four key enzymatic steps. While other enzymes in the pathway are essential for the catalytic conversion of their respective substrates, the primary point of allosteric regulation by the final product, this compound, is the first and rate-limiting enzyme, GFAT.[1][2][3] There is currently limited evidence to suggest that the other mammalian enzymes in this pathway—Glucosamine-6-phosphate N-acetyltransferase (GNA1), N-acetylglucosamine-phosphate mutase (AGM1), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1)—are subject to feedback inhibition by this compound.
The Central Role of GFAT in Feedback Inhibition
GFAT is a modular enzyme composed of an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain.[3] The glutaminase domain hydrolyzes glutamine to provide ammonia, which is then channeled to the isomerase domain. The isomerase domain binds fructose-6-phosphate and catalyzes the formation of glucosamine-6-phosphate.
Mechanism of Allosteric Inhibition
This compound exerts its inhibitory effect on GFAT through an allosteric mechanism.[4][5] It binds to a specific site on the isomerase domain, which is distinct from the active site for fructose-6-phosphate.[2][3] This binding event induces a conformational change that is transmitted to the distant glutaminase domain, inhibiting its activity and thereby halting the production of glucosamine-6-phosphate.[1][3] This inter-domain communication is crucial for the feedback regulation of the entire pathway.
Quantitative Analysis of GFAT Inhibition
The potency of this compound as a feedback inhibitor of GFAT has been quantified in several studies. The reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values vary depending on the specific isoform of GFAT (GFAT-1 or GFAT-2), the species, and the experimental conditions.
| Enzyme | Inhibitor | Parameter | Value (µM) | Comments | Reference |
| Human GFAT-1 | This compound | Ki | 4 | Competitive inhibition with respect to Fructose-6-Phosphate | [6] |
| Human GFAT-1 (Wild Type) | This compound | IC50 | 41.4 | - | [1] |
| Human GFAT-1 (R203H mutant) | This compound | IC50 | 231.7 | ~6-fold higher IC50, indicating reduced sensitivity to feedback inhibition. | [1] |
| Human GFAT-1 (S205D phosphomimetic) | This compound | - | >1000 | Abolishes this compound feedback inhibition. | [1] |
| Mouse GFAT-2 | This compound | - | Modestly inhibited (15%) | Less sensitive to this compound inhibition compared to GFAT-1. | [4] |
Modulation of Feedback Inhibition by Phosphorylation
The sensitivity of GFAT to feedback inhibition by this compound is not static but can be dynamically modulated by post-translational modifications, most notably phosphorylation by Protein Kinase A (PKA).[1][7]
Phosphorylation of human GFAT-1 at Serine 205 by PKA has a dual effect: it lowers the baseline enzyme activity but simultaneously abolishes the feedback inhibition by this compound.[1][8] This creates a regulatory switch where, under conditions of high PKA activity, the HBP flux can be maintained even in the presence of high intracellular concentrations of this compound. This mechanism allows for the uncoupling of HBP flux from simple feedback control, enabling the cell to prioritize this compound synthesis under specific signaling contexts.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Phosphorylation of Mouse Glutamine-Fructose-6-phosphate Amidotransferase 2 (GFAT2) by cAMP-dependent Protein Kinase Increases the Enzyme Activity* | Semantic Scholar [semanticscholar.org]
- 5. Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of UDP-GlcNAc in Plant Cell Wall Biosynthesis: A Technical Guide
Executive Summary: Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor molecule in plant cells, positioned at the crossroads of primary metabolism and the synthesis of complex carbohydrates. Its production via the Hexosamine Biosynthetic Pathway (HBP) integrates signals from carbon, nitrogen, and energy metabolism. Once synthesized, this compound serves as the essential donor substrate for the glycosylation of numerous proteins destined for the cell wall and plasma membrane. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its transport into the secretory pathway, and its fundamental roles in the N-glycosylation of cell wall proteins and the formation of arabinogalactan (B145846) proteins (AGPs). We will detail the profound impact of these modifications on cell wall structure, integrity, signaling, and overall plant development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Hexosamine Biosynthetic Pathway (HBP): Central Hub for this compound Synthesis
The synthesis of this compound occurs in the cytoplasm through the highly conserved Hexosamine Biosynthetic Pathway (HBP). This pathway funnels substrates from glycolysis (fructose-6-phosphate), amino acid metabolism (glutamine), fatty acid metabolism (acetyl-CoA), and nucleotide metabolism (UTP), making it a key sensor of the cell's nutritional status.[1][2][3][4][5] A complete blockage of the HBP is typically lethal, highlighting its essential role in organismal growth and development.[6]
The HBP consists of four sequential enzymatic reactions:
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) : This is the rate-limiting step, converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[2][4]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA) : This enzyme acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[6]
-
N-acetylglucosamine-phosphate mutase (AGM) : AGM catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[6]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP or GlcNAc1pUT) : The final step involves the conversion of GlcNAc-1-P and UTP into this compound.[6][7]
In addition to the de novo synthesis pathway, cells can utilize a salvage pathway to generate this compound from recycled GlcNAc.[6]
Transport of this compound into the Secretory Pathway
Since this compound is synthesized in the cytosol, it must be actively transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus, where most glycosylation reactions occur. This transport is mediated by specific nucleotide sugar transporters (NSTs) located in the ER and Golgi membranes.
-
ROCK1 (REPRESSOR OF CYTOKININ DEFICIENCY 1): In Arabidopsis, ROCK1 has been identified as an ER-localized transporter for both this compound and its epimer UDP-GalNAc.[8][9][10] Loss of ROCK1 function affects protein quality control in the ER and alters cytokinin signaling, but surprisingly does not seem to affect the processing of complex N-glycans in the Golgi, suggesting that other transporters are responsible for supplying the Golgi with this compound.[9]
-
UGNT1 (this compound Transporter 1): A distinct Golgi-localized transporter, UGNT1, has been identified as the primary supplier of this compound for the maturation of N-glycans and the synthesis of GlcNAc-containing sphingolipids (GIPCs).[11][12][13] Plants with mutations in UGNT1 are almost completely devoid of complex and hybrid N-glycans, displaying high-mannose structures instead.[11][12]
Role in N-Glycosylation of Cell Wall Proteins
N-glycosylation is a major post-translational modification essential for the proper folding, stability, trafficking, and function of many secreted and membrane-bound proteins, including a large number of cell wall proteins (CWPs).[14][15] The process begins in the ER where a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is transferred from a lipid carrier to an asparagine residue on a nascent polypeptide.[15][16] this compound is the ultimate source of the two GlcNAc residues in this core glycan.
As the glycoprotein (B1211001) moves through the ER and Golgi, this core N-glycan is extensively modified by various glycosidases and glycosyltransferases. The addition of a GlcNAc residue by N-acetylglucosaminyltransferase I (GnT I) in the Golgi is a key step that allows for the generation of complex and hybrid N-glycans.[14] A deficiency in this compound transport into the Golgi lumen severely impairs this process, leading to an accumulation of immature, high-mannose N-glycans and potentially compromising the function of numerous CWPs.[11][17]
Role in Arabinogalactan Protein (AGP) Glycosylation
Arabinogalactan proteins (AGPs) are a highly diverse family of hydroxyproline-rich glycoproteins that are extensively O-glycosylated.[18] They are found at the plasma membrane, in the cell wall, and secreted into the extracellular matrix. AGPs are implicated in a vast array of plant growth and development processes, including cell expansion, differentiation, reproduction, and signaling in response to both biotic and abiotic stress.[18][19][20]
The complex glycan portions of AGPs, which can constitute over 90% of the molecule's mass, are critical for their function. These glycans are primarily Type II arabinogalactans. While the direct incorporation of GlcNAc into the main AGP glycan chains is less common than other sugars, this compound is a precursor for other nucleotide sugars, such as UDP-GalNAc and UDP-glucuronic acid (UDP-GlcA), which are components of some AGP glycans.[18][21] Furthermore, AGPs can be attached to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, the biosynthesis of which requires GlcNAc.[20] Therefore, a sufficient supply of this compound is crucial for the proper synthesis, modification, and function of this vital class of cell wall proteoglycans.
This compound and Cell Wall Integrity (CWI) Signaling
Plants possess a sophisticated surveillance system to monitor the state of their cell wall, known as the Cell Wall Integrity (CWI) pathway.[6][22] This system detects perturbations in the cell wall, which can arise from genetic mutations affecting wall biosynthesis, pathogen attack, or abiotic stress.[6] When CWI is compromised, a signaling cascade is initiated, often leading to compensatory changes in cell wall composition, such as the ectopic deposition of lignin (B12514952) or callose, and activation of defense responses.[6][21]
Mutations in the HBP or in genes required for protein glycosylation often trigger CWI responses. For example, Arabidopsis mutants with reduced this compound levels can exhibit temperature-sensitive growth defects, ectopic lignin deposition, and altered sensitivity to salt stress, often accompanied by the induction of the unfolded protein response (UPR) in the ER.[17][21] This indicates that proper protein glycosylation, dependent on this compound, is essential for maintaining cell wall homeostasis, and its disruption is interpreted by the cell as a stress signal.
Quantitative Data
Precise kinetic parameters for the enzymes of the plant HBP are not extensively documented across species. However, analysis of mutants provides clear, albeit qualitative, evidence of the pathway's importance. The following tables summarize observed changes in plant mutants related to this compound metabolism and cell wall composition.
Table 1: Phenotypes of Mutants in this compound Metabolism and Glycosylation
| Gene/Mutant | Affected Process | Organism | Key Phenotypes | Reference(s) |
|---|---|---|---|---|
| gna1 / lig | Glucosamine-6-P N-acetyltransferase | Arabidopsis | Temperature-sensitive growth, ectopic lignin deposition, reduced this compound | [21] |
| GlcNA.UT1/2 | UDP-N-acetylglucosamine pyrophosphorylase | Arabidopsis | Embryo/gametophyte lethal (double mutant), salt sensitivity, impaired N-glycosylation | [17][21] |
| uap1 | UDP-N-acetylglucosamine pyrophosphorylase | Rice | Lesion-mimic spots, early leaf senescence, impaired defense response | [7] |
| rock1 | ER this compound/UDP-GalNAc Transporter | Arabidopsis | Enhanced shoot apical meristem activity, altered cytokinin responses | [8][9][10] |
| ugnt1 | Golgi this compound Transporter | Arabidopsis | Absence of complex/hybrid N-glycans, accumulation of high-mannose N-glycans | [11][12] |
| rsw3 | Glucosidase (ER Glycoprotein Processing) | Arabidopsis | Root tip swelling, defective glycoprotein processing |[23] |
Table 2: Changes in Cell Wall Composition of Various Plant Mutants
| Mutant Class | Example Gene | Change in Wall Component | Organism | Reference(s) |
|---|---|---|---|---|
| Cellulose Synthase | cesa6 / prc1-1 | Reduced crystalline cellulose | Arabidopsis | [12] |
| Pectin Biosynthesis | qua1 | Defective homogalacturonan | Arabidopsis | [23] |
| Hemicellulose | mur1 | Fucose-deficient xyloglucan | Arabidopsis | [24] |
| Glycosylation | xeg113 (GT77) | Under-arabinosylated extensins | Arabidopsis |[24] |
Experimental Protocols
Protocol for Quantification of this compound via Enzymatic Microplate Assay
This protocol is adapted from methods developed for quantifying this compound without specialized chromatography equipment.[25][26] It relies on the enzymatic transfer of GlcNAc from the sample to a peptide substrate by O-GlcNAc Transferase (OGT), followed by immunodetection of the modified peptide.
Workflow Diagram
Methodology:
-
Metabolite Extraction: a. Flash-freeze 10-50 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Homogenize the powder in 0.5 mL of ice-cold 60% methanol (B129727) (MeOH). c. Add 333 µL of chloroform and 200 µL of water. Vortex vigorously and centrifuge at >15,000 x g for 10 min at 4°C. d. Carefully collect the upper aqueous phase, which contains this compound. e. Dry the extract completely using a vacuum centrifuge. Reconstitute in assay buffer.
-
Enzymatic Assay (Microplate): a. Coat a high-binding 384-well microplate with an O-GlcNAc acceptor peptide (e.g., BSA-conjugated peptide). Block unoccupied sites. b. Add reconstituted samples and a this compound standard curve to the wells. c. Prepare an assay reagent containing recombinant OGT, alkaline phosphatase (to degrade the inhibitory product UDP), and buffer. d. Add the assay reagent to all wells to start the reaction. Incubate for 1-2 hours at 37°C.
-
Immunodetection (ELISA-like): a. Wash wells with PBS-Tween. b. Add a primary antibody specific for O-GlcNAc (e.g., RL2). Incubate for 1 hour. c. Wash wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour. d. Wash wells and add a fluorescent or chemiluminescent HRP substrate (e.g., Amplex UltraRed). e. Read the endpoint fluorescence/luminescence on a plate reader. f. Quantify this compound in samples by comparing to the standard curve.
Protocol for Release and Analysis of N-Glycans from Cell Wall Proteins
This protocol outlines the enzymatic release of N-glycans from a total or enriched protein fraction for subsequent analysis by mass spectrometry.[27][28][29]
Methodology:
-
Protein Extraction: a. Extract total proteins from plant tissue or purified cell walls. For glycoproteins, an enrichment step using Concanavalin A (ConA) affinity chromatography can be performed.[1][13]
-
Reduction, Alkylation, and Digestion: a. Denature the protein extract (e.g., by heating at 95°C). b. Reduce disulfide bonds with Dithiothreitol (DTT). c. Alkylate cysteine residues with iodoacetamide (B48618) (IAA) to prevent re-formation of disulfide bonds. d. Perform buffer exchange or dialysis into an appropriate buffer (e.g., ammonium (B1175870) bicarbonate). e. Digest the proteins into peptides using TPCK-treated trypsin overnight at 37°C.
-
N-Glycan Release: a. Add Peptide-N-Glycosidase F (PNGase F) to the peptide mixture. This enzyme cleaves the bond between the innermost GlcNAc and the asparagine residue, releasing the entire N-glycan. b. Incubate overnight at 37°C.
-
Purification of Released Glycans: a. Stop the reaction (e.g., by adding acetic acid). b. Pass the mixture through a C18 Sep-Pak column. The peptides and other hydrophobic molecules will be retained, while the hydrophilic N-glycans will be in the flow-through and wash fractions. c. Collect the flow-through and wash fractions and dry in a vacuum centrifuge.
-
Analysis: a. The purified N-glycans can be derivatized (e.g., permethylation) to improve ionization efficiency and stability for analysis by MALDI-TOF MS.[28] b. Alternatively, they can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) for analysis by HILIC-HPLC with fluorescence detection.[29]
Protocol for Extraction and Precipitation of Arabinogalactan Proteins (AGPs)
This method utilizes the specific binding of β-glucosyl Yariv reagent to AGPs, causing them to precipitate from a crude extract.[18]
Methodology:
-
Extraction: a. Homogenize fresh or frozen plant tissue in a buffer containing 1% (w/v) CaCl₂. The CaCl₂ helps solubilize AGPs while precipitating pectins.[18] b. Centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
Yariv Precipitation: a. To the supernatant, add β-glucosyl Yariv reagent to a final concentration of ~1 mg/mL. b. Incubate at 4°C for at least 2 hours (or overnight) to allow the AGP-Yariv complex to precipitate. c. Centrifuge at ~2,000 x g for 10 min to pellet the red-colored precipitate.
-
Washing and Solubilization: a. Wash the pellet several times with 1% CaCl₂ to remove non-specifically bound molecules. b. To release the AGP from the Yariv reagent, resuspend the pellet in a small volume of 100 mM sodium dithionite. This reduces the diazo linkage in the Yariv reagent, breaking the complex and solubilizing the AGP.
-
Purification: a. The solubilized AGPs can be further purified and separated from the cleaved Yariv reagent by dialysis or size-exclusion chromatography.
Conclusion and Future Directions
This compound is a cornerstone metabolite for the biosynthesis of a functional plant cell wall. Its role extends far beyond that of a simple building block; as the product of the nutrient-sensing HBP, it links the cell's metabolic state directly to the synthesis and modification of key structural and signaling components of the wall. The N-glycosylation of cell wall proteins and the proper formation of AGPs are critically dependent on a steady supply of this compound to the secretory pathway. Disruptions in this supply chain trigger cell wall integrity signaling pathways, leading to profound developmental defects and altered stress responses.
Future research should focus on obtaining comprehensive quantitative data, including the kinetic properties of plant HBP enzymes and the absolute concentrations of this compound in different cell types and subcellular compartments. Elucidating the full complement of this compound transporters and understanding their differential regulation will provide deeper insights into how plants allocate this critical resource. For drug development professionals, particularly in the agrochemical sector, the enzymes of the HBP and the this compound transporters represent potential targets for herbicides or growth regulators that could selectively disrupt cell wall biosynthesis in pathogenic fungi or parasitic plants. A more complete understanding of this nexus between metabolism and cell wall construction will continue to open new avenues for both fundamental plant science and its practical applications.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell wall integrity signaling and innate immunity in plants [frontiersin.org]
- 7. Frontiers | UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Arabidopsis ROCK1 transports this compound/UDP-GalNAc and regulates ER protein quality control and cytokinin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabidopsis ROCK1 transports this compound/UDP-GalNAc and regulates ER protein quality control and cytokinin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycan Profiling of Plant Cell Wall Polymers using Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. diva-portal.org [diva-portal.org]
- 15. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. Preparation of Arabinogalactan Glycoproteins from Plant Tissue [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Extraction and detection of arabinogalactan proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Interference of Arabidopsis N-Acetylglucosamine-1-P Uridylyltransferase Expression Impairs Protein N-Glycosylation and Induces ABA-Mediated Salt Sensitivity During Seed Germination and Early Seedling Development [frontiersin.org]
- 22. The interplay between cell wall integrity and cell cycle progression in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Identification of plant cell wall mutants by means of a forward chemical genetic approach using hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cell N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 28. cores.emory.edu [cores.emory.edu]
- 29. agilent.com [agilent.com]
The Sweet Control: A Technical Guide to UDP-GlcNAc's Impact on Protein Folding and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolite at the crossroads of cellular signaling, nutrient sensing, and protein quality control. Its primary role in the cytoplasm and nucleus is as the sole substrate for O-GlcNAc transferase (OGT), which catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of target proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, profoundly influences protein folding, stability, and function. This technical guide provides an in-depth exploration of the mechanisms by which this compound, through O-GlcNAcylation, modulates the cellular proteostasis network, with a focus on its implications for drug development. We will delve into the core molecular pathways, present quantitative data on protein stability, and provide detailed experimental protocols for studying this "sweet" modification.
Introduction: The Central Role of this compound and O-GlcNAcylation
The hexosamine biosynthetic pathway (HBP) integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce this compound.[1] This positions O-GlcNAcylation as a key sensor of the cell's metabolic state.[2] The dynamic cycling of O-GlcNAc is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[3] This rapid cycling allows for swift cellular responses to environmental cues and stressors.[4]
O-GlcNAcylation impacts a vast array of cellular processes by modifying thousands of proteins, including transcription factors, signaling molecules, and cytoskeletal components.[4][5] A crucial function of this modification is its role in maintaining protein homeostasis (proteostasis).[6] O-GlcNAcylation can influence protein folding, prevent aggregation, and regulate protein degradation pathways, thereby ensuring the integrity of the cellular proteome.[1][7]
Molecular Mechanisms: How O-GlcNAcylation Governs Protein Folding and Stability
O-GlcNAcylation modulates protein folding and stability through several interconnected mechanisms:
-
Direct Structural Stabilization: The addition of the bulky and hydrophilic O-GlcNAc moiety can directly influence a protein's conformation. This can lead to increased thermodynamic stability, making the protein more resistant to unfolding and denaturation.[8]
-
Prevention of Aggregation: O-GlcNAcylation has been shown to inhibit the aggregation of amyloidogenic proteins associated with neurodegenerative diseases, such as tau and α-synuclein.[1][9][10] The modification can sterically hinder the intermolecular interactions required for fibril formation.[9]
-
Modulation of Protein-Protein Interactions: O-GlcNAcylation can either promote or inhibit protein-protein interactions.[11] This is particularly relevant in the context of chaperone-mediated folding, where O-GlcNAcylation can recruit chaperones like Hsp70 to unfolded or misfolded proteins, facilitating their proper refolding.[1]
-
Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a competitive or synergistic relationship.[12] This interplay can fine-tune protein stability and function, as phosphorylation is a well-established regulator of protein degradation.
-
Inhibition of Proteasomal Degradation: O-GlcNAcylation can protect proteins from degradation by the proteasome. This can occur through direct modification of proteasomal subunits or by masking ubiquitination sites on target proteins.[1][7]
Signaling Pathways at the Core of Proteostasis
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is the metabolic engine that fuels O-GlcNAcylation. Its flux is highly sensitive to nutrient availability, making it a central hub for integrating metabolic signals with protein quality control.
Figure 1. The Hexosamine Biosynthetic Pathway (HBP).
The Unfolded Protein Response (UPR)
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[8] There is a direct link between the UPR and the HBP, where UPR activation can upregulate HBP enzymes to increase this compound levels and enhance O-GlcNAcylation, thereby bolstering the cell's protein folding capacity.[9][13]
Figure 2. Crosstalk between the UPR and HBP.
Quantitative Data on Protein Stability
The impact of O-GlcNAcylation on protein stability can be quantified through various experimental approaches. The following tables summarize key findings from the literature.
Table 1: Effect of O-GlcNAcylation on Protein Half-Life
| Protein | Cell Type | Method | Change in Half-Life with Increased O-GlcNAcylation | Reference |
| p53 | Mouse Embryonic Fibroblasts | Cycloheximide Chase | Increased | [2] |
| c-Myc | Human Colon Carcinoma Cells | Cycloheximide Chase | Increased | [7] |
| Sp1 | Human Breast Cancer Cells | Cycloheximide Chase | Increased | [7] |
| Estrogen Receptor β | Breast Cancer Cells | Pulse-Chase Labeling | Increased | [12] |
Table 2: O-GlcNAcylation and Protein Aggregation Kinetics
| Protein | Modification Site | Method | Effect on Aggregation | Reference |
| α-Synuclein | Threonine 72 | Thioflavin T Assay | Substoichiometric inhibition of aggregation | [10][11] |
| Tau | Serine 400 | Thioflavin T Assay | Slower aggregation kinetics and less aggregate formation | [14] |
| α-Synuclein | Threonine 72 | Monomer Dynamics Analysis | Less compact and more diffusive, inhibiting aggregation | [9][15] |
| α-Synuclein | Serine 87 | Monomer Dynamics Analysis | More compact and less diffusive, inhibiting aggregation | [9][15] |
Table 3: Thermodynamic Stability Changes Induced by O-GlcNAcylation
| Protein | Method | Change in Melting Temperature (Tm) | Reference |
| 72 proteins identified | Thermal Proteome Profiling | Both stabilization and destabilization observed | [16] |
| N-linked glycoproteins | General Observation | Altered thermodynamic stability | [16] |
Experimental Protocols
Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This method allows for the specific labeling and enrichment of O-GlcNAcylated proteins for downstream analysis such as mass spectrometry or western blotting.[4][7]
Materials:
-
Cell lysate
-
Y289L mutant galactosyltransferase (GalT)
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Biotin-alkyne or other alkyne-functionalized probes
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents
-
Streptavidin beads for enrichment
Protocol:
-
Lysate Preparation: Lyse cells in a buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve O-GlcNAc modifications.
-
Enzymatic Labeling: Incubate the cell lysate with Y289L GalT and UDP-GalNAz to transfer the azido-sugar to O-GlcNAc residues.
-
Click Chemistry: Perform the CuAAC reaction by adding the alkyne-biotin probe and the catalyst to the labeled lysate. This will covalently attach biotin (B1667282) to the azido-sugar.
-
Enrichment: Incubate the biotinylated lysate with streptavidin beads to capture the O-GlcNAcylated proteins.
-
Elution and Analysis: Elute the enriched proteins from the beads for analysis by western blot or on-bead digestion for mass spectrometry.
Figure 3. Chemoenzymatic Labeling Workflow.
Mass Spectrometry for O-GlcNAc Site Identification and Quantification
Mass spectrometry (MS) is a powerful tool for identifying the specific sites of O-GlcNAcylation and quantifying changes in modification levels.[1][17]
Protocol Overview:
-
Protein Digestion: O-GlcNAcylated proteins (often enriched as described above) are digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Fragmentation: Different fragmentation methods can be used:
-
Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD): These methods often lead to the loss of the labile O-GlcNAc modification, but the resulting oxonium ions can be used as diagnostic markers.[1]
-
Electron Transfer Dissociation (ETD): This method preserves the O-GlcNAc modification on the peptide backbone, allowing for more precise site localization.[1][17]
-
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and pinpoint the exact serine or threonine residue that is O-GlcNAcylated. Quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) can be integrated to quantify changes in O-GlcNAcylation levels between different conditions.[6][7]
Cycloheximide Chase Assay for Protein Half-Life Determination
This assay is used to measure the stability of a protein by inhibiting new protein synthesis and observing its degradation over time.[2][18]
Materials:
-
Cultured cells
-
Cycloheximide (CHX)
-
Lysis buffer
-
Antibodies for western blotting
Protocol:
-
Cell Treatment: Treat cultured cells with CHX at a concentration that effectively inhibits protein synthesis.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Protein Extraction and Quantification: Lyse the cells at each time point and determine the total protein concentration.
-
Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE and perform a western blot using an antibody specific to the protein of interest.
-
Data Analysis: Quantify the band intensities at each time point. The rate of decrease in protein level is used to calculate the protein's half-life.
Figure 4. Cycloheximide Chase Assay Workflow.
Implications for Drug Development
The central role of O-GlcNAcylation in proteostasis makes it an attractive target for therapeutic intervention in a variety of diseases characterized by protein misfolding and aggregation, including neurodegenerative disorders and cancer.
-
Targeting OGT and OGA: Small molecule inhibitors of OGT and OGA can be used to modulate global O-GlcNAc levels. For instance, increasing O-GlcNAcylation through OGA inhibition has shown promise in preclinical models of Alzheimer's and Parkinson's diseases by reducing the aggregation of tau and α-synuclein, respectively.[10][14]
-
Modulating the HBP: Targeting enzymes within the HBP could provide a means to control this compound availability and, consequently, O-GlcNAcylation.
-
Combination Therapies: Combining O-GlcNAc modulators with other therapies, such as proteasome inhibitors in cancer, could offer synergistic effects.
Conclusion
This compound, via the post-translational modification O-GlcNAcylation, is a master regulator of protein folding and stability. By acting as a nutrient sensor and integrating metabolic cues with the cellular proteostasis network, O-GlcNAcylation plays a vital role in maintaining a healthy proteome. The ability of this "sweet" modification to prevent protein aggregation, modulate chaperone activity, and control protein degradation highlights its significance in cellular health and disease. A deeper understanding of the molecular mechanisms and the development of robust experimental tools to study O-GlcNAcylation will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human pathologies.
References
- 1. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 8. sochob.cl [sochob.cl]
- 9. O-GlcNAc Modification of α-Synuclein Can Alter Monomer Dynamics to Control Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc modification blocks the aggregation and toxicity of the Parkinson’s disease associated protein α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-GlcNAc modification blocks the aggregation and toxicity of the protein α-synuclein associated with Parkinson's disease [escholarship.org]
- 12. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Finding the Missing Link between the Unfolded Protein Response and O-GlcNAcylation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O-GlcNAc Modification of α-Synuclein Can Alter Monomer Dynamics to Control Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal proteome profiling reveals the O-GlcNAc-dependant meltome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
What is the role of UDP-GlcNAc in the synthesis of glycolipids and proteoglycans?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism, integrating glucose, amino acid, fatty acid, and nucleotide pathways. As the activated form of N-acetylglucosamine, it is the essential donor substrate for the synthesis of a vast array of complex carbohydrates, including glycolipids and proteoglycans. These molecules are integral to cellular structure, signaling, and intercellular communication. Dysregulation of this compound metabolism is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases, making the enzymes and pathways involved prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in the biosynthesis of glycolipids and proteoglycans, complete with quantitative data, detailed experimental protocols, and pathway visualizations to empower researchers in this dynamic field.
The Hexosamine Biosynthetic Pathway: The Source of this compound
The intracellular pool of this compound is primarily maintained by the hexosamine biosynthetic pathway (HBP). This pathway shunts a portion of glucose entering the cell (approximately 2-5%) into a series of enzymatic reactions.[1] The HBP is a key nutrient-sensing pathway, as its flux is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP.[2][3]
The synthesis of this compound can be summarized in four key enzymatic steps:
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) catalyzes the rate-limiting step, converting fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[4]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA) then acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate.[4]
-
N-acetylglucosamine-phosphate mutase (AGM) isomerizes N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.[4]
-
Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) activates N-acetylglucosamine-1-phosphate using UTP to produce this compound.[4][5]
A salvage pathway also exists, which can generate this compound from extracellular glucosamine (B1671600) or N-acetylglucosamine.[2]
References
- 1. Item - Analysis of proteoglycan size and integrity: (a and d) results from electrophoresis on composite acrylamideâagarose gels; (b and c) results from Western blots probed using monoclonal antibody specific to the hyaluronic-acid-binding region of human aggreca - Public Library of Science - Figshare [plos.figshare.com]
- 2. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of De Novo UDP-GlcNAc Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The de novo synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolic process that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. As the essential substrate for N-linked and O-linked glycosylation, this compound levels are tightly controlled, primarily at the transcriptional level of the enzymes in its biosynthetic pathway, known as the Hexosamine Biosynthetic Pathway (HBP). This technical guide provides an in-depth exploration of the transcriptional regulatory networks governing de novo this compound synthesis. We delve into the key transcription factors, signaling pathways, and experimental methodologies used to elucidate these complex mechanisms, presenting quantitative data and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.
The De Novo this compound Synthesis Pathway (Hexosamine Biosynthetic Pathway)
The de novo synthesis of this compound begins with the glycolytic intermediate fructose-6-phosphate (B1210287) and proceeds through four enzymatic steps. The pathway's flux is primarily controlled by the first and rate-limiting enzyme, Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT).
-
Step 1: Fructose-6-phosphate is converted to glucosamine-6-phosphate by GFAT (encoded by GFPT1 and GFPT2), utilizing glutamine as an amine donor.
-
Step 2: Glucosamine-6-phosphate is acetylated to N-acetylglucosamine-6-phosphate (GlcNAc-6-P) by Glucosamine-Phosphate N-Acetyltransferase (GNA) (encoded by GNPNAT1).
-
Step 3: GlcNAc-6-P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by Phosphoglucomutase 3 (PGM3) .
-
Step 4: GlcNAc-1-P is converted to this compound by UDP-N-Acetylglucosamine Pyrophosphorylase (UAP1) (encoded by UAP1), using UTP.
The transcriptional regulation of the genes encoding these enzymes, particularly GFPT1, is the primary mechanism for modulating this compound levels in response to cellular needs and environmental cues.
Transcriptional Control by Stress and Nutrient-Sensing Pathways
The expression of HBP genes is tightly regulated by transcription factors that respond to various cellular states, including nutrient availability, ER stress, and hypoxia.
ER Stress and the Unfolded Protein Response (UPR)
Endoplasmic Reticulum (ER) stress activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis. A key transducer of the UPR is the IRE1α/XBP1s pathway. Upon ER stress, IRE1α (Inositol-requiring enzyme 1α) splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor, XBP1s.
XBP1s directly binds to Unfolded Protein Response Elements (UPREs) in the promoters of its target genes. ChIP-seq analysis has revealed that XBP1s is a master regulator of the entire de novo HBP, binding to and activating the transcription of GFPT1/2, GNPNAT1, PGM3, and UAP1.[1] This coordinated upregulation ensures an increased supply of this compound to support the N-glycosylation of proteins, a critical process for proper protein folding in the ER.
Amino Acid Deprivation and the GCN2/ATF4 Pathway
Limitation of amino acids, particularly glutamine, triggers the integrated stress response (ISR). The kinase GCN2 detects uncharged tRNAs and phosphorylates the eukaryotic initiation factor 2α (eIF2α). This event, while reducing global translation, paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).
ATF4 is a key transcription factor that orchestrates the cellular response to amino acid deprivation. Studies have shown that glucose deprivation, which can mimic aspects of nutrient stress, induces GFPT1 expression in an ATF4-dependent manner.[2] Chromatin immunoprecipitation (ChIP) assays have confirmed that ATF4 directly binds to a conserved Amino Acid Response Element (AARE) in the Gfat1 promoter, driving its transcription to adapt cellular metabolism to nutrient scarcity.[2]
Hypoxia and HIF-1α
Hypoxia, or low oxygen tension, is a common feature of solid tumors and ischemic tissues. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor 1 (HIF-1). Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously degraded. Under hypoxia, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes.
HIF-1α orchestrates a metabolic shift towards glycolysis and has been shown to directly regulate the transcriptional activity of the GFAT gene. This upregulation of the HBP under hypoxic conditions provides the necessary building blocks for glycosylation, which is crucial for the function of many proteins involved in tumor progression and angiogenesis.[3][4]
References
- 1. Genomic targets of the IRE1-XBP1s pathway in mediating metabolic adaptation in epithelial plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Hypoxia-Induced Positive Feedback Loop Promotes Hypoxia-Inducible Factor 1α Stability through miR-210 Suppression of Glycerol-3-Phosphate Dehydrogenase 1-Like - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to perform metabolic labeling of O-GlcNAcylated proteins with UDP-GlcNAc analogs?
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and widespread post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and cell cycle control.[2] Dysregulation of O-GlcNAcylation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[3]
Studying this low-abundance and labile modification presents significant technical challenges.[3][4] Metabolic labeling, coupled with bioorthogonal click chemistry, offers a powerful and robust method to identify, enrich, and visualize O-GlcNAcylated proteins.[5][6] This technique involves introducing a synthetic GlcNAc analog, typically containing an azide (B81097) or alkyne functional group, into living cells.[7] The cell's natural enzymatic machinery converts this analog into a UDP-sugar donor substrate, which is then incorporated into proteins by O-GlcNAc Transferase (OGT).[8][9] The bioorthogonal "handle" allows for the specific attachment of reporter tags, such as biotin (B1667282) for enrichment or fluorophores for imaging, enabling detailed downstream analysis.[7][10]
O-GlcNAc Cycling and the Hexosamine Biosynthetic Pathway
The levels of O-GlcNAcylation are controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety from the donor UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[1][11] The substrate for OGT, this compound, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, thus acting as a key nutrient sensor.[11][12]
Caption: The O-GlcNAc cycling pathway regulated by OGT and OGA.
Principle of Metabolic Labeling with Click Chemistry
The core of the method is to hijack the cell's natural biosynthetic pathway. A peracetylated, cell-permeable GlcNAc analog, such as N-azidoacetylglucosamine (GlcNAz), is supplied in the culture medium.[10] Inside the cell, esterases remove the acetyl groups, and the analog is converted to UDP-GlcNAz.[10] OGT then transfers GlcNAz onto its native protein substrates.[9] Following cell lysis, the azide-modified proteins are covalently tagged with an alkyne-bearing probe (e.g., alkyne-biotin) via the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction".[2][5] This allows for the selective enrichment and identification of the O-GlcNAcylated proteome.[2]
Caption: Workflow for metabolic labeling and analysis of O-GlcNAcylated proteins.
Detailed Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of an azide-modified sugar analog (Ac₄GlcNAz) into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Per-O-acetylated N-azidoacetylglucosamine (Ac₄GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvesting.
-
Prepare Labeling Medium: Prepare a 100 mM stock solution of Ac₄GlcNAz in sterile DMSO. For a working solution, dilute the stock into pre-warmed complete culture medium to a final concentration of 25-100 µM.
-
Note: The optimal concentration and labeling time should be determined empirically for each cell line. A good starting point is 50 µM for 24-48 hours.[7]
-
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac₄GlcNAz-containing labeling medium. As a negative control, treat a parallel culture with an equivalent volume of DMSO.
-
Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours.
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold PBS and gently scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "clicking" of a biotin-alkyne tag onto the azide-modified proteins in the cell lysate.
Materials:
-
Azide-labeled cell pellet
-
Lysis Buffer (1% SDS in 100 mM Tris-HCl, pH 8.0, with protease inhibitors)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Alkyne-Biotin probe (e.g., Biotin-PEG4-Alkyne)
-
Methanol (B129727), Chloroform, Water for protein precipitation
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Sonicate briefly on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Prepare Click Reagents:
-
50 mM TCEP in water (prepare fresh)
-
10 mM TBTA in DMSO
-
50 mM CuSO₄ in water
-
10 mM Alkyne-Biotin in DMSO
-
-
Click Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 1 mg of total protein)
-
Add Lysis Buffer to a final volume of ~450 µL.
-
Add 25 µL of 10 mM Alkyne-Biotin (final concentration ~0.5 mM).
-
Add 10 µL of 10 mM TBTA (final concentration ~0.2 mM).
-
Add 10 µL of 50 mM TCEP (final concentration ~1 mM).
-
Vortex briefly.
-
Add 10 µL of 50 mM CuSO₄ (final concentration ~1 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation:
-
Add 150 µL of methanol, 75 µL of chloroform, and 200 µL of water to the reaction tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the interphase/lower phase.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Discard the supernatant and air-dry the protein pellet. The pellet is now ready for enrichment.
-
Caption: The "click chemistry" reaction for labeling azide-modified proteins.
Protocol 3: Enrichment of Labeled Proteins for Proteomic Analysis
This protocol details the affinity purification of biotinylated proteins using streptavidin beads.
Materials:
-
Biotinylated protein pellet
-
Resuspension Buffer (8 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Streptavidin-agarose beads
-
Wash Buffer 1 (2% SDS in PBS)
-
Wash Buffer 2 (8 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (100 mM Ammonium Bicarbonate)
-
Trypsin, sequencing grade
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
Procedure:
-
Resuspend Pellet: Resuspend the biotinylated protein pellet in Resuspension Buffer.
-
Bead Preparation: Wash streptavidin beads three times with PBS.
-
Binding: Add the washed streptavidin beads to the resuspended protein lysate. Incubate for 2-4 hours at room temperature with end-over-end rotation.
-
Washing:
-
Centrifuge briefly to pellet the beads and discard the supernatant.
-
Wash the beads sequentially: 3x with Wash Buffer 1, 3x with Wash Buffer 2, and 3x with Wash Buffer 3.
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes (reduction).
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes (alkylation).
-
Add sequencing grade trypsin (e.g., 1:50 enzyme:protein ratio).
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Collection: Centrifuge to pellet the beads. Collect the supernatant containing the digested peptides. The peptides are now ready for desalting and LC-MS/MS analysis.
Data Presentation
Quantitative proteomics allows for the large-scale identification and quantification of O-GlcNAcylated proteins. The data below summarizes typical results from such experiments.
Table 1: Comparison of Common Metabolic Chemical Reporters (MCRs) for O-GlcNAc Labeling
| Reporter | Chemical Handle | Selectivity Notes | Commercial Availability | Reference |
| Ac₄GlcNAz | Azide | Labels O-GlcNAc but can also be incorporated into N-glycans and O-glycans.[10][13] | Yes | [7][10] |
| Ac₄GalNAz | Azide | Metabolically converted to UDP-GlcNAz; often provides more robust labeling of O-GlcNAc than Ac₄GlcNAz.[14] | Yes | [7][14] |
| Ac₄GlcNAlk | Alkyne | Alkyne handles can result in lower background in CuAAC reactions compared to azides.[7] | Yes | [7] |
Table 2: Example Quantitative Data from a Proteomic Study in HEK293 Cells
This table exemplifies the enrichment achieved with the metabolic labeling technique.
| Condition | Total Protein Intensity (Summed) | Number of Proteins Identified | Median Enrichment Factor | Reference |
| Control (Unlabeled) | 3.1 x 10⁸ | ~500 | N/A | [2] |
| GlcNAz Labeled | 1.9 x 10¹⁰ | ~1500 | 260 | [2] |
| GlcNAz + OGA Inhibitor | Not Reported | ~200 proteins showed increased O-GlcNAcylation | Not Reported | [4] |
Data adapted from a study on HEK293 cells demonstrating the efficiency of the GlcNAz labeling and enrichment strategy.[2][4] The use of an OGA inhibitor, such as GlcNAcstatin G, increases overall O-GlcNAcylation levels, aiding in the identification of more modified proteins.[2][4]
References
- 1. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIPSM - Proteome Wide Purification and Identification of O-GlcNAc-Modified Proteins Using Click Chemistry and Mass Spectrometry [cipsm.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 10. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Arsenal for the Study of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A convenient synthesis of the C-1- phosphonate analogue of this compound and its evaluation as an inhibitor of O-linked GlcNAc transferase (OGT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Best Methods for Detecting UDP-GlcNAc in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolite that stands at the crossroads of cellular metabolism, signaling, and the synthesis of complex carbohydrates. As the final product of the hexosamine biosynthetic pathway (HBP), its levels are directly influenced by the availability of glucose, amino acids, fatty acids, and nucleotides.[1] this compound serves as the essential donor substrate for O-GlcNAc transferase (OGT), an enzyme that attaches a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins—a dynamic post-translational modification known as O-GlcNAcylation.[2][3][4][5] This modification regulates the function of thousands of proteins, impacting transcription, signal transduction, and cytoskeletal organization.[6]
Given its central role, the ability to accurately quantify this compound in cell lysates is paramount for understanding cellular nutrient status, investigating disease pathologies like cancer and diabetes, and for the development of therapeutics targeting these pathways.[7][8] Traditional methods for its detection have often been limited to specialized chromatographic techniques.[2][3][4][5] However, recent advancements have made its quantification more accessible.
This document provides detailed application notes and protocols for the best methods currently available for the detection and quantification of this compound in cell lysates, tailored for researchers in academic and industrial settings.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP integrates multiple metabolic pathways to produce this compound. Understanding this pathway is crucial for interpreting changes in this compound levels.
References
- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 7. This compound pathway: Potential target for inhibitor discovery against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Utilizing UDP-GlcNAc in Glycosyltransferase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a monosaccharide moiety from an activated nucleotide sugar donor to an acceptor molecule, which can be a protein, lipid, or another carbohydrate.[1][2] Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar donor for a vast number of GTs, including O-GlcNAc transferase (OGT), which plays a vital role in regulating numerous cellular processes through post-translational modification of proteins.[3][4] The activity of these enzymes is implicated in various physiological and pathological states, making them attractive targets for therapeutic intervention.[5] Therefore, robust and reliable assays for measuring the activity of this compound-dependent glycosyltransferases are essential for basic research and high-throughput screening (HTS) of potential inhibitors.[6]
These application notes provide an overview of the common methodologies and detailed protocols for using this compound as a substrate to measure glycosyltransferase activity.
Core Principle of the Glycosyltransferase Reaction
The fundamental enzymatic reaction involves the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, this compound, to a specific acceptor substrate. This reaction yields a glycosylated acceptor product and releases uridine diphosphate (UDP) as a byproduct.[7][8] The activity of the enzyme can be quantified by measuring the rate of formation of either of the products or the rate of consumption of the substrates.
References
- 1. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sfera.unife.it [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. worldwide.promega.com [worldwide.promega.com]
What is the protocol for hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) for UDP-GlcNAc?
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) in biological samples using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS). This compound is a critical nucleotide sugar that serves as a key substrate in glycosylation pathways, including the synthesis of glycoproteins, glycolipids, and proteoglycans.[1][2][3] Its intracellular concentration is a crucial indicator of cellular metabolic status and is implicated in various diseases, including cancer and diabetes.[1]
Accurate quantification of this compound is often challenging due to its polar nature and the presence of its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), which has an identical mass.[2][3] The HILIC-MS methodology outlined below is designed to achieve chromatographic separation of these epimers and provide sensitive and specific detection.
Experimental Protocols
This section details the necessary steps for sample preparation, HILIC-MS analysis, and data processing for the quantification of this compound.
Sample Preparation: Metabolite Extraction from Cultured Cells
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) per 1 million cells.
-
Scrape adherent cells or resuspend the cell pellet in the extraction solvent.
-
Incubate the cell suspension at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Clarification and Storage:
-
Carefully collect the supernatant containing the metabolites.
-
For immediate analysis, transfer the supernatant to an autosampler vial.
-
For storage, the extract can be stored at -80°C. Prior to analysis, it is recommended to centrifuge the thawed extract again to remove any precipitates.
-
HILIC-MS Analysis
This protocol is optimized for the separation of this compound and its epimer UDP-GalNAc.[2][3]
Chromatographic Conditions:
| Parameter | Value |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) hydroxide, pH 10.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-2 min: 85% B; 2-12 min: 85-50% B; 12-12.1 min: 50-85% B; 12.1-18 min: 85% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Data Acquisition | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 606.07 | 385.0 | 20 |
| 606.07 | 403.0 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes key quantitative data for the HILIC-MS analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Approximate Retention Time (min) |
| This compound | 606.07 | 385.0 | 403.0 | 9.5 |
| UDP-GalNAc | 606.07 | 385.0 | 403.0 | 10.2 |
Retention times are approximate and may vary depending on the specific column, LC system, and mobile phase preparation.
Mandatory Visualizations
Signaling Pathway
The hexosamine biosynthesis pathway (HBP) is the metabolic route for the synthesis of this compound.
Caption: The Hexosamine Biosynthesis Pathway leading to this compound.
Experimental Workflow
The overall experimental workflow for HILIC-MS analysis of this compound is depicted below.
Caption: Workflow for this compound analysis by HILIC-MS.
This detailed protocol and the accompanying information will aid researchers in the successful implementation of a robust HILIC-MS method for the quantification of this compound, facilitating further investigations into its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Quantification of UDP-GlcNAc in Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic quantification of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) in tissue samples. This method is crucial for researchers studying cellular metabolism, protein glycosylation, and the pathogenesis of diseases such as cancer, diabetes, and neurodegenerative disorders where dysregulation of O-GlcNAcylation is implicated[1][2].
Introduction
Uridine diphosphate N-acetylglucosamine (this compound) is a critical intermediate metabolite synthesized through the hexosamine biosynthetic pathway (HBP). The HBP integrates cellular glucose, amino acid, fatty acid, and nucleotide metabolism, making this compound a key sensor of the cell's nutritional status[1][2][3]. This compound is the sole substrate for O-GlcNAc transferase (OGT), the enzyme responsible for the O-GlcNAcylation of nuclear and cytoplasmic proteins[1][4]. This dynamic post-translational modification plays a vital role in regulating a wide array of cellular processes, including signal transduction, transcription, and cell cycle progression[1][2].
Quantifying this compound levels in tissues is essential for understanding the regulation of O-GlcNAcylation and its impact on cellular function in both physiological and pathological states. Traditional methods for this compound measurement, such as high-performance liquid chromatography (HPLC), can be technically challenging and may not distinguish between this compound and its epimer UDP-GalNAc[5]. The enzymatic assay detailed here offers a specific and sensitive alternative that can be performed using standard laboratory equipment[5][6][7].
The assay is based on the enzymatic transfer of GlcNAc from this compound to a specific acceptor peptide by OGT. The resulting O-GlcNAcylated peptide is then detected immunochemically[6][7][8]. This method can be adapted to a high-throughput microplate format, facilitating the analysis of multiple samples simultaneously[7][9].
Signaling Pathway: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
The diagram below illustrates the central role of this compound in linking nutrient metabolism to protein O-GlcNAcylation.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 3. The Many Ways by Which O-GlcNAcylation May Orchestrate the Diversity of Complex Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. DSpace [helda.helsinki.fi]
Monitoring UDP-GlcNAc Dynamics in Live Cells: Application Notes and Protocols for Fluorescent Biosensors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a central hub for cellular metabolism, signaling, and protein modification.[1][2][3][4][5][6] Its dynamic regulation is implicated in a variety of physiological and pathological processes, including cancer and diabetes, making it a key target for therapeutic intervention.[1][2] This document provides detailed application notes and experimental protocols for monitoring this compound dynamics in real-time within live cells using genetically encoded fluorescent biosensors. We describe the principles, applications, and step-by-step procedures for utilizing the green fluorescent biosensor UGAcS, its associated control sensor UXPS, and the red fluorescent biosensor bapaUGAc. These tools offer a powerful approach for researchers and drug development professionals to investigate the intricate roles of this compound and to screen for modulators of its metabolism.[1][2]
Introduction to this compound and Fluorescent Biosensors
This compound is the end-product of the hexosamine biosynthetic pathway (HBP), integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1] It is the essential substrate for two major glycosylation events: the synthesis of glycoproteins, glycolipids, and proteoglycans within the endoplasmic reticulum (ER) and Golgi apparatus, and the dynamic O-GlcNAcylation of nuclear and cytoplasmic proteins.[7] O-GlcNAcylation, analogous to phosphorylation, is a reversible post-translational modification that regulates a vast array of cellular processes.[1]
Genetically encoded fluorescent biosensors provide a non-invasive method to visualize and quantify the dynamics of specific molecules within living cells with high spatiotemporal resolution.[8] For this compound, biosensors have been developed based on the conformational changes of a bacterial this compound transferase or a synthetic boronolectin upon ligand binding, which are allosterically coupled to changes in the fluorescence properties of an inserted circularly permuted fluorescent protein (cpFP).[1][7]
The UGAcS and UXPS Biosensor System
UGAcS is a genetically encoded, green fluorescent biosensor for this compound.[1][2][3][5][6] It was engineered by inserting a circularly permuted green fluorescent protein (cpGFP) into an inactive mutant of the E. coli this compound transferase, MurG.[1][2] Binding of this compound induces a conformational change that enhances the fluorescence of cpGFP, particularly when excited at 488 nm. UGAcS exhibits a ratiometric response, with the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 488 nm and 405 nm) providing a measure of this compound concentration that is independent of biosensor expression levels.[1]
A critical consideration is that UGAcS also responds to UDP and UTP.[1][2] To address this, a control biosensor, UXPS, was developed. UXPS is responsive to UDP and UTP but not to this compound.[1][2] By comparing the responses of UGAcS and UXPS, the specific changes in this compound levels can be deconvoluted.
The bapaUGAc Red Fluorescent Biosensor
bapaUGAc is a red fluorescent biosensor for this compound, developed using a distinct mechanism involving a genetically encoded boronolectin.[7][9][10][11] This biosensor consists of a circularly permuted red fluorescent protein (cpRFP) engineered with a p-boronophenylalanine (pBoF) noncanonical amino acid and natural lectin-derived peptide sequences.[7][9][11] Binding of this compound to the boronic acid and peptide motifs causes a decrease in the fluorescence of the cpRFP. bapaUGAc is spectrally compatible with green fluorescent probes, enabling dual-color imaging to simultaneously monitor this compound dynamics in different cellular compartments.[7][9][11]
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of the UGAcS and bapaUGAc biosensors based on published in vitro and in-cell data.
Table 1: In Vitro Characteristics of this compound Biosensors
| Biosensor | Analyte | Apparent Dissociation Constant (Kd) |
| UGAcS | This compound | 72 ± 4 µM[1] |
| UGAcS | UDP | 26 ± 1 µM[1] |
| UXPS | UDP | 6 ± 1 µM[1] |
| bapaUGAc | This compound | 2.14 ± 0.29 mM[9][10] |
Table 2: Ratiometric Changes of UGAcS in Live Cells
| Cell Line | Treatment | Change in Ratiometric Signal (R488/400) | Observation |
| HEK 293T | 10 mM 2-Deoxy-D-glucose (2-DG) for 3h | ~27.6% decrease[1] | Inhibition of glycolysis leads to a decrease in this compound. |
| HEK 293T | 5 mM Glucosamine (GlcN) | Increase | Stimulation of the HBP with a key precursor increases this compound.[1] |
| MIN6 β-cells | 5 mM Glucosamine (GlcN) for 1h | ~30% increase[5][12] | Pancreatic β-cells show a robust increase in this compound upon GlcN treatment. |
Signaling Pathways and Experimental Workflows
Hexosamine Biosynthetic Pathway (HBP)
The following diagram illustrates the central role of the HBP in producing this compound from various metabolic inputs.
References
- 1. Fluorophore-based Genetically Encoded Biosensors for Ratiometric Fluorescence Imaging in Microbes [jove.com]
- 2. Fluorophore-based Genetically Encoded Biosensors for Ratiometric Fluorescence Imaging in Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. PiQSARS: A pipeline for quantitative and statistical analyses of ratiometric fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically Encoded Green Fluorescent Biosensors for Monitoring this compound in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically Encoded Green Fluorescent Biosensors for Monitoring this compound in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Genetically Encoded Fluorescent Biosensors for Quantitative In Vivo Imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. Genetically Encoded Boronolectin as a Specific Red Fluorescent this compound Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically Encoded Boronolectin as a Specific Red Fluorescent this compound Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Extraction of UDP-GlcNAc from Mammalian Cells for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical intermediate metabolite in the hexosamine biosynthesis pathway (HBP). As the donor substrate for O-GlcNAc transferase (OGT), it plays a pivotal role in the O-GlcNAcylation of nuclear and cytoplasmic proteins, a post-translational modification implicated in a myriad of cellular processes including signal transduction, transcription, and metabolism. Dysregulation of this compound levels is associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. Consequently, accurate quantification of intracellular this compound is essential for understanding its physiological roles and for the development of novel therapeutics targeting the HBP.
This document provides a detailed protocol for the extraction of this compound from mammalian cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed to ensure high recovery, stability, and reproducibility of this compound measurements.
Signaling Pathway Context: The Hexosamine Biosynthesis Pathway
The Hexosamine Biosynthesis Pathway (HBP) is a key metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce this compound. Understanding this pathway is crucial for interpreting changes in this compound levels.
Application Note: In Vitro O-GlcNAc Transferase (OGT) Assays Using Radiolabeled UDP-[3H]GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3][4] This process is catalyzed by a single enzyme, O-GlcNAc Transferase (OGT), which utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor.[5][6] The reverse reaction, the removal of O-GlcNAc, is catalyzed by O-GlcNAcase (OGA).[2][7] The OGT/OGA enzyme pair acts as a metabolic sensor, integrating various signaling pathways related to nutrients and stress.[1][2][7] Dysregulation of O-GlcNAcylation is implicated in major health issues, including diabetes, cancer, and neurodegenerative diseases.[2]
Measuring OGT activity is crucial for understanding its role in cellular processes and for the development of therapeutic inhibitors. The use of radiolabeled UDP-[3H]GlcNAc provides a direct, highly sensitive, and quantitative method for determining OGT enzymatic activity in vitro.[5][8] This application note provides a detailed protocol for performing OGT activity and inhibitor screening assays using this radioisotopic method.
Signaling Pathway Context: The Hexosamine Biosynthetic Pathway (HBP)
OGT activity is intrinsically linked to the cell's metabolic state through the Hexosamine Biosynthetic Pathway (HBP). The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce this compound.[2][9][10] Thus, the level of O-GlcNAcylation on target proteins can reflect the overall nutrient availability of the cell, positioning OGT as a critical nutrient sensor.[10]
Principle of the Radiolabeled OGT Assay
The in vitro OGT assay quantifies the transfer of the [3H]GlcNAc moiety from the donor substrate, UDP-[3H]GlcNAc, to a suitable acceptor substrate (e.g., a synthetic peptide or a full-length protein). The reaction mixture, containing the OGT enzyme, acceptor substrate, and UDP-[3H]GlcNAc, is incubated to allow the enzymatic reaction to proceed. The reaction is then terminated, and the radiolabeled acceptor substrate is separated from the unreacted, radiolabeled UDP-[3H]GlcNAc. The amount of radioactivity incorporated into the acceptor substrate is then measured using a liquid scintillation counter.[3][11] This incorporated radioactivity is directly proportional to the OGT enzyme's activity.
Experimental Workflow
The general workflow for the radiolabeled OGT assay is straightforward and involves several key steps from reaction setup to final quantification.
Detailed Experimental Protocols
Protocol 1: Standard OGT Activity Assay
This protocol is adapted from established methods for measuring OGT activity using a synthetic peptide substrate.[3]
Materials:
-
Recombinant OGT enzyme
-
Synthetic peptide substrate (e.g., CKII-derived peptide PGGSTPVSSANMM or artificial peptide YSDSPSTST)[3]
-
UDP-[6-3H]GlcNAc (e.g., PerkinElmer, 0.74–1.66 TBq/mmol)[3]
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.0–7.0
-
5 M NaCl
-
50 mM Formic Acid
-
Other reagents: MnCl₂, 5'-AMP, Bovine Serum Albumin (BSA)
-
SP-Sephadex C-25 resin or C18 Sep-Pak cartridges
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: If necessary, desalt the OGT enzyme source to remove free UDP, which is a potent OGT inhibitor.[3]
-
Reaction Mixture Preparation: Prepare the reaction mixture on ice. For a final volume of 50 µL, combine the components as listed in Table 1. Prepare a master mix of common reagents for multiple reactions.
-
Initiate Reaction: Start the reaction by adding UDP-[3H]GlcNAc to the reaction mixture.
-
Incubation: Incubate the reaction tubes at a constant temperature (e.g., 20°C or 37°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 450 µL of 50 mM formic acid.[3]
-
Separation of Labeled Peptide:
-
Using SP-Sephadex: Equilibrate a 0.5 mL SP-Sephadex column with 50 mM formic acid. Load the entire terminated reaction mixture onto the column. Wash the column with 10 mL of 50 mM formic acid to remove unincorporated UDP-[3H]GlcNAc.[3]
-
Using C18 Cartridge: Equilibrate a C18 cartridge with 50 mM formic acid. Load the mixture, then wash sequentially with 10 mL of 50 mM formic acid, 10 mL of 50 mM formic acid containing 1 M NaCl, and 10 mL of water.[3]
-
-
Elution: Elute the labeled peptide from the SP-Sephadex column with 1 mL of 0.5 M NaCl directly into a scintillation vial.[3] For C18, elute with an appropriate organic solvent (e.g., acetonitrile/water mixture).
-
Quantification: Add liquid scintillation cocktail to the vial and measure the incorporated radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
| Table 1: OGT Activity Assay Reaction Components | |||
| Component | Stock Concentration | Final Concentration | Volume for 50 µL Rxn |
| Sodium Cacodylate, pH 6.5 | 500 mM | 50 mM | 5 µL |
| MnCl₂ | 50 mM | 5 mM | 5 µL |
| Peptide Substrate | 30-150 mM | 3–15 mM | 5 µL |
| 5'-AMP | 25 mM | 2.5 mM | 5 µL |
| BSA | 10 mg/mL | 1 mg/mL | 5 µL |
| OGT Enzyme | Varies | Varies | Varies |
| UDP-[3H]GlcNAc | ~10 µCi/µL | ~0.1-0.2 µCi/µL | 1-2 µL |
| Nuclease-Free Water | - | - | To 50 µL |
Protocol 2: OGT Inhibitor Screening and IC₅₀ Determination
This protocol is an adaptation of the activity assay to evaluate the potency of OGT inhibitors.
Procedure:
-
Prepare Reaction Mixtures: Follow steps 1 and 2 from Protocol 1, but prepare a series of reaction tubes.
-
Add Inhibitor: Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a "no inhibitor" positive control (with solvent only) and a "no enzyme" negative control.
-
Pre-incubation: Pre-incubate the OGT enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding.
-
Assay Execution: Proceed with steps 3 through 8 from Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce OGT activity by 50%).
-
Data Presentation and Analysis
Quantitative data from OGT assays should be presented clearly for interpretation and comparison.
OGT Kinetics: By varying the concentration of one substrate (e.g., peptide) while keeping the other (UDP-[3H]GlcNAc) at a saturating concentration, kinetic parameters like Kₘ and Vₘₐₓ can be determined using Michaelis-Menten analysis.
| Table 2: Representative OGT Kinetic Parameters (Hypothetical Data) | |
| Substrate | Kₘ (µM) |
| This compound | 0.5 - 5 |
| Peptide Substrate (e.g., CKII) | 50 - 500 |
Note: Actual values are dependent on the specific OGT isoform, substrate sequence, and assay conditions.
Inhibitor Potency: The IC₅₀ is a standard measure of inhibitor potency. The radiolabeled assay is considered a gold standard for confirming hits from high-throughput screens and obtaining accurate IC₅₀ values.[8]
| Table 3: IC₅₀ Values of Known OGT Inhibitors | ||
| Inhibitor | Reported IC₅₀ (µM) | Assay Type |
| OSMI-1 | 2.7 | Radiolabeled Assay[8] |
| UDP-5S-GlcNAc | 8 | Radiolabeled Assay[8] |
| OSMI-4 | ~10 | Fluorescence-based Assay[5] |
| L01 | 22 | UDP-Glo Assay[8] |
| Vs-83 Derivative | 7 | Fluorescence-based Assay[12] |
Important Considerations and Troubleshooting
-
UDP Inhibition: The reaction product UDP is a potent inhibitor of OGT.[8] For kinetic studies, it is critical to measure initial rates where product accumulation is minimal (<10-15% of substrate consumed).
-
Enzyme Purity and Stability: The purity and stability of the recombinant OGT can significantly impact results. The enzyme can be unstable during purification.[5] It is recommended to aliquot and store the enzyme at -80°C.
-
Safety: The use of tritium (B154650) ([3H]) requires appropriate laboratory safety measures, including designated work areas, proper personal protective equipment (PPE), and certified radioactive waste disposal procedures.
-
Alternatives: While sensitive, the radioactive assay is expensive and generates radioactive waste.[5] For high-throughput screening (HTS), non-radioactive methods like fluorescence-based assays or the UDP-Glo™ assay are often used for primary screening, with the radioactive assay reserved for hit validation.[5][8][13]
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 3. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of UDP-Glo™ Assay for Measuring Glycosyltransferase Activity: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the UDP-Glo™ Glycosyltransferase Assay, a bioluminescent method for measuring the activity of glycosyltransferases (GTs) that utilize UDP-sugar donors. It includes detailed application notes, experimental protocols, and data interpretation guidelines to facilitate its integration into academic and industrial research settings.
Introduction to Glycosyltransferases and the UDP-Glo™ Assay
Glycosyltransferases are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from a nucleotide-sugar donor to an acceptor molecule.[1][2] This process, known as glycosylation, is a fundamental post-translational modification that plays a critical role in a wide array of biological processes, including cell-cell recognition, signaling, and protein folding.[3] Dysregulation of glycosyltransferase activity has been implicated in various diseases, making them attractive targets for drug discovery.[3]
The UDP-Glo™ Glycosyltransferase Assay is a sensitive and robust method for measuring the activity of GTs that use UDP-sugar donors (e.g., UDP-glucose, UDP-galactose, UDP-GlcNAc).[1][2] The assay quantifies the amount of uridine (B1682114) diphosphate (B83284) (UDP) produced during the glycosyltransferase reaction.[1][4] This is achieved through a coupled-enzyme system where the generated UDP is converted to ATP, which then drives a luciferase-mediated reaction, producing a luminescent signal directly proportional to the amount of UDP.[1][5]
Principle of the UDP-Glo™ Assay
The UDP-Glo™ Assay is a homogeneous, "add-and-read" assay that simplifies the measurement of GT activity.[1][4] The workflow involves two main steps: the glycosyltransferase reaction followed by the detection of the UDP product.
Diagram: Principle of the UDP-Glo™ Assay
Caption: The UDP-Glo™ Assay principle.
Applications of the UDP-Glo™ Assay
The versatility and high sensitivity of the UDP-Glo™ Assay make it suitable for a variety of applications in glycosyltransferase research and drug discovery.
Enzyme Activity Measurement and Kinetic Analysis
The assay can be used to determine the kinetic parameters of a glycosyltransferase, such as Km and Vmax, for both the UDP-sugar donor and the acceptor substrate.[6] By varying the concentration of one substrate while keeping the other saturated, a standard Michaelis-Menten curve can be generated.
High-Throughput Screening (HTS) for Inhibitors
The simple, homogeneous format of the UDP-Glo™ Assay is ideal for high-throughput screening of compound libraries to identify potential glycosyltransferase inhibitors.[7][8] Its robustness and low susceptibility to compound interference make it a reliable platform for primary screening campaigns.[1]
Substrate Specificity and Profiling
Researchers can utilize the UDP-Glo™ Assay to investigate the substrate specificity of a glycosyltransferase by testing a panel of different UDP-sugar donors or acceptor molecules.[3][9] This is crucial for understanding the biological function of the enzyme.
Experimental Protocols
General Assay Protocol
This protocol provides a general framework for performing the UDP-Glo™ Glycosyltransferase Assay. Specific conditions, such as enzyme concentration, substrate concentrations, and incubation times, should be optimized for each specific glycosyltransferase and experimental goal.
Diagram: General Experimental Workflow
Caption: A typical experimental workflow for the UDP-Glo™ Assay.
Materials:
-
Glycosyltransferase enzyme
-
UDP-sugar donor substrate
-
Acceptor substrate
-
Assay buffer (optimized for the specific GT)
-
UDP-Glo™ Detection Reagent (Promega)
-
UDP standard (for standard curve)
-
White, opaque multi-well plates (96- or 384-well)
-
Luminometer
Protocol Steps:
-
Prepare a UDP Standard Curve: Prepare a series of UDP dilutions in the assay buffer to generate a standard curve. This is essential for converting the luminescent signal to the concentration of UDP produced.
-
Set up the Glycosyltransferase Reaction: In a multi-well plate, combine the assay buffer, glycosyltransferase enzyme, acceptor substrate, and initiate the reaction by adding the UDP-sugar donor. The final reaction volume is typically 5-25 µL.[1][2] Include appropriate controls (e.g., no enzyme, no acceptor).
-
Incubate the Reaction: Incubate the reaction plate at the optimal temperature for the glycosyltransferase for a predetermined amount of time.
-
Add UDP Detection Reagent: After the incubation, add an equal volume of the UDP-Glo™ Detection Reagent to each well.[1][4]
-
Incubate for Signal Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[10] The signal is stable for several hours.[4]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Protocol for High-Throughput Inhibitor Screening
For HTS, the general protocol is adapted for automation and the inclusion of test compounds.
Modifications for HTS:
-
Compound Pre-incubation: Test compounds are typically pre-incubated with the glycosyltransferase enzyme before initiating the reaction with the UDP-sugar donor.
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.
-
Data Analysis: Data is typically expressed as percent inhibition relative to the positive control.
Data Presentation and Analysis
UDP Standard Curve
A standard curve is generated by plotting the luminescence (Relative Light Units, RLU) against the known UDP concentrations. This allows for the accurate quantification of UDP produced in the enzymatic reactions.
| UDP Concentration (µM) | Average RLU | Standard Deviation | Signal-to-Background (S/B) |
| 25 | 1,500,000 | 75,000 | 1500 |
| 12.5 | 750,000 | 37,500 | 750 |
| 6.25 | 375,000 | 18,750 | 375 |
| 3.12 | 187,500 | 9,375 | 187.5 |
| 1.56 | 93,750 | 4,688 | 93.75 |
| 0.78 | 46,875 | 2,344 | 46.88 |
| 0.39 | 23,438 | 1,172 | 23.44 |
| 0 | 1,000 | 50 | 1 |
Note: The above data is representative and will vary depending on the specific experimental conditions and luminometer used.
Enzyme Kinetics Data
The UDP-Glo™ assay can provide data for determining key kinetic parameters.
| Substrate | KM (µM) | Vmax (RLU/min) | kcat (s-1) |
| This compound | 15.2 | 12,500 | 0.85 |
| Acceptor Peptide A | 25.8 | 11,800 | 0.80 |
| Acceptor Peptide B | 5.3 | 14,200 | 0.96 |
Note: This table presents example data for a hypothetical glycosyltransferase.
Inhibitor Screening Data
Results from an inhibitor screen are typically presented as IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Compound ID | IC50 (µM) |
| Inhibitor A | 2.5 |
| Inhibitor B | 15.8 |
| Negative Control | >100 |
Note: This table shows example data from a high-throughput screen.
Conclusion
The UDP-Glo™ Glycosyltransferase Assay is a powerful and versatile tool for the study of glycosyltransferases. Its high sensitivity, broad linear range, and simple, homogeneous format make it well-suited for a wide range of applications, from basic research to high-throughput drug discovery.[1][4] By providing a reliable and efficient method for measuring GT activity, the UDP-Glo™ assay facilitates a deeper understanding of glycosylation and accelerates the development of novel therapeutics targeting this important class of enzymes.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. UDP-Glo™ Glycosyltransferase Assay Technical Manual [nld.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 5. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 6. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utilization of Azido-Modified UDP-GlcNAc for Targeted Protein Labeling
Introduction
The study of protein glycosylation, a pivotal post-translational modification, has been significantly advanced by the development of bioorthogonal chemical reporters. Among these, azido-modified sugars have emerged as powerful tools for the specific labeling and subsequent visualization or enrichment of glycoproteins. This document provides detailed protocols for the synthesis of azido-modified UDP-N-acetylglucosamine (UDP-GlcNAc) analogs and their application in protein labeling. These methods leverage the substrate promiscuity of glycosyltransferases, particularly O-GlcNAc transferase (OGT), to incorporate an azide (B81097) chemical handle onto target proteins. The azide group, being small and biologically inert, can be specifically and efficiently tagged with probes via "click chemistry" or Staudinger ligation, enabling a wide range of downstream applications in proteomics and cell biology.[1][2][3][4]
There are two primary strategies for labeling proteins using azido-modified this compound:
-
Metabolic Labeling: In this in vivo approach, cells are cultured with peracetylated azido (B1232118) sugars (e.g., Ac4GlcNAz or Ac4GalNAz).[5][6] These cell-permeable precursors are deacetylated by cytosolic esterases and then processed by the cellular machinery of the hexosamine salvage pathway to generate the corresponding UDP-azido-sugar donor.[6][7] OGT then transfers the azido-sugar from the UDP donor onto its protein substrates.[6]
-
Chemoenzymatic Labeling: This in vitro method involves the direct enzymatic transfer of an azido-sugar from a synthesized UDP-azido-GlcNAc analog to a purified protein or cell lysate using a specific glycosyltransferase, such as a recombinant O-GlcNAc transferase.[6][8] This approach offers greater control over the labeling reaction and is ideal for targeting specific proteins.
This document will detail both chemoenzymatic synthesis routes for azido-modified this compound and provide step-by-step protocols for protein labeling and subsequent detection.
Synthesis of Azido-Modified this compound
The synthesis of azido-modified this compound can be achieved through both chemical and enzymatic methods. Chemoenzymatic synthesis is often preferred due to its high selectivity and milder reaction conditions, which avoid the need for extensive protecting group manipulation.[9][10] A common chemoenzymatic approach involves a two-step, one-pot reaction starting from an N-acetylhexosamine analog.[10][11]
Chemoenzymatic Synthesis Pathway
The chemoenzymatic synthesis of this compound analogs typically involves two key enzymatic steps:
-
Phosphorylation: An N-acetylhexosamine 1-kinase (NahK) phosphorylates the C1 hydroxyl group of the azido-sugar to produce the corresponding sugar-1-phosphate.[10]
-
Pyrophosphorylation: An N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) or a similar pyrophosphorylase catalyzes the reaction between the sugar-1-phosphate and Uridine-5'-triphosphate (UTP) to form the final UDP-sugar product.[9][12][13] An inorganic pyrophosphatase is often included to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.[9][11]
Caption: Chemoenzymatic synthesis of UDP-azido-sugar.
Quantitative Data on UDP-Azido-Sugar Synthesis
The efficiency of chemoenzymatic synthesis can vary depending on the specific azido-sugar analog and the enzymes used. The following table summarizes reported yields for the synthesis of various this compound analogs.
| UDP-Sugar Analog | Starting Material | Enzyme System | Yield (%) | Reference |
| UDP-GlcNAz | GlcNAz-1-P | E. coli GlmU | >50% | [9] |
| UDP-GalNAz | GalNAz-1-P | hAGX1 | >50% | [9] |
| UDP-GlcN3 | GlcN3 | One-pot (NahK, PmGlmU, PmPpA) | 54% | [14] |
| UDP-GlcNAc6N3 | GlcNAc6N3 | One-pot (NahK, PmGlmU, PmPpA) | Not Specified | [14] |
| UDP-6Az-GlcNAc | α-benzyl-N-acetylglucosaminoside | 7-step chemical synthesis | 6% (overall) | [15] |
Experimental Protocols
Protocol 1: One-Pot Chemoenzymatic Synthesis of UDP-GlcNAz
This protocol is adapted from a one-pot, three-enzyme synthesis method.[11][14]
Materials:
-
N-azidoacetylglucosamine (GlcNAz)
-
ATP disodium (B8443419) salt
-
UTP trisodium (B8492382) salt
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl2 (1 M)
-
N-acetylhexosamine 1-kinase (NahK)
-
P. multocida N-acetylglucosamine 1-phosphate uridylyltransferase (PmGlmU)
-
Inorganic pyrophosphatase (PmPpA)
-
DEAE Sephadex A-25 resin
-
Bio-Gel P-2 gel
-
Milli-Q water
Procedure:
-
In a 50 mL centrifuge tube, dissolve GlcNAz (e.g., 100 mg, 1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in Milli-Q water.
-
Add Tris-HCl buffer to a final concentration of 100 mM and MgCl2 to a final concentration of 10 mM.
-
Add the enzymes: NahK (e.g., 4 mg), PmGlmU (e.g., 6 mg), and PmPpA (e.g., 3 mg).
-
Adjust the final volume to 20 mL with Milli-Q water.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours. Monitor the reaction progress by TLC or Mass Spectrometry.
-
Once the reaction is complete, quench the reaction by adding an equal volume of ethanol (B145695) and centrifuge to pellet the precipitated enzymes and proteins.
-
Load the supernatant onto a DEAE Sephadex A-25 column pre-equilibrated with 25 mM NH4HCO3.
-
Elute the UDP-GlcNAz using a linear gradient of 25 mM to 1 M NH4HCO3.
-
Collect and pool the fractions containing the product (can be identified by UV absorbance at 262 nm).
-
Lyophilize the pooled fractions.
-
For further purification, dissolve the lyophilized powder in water and apply to a Bio-Gel P-2 gel filtration column to remove salts.
-
Lyophilize the purified product to obtain UDP-GlcNAz as a white foam.[14]
Protein Labeling with Azido-Modified this compound
Once synthesized, UDP-azido-GlcNAc can be used to label proteins either metabolically or chemoenzymatically. The incorporated azide group then serves as a handle for covalent modification with a probe for detection or enrichment.
Protein Labeling and Detection Workflow
The general workflow for protein labeling and detection involves the incorporation of the azido-sugar, followed by a bioorthogonal reaction with a probe.
Caption: Workflow for protein labeling and detection.
Protocol 2: Chemoenzymatic Labeling of a Target Protein in vitro
This protocol describes the labeling of a purified protein or cell lysate using recombinant OGT and UDP-azido-GlcNAc.
Materials:
-
Purified protein of interest or cell lysate
-
Recombinant O-GlcNAc Transferase (OGT)
-
UDP-azido-GlcNAc (from Protocol 1 or commercially available)
-
OGT reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl2, 1 mM DTT)
-
Alkyne-probe (e.g., Biotin-Alkyne, Alexa Fluor 488-Alkyne)
-
Click chemistry reaction components (e.g., CuSO4, a reducing agent like sodium ascorbate (B8700270), and a copper ligand like TBTA)
Procedure:
-
Enzymatic Labeling: a. Set up the labeling reaction in a microcentrifuge tube. For a 50 µL reaction, combine:
- Protein/lysate (e.g., 10-20 µg)
- 10 µL of 5x OGT reaction buffer
- UDP-azido-GlcNAc to a final concentration of 100-500 µM
- Recombinant OGT (e.g., 1-2 µg)
- Nuclease-free water to 50 µL b. Incubate at 37°C for 1-3 hours.
-
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): a. To the 50 µL labeling reaction, add the pre-mixed click chemistry components. For example:
- 5 µL of 10 mM alkyne-probe (e.g., Biotin-Alkyne in DMSO)
- 5 µL of 50 mM CuSO4
- 5 µL of 50 mM sodium ascorbate (freshly prepared)
- 5 µL of 50 mM TBTA in DMSO/t-butanol b. Incubate at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
Analysis: a. The labeled protein is now ready for downstream analysis. b. For Western blot analysis, add SDS-PAGE loading buffer, boil the sample, and run on a polyacrylamide gel. Transfer to a membrane and probe with streptavidin-HRP (for biotin-alkyne) or image directly (for fluorescent alkyne). c. For enrichment, the biotinylated proteins can be captured using streptavidin-coated beads.
Protocol 3: Metabolic Labeling of Cellular Proteins
This protocol describes the labeling of proteins in cultured mammalian cells by feeding them a peracetylated azido-sugar.[5]
Materials:
-
Mammalian cells in culture
-
Per-O-acetylated N-azidoacetylglucosamine (Ac4GlcNAz) or N-azidoacetylgalactosamine (Ac4GalNAz)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry components as in Protocol 2
Procedure:
-
Metabolic Incorporation: a. Plate cells to the desired confluency. b. Add Ac4GlcNAz or Ac4GalNAz to the culture medium to a final concentration of 25-100 µM. c. Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Clarify the lysate by centrifugation.
-
Click Chemistry Reaction: a. Perform the click chemistry reaction on the cell lysate as described in Protocol 2, step 2.
-
Analysis: a. Analyze the labeled proteins by Western blot or proceed with enrichment for proteomic analysis as described in Protocol 2, step 3.
Signaling Pathway Context: O-GlcNAcylation
The labeling strategies described herein primarily target proteins modified by O-GlcNAc, a dynamic post-translational modification that regulates numerous cellular processes. The level of O-GlcNAcylation is controlled by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[8] OGT utilizes this compound, the end product of the hexosamine biosynthetic pathway (HBP), to add GlcNAc to serine and threonine residues of target proteins.[6]
Caption: The O-GlcNAc cycling pathway.
Conclusion
The synthesis and application of azido-modified this compound provide a robust and versatile platform for the study of protein glycosylation. The detailed protocols and conceptual frameworks presented in these application notes are intended to equip researchers with the necessary tools to employ this powerful technology in their own investigations. By enabling the specific labeling and detection of glycoproteins, this approach will continue to facilitate new discoveries in the complex and dynamic world of the glycoproteome.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycan Labeling [sigmaaldrich.com]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic route to preparative-scale synthesis of this compound/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-pot three-enzyme synthesis of this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enzymatic synthesis of this compound/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Enzymatic synthesis of this compound/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. 6''-Azido-6''-deoxy-UDP-N-acetylglucosamine as a glycosyltransferase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microplate-Based Enzymatic Assay for High-Throughput UDP-GlcNAc Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolite in all eukaryotes, serving as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins.[1][2][3] The enzymes that control the levels of this compound and its utilization, such as O-GlcNAc transferase (OGT) and UDP-N-acetylglucosamine pyrophosphorylase (UAP1), are of significant interest as therapeutic targets for various diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2][4] High-throughput screening (HTS) assays are essential for the discovery of small molecule modulators of these enzymes. This document provides detailed protocols and application notes for a microplate-based enzymatic assay designed for the high-throughput screening of compounds that affect this compound levels or its utilization.
Signaling Pathway
The biosynthesis of this compound is primarily managed by the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[3] The final step in this pathway is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1), which converts UTP and GlcNAc-1-P into this compound.[4][5] this compound is then utilized by O-GlcNAc transferase (OGT) to add a GlcNAc moiety to serine and threonine residues of target proteins.[1][2]
Experimental Workflow
The general workflow for a microplate-based enzymatic assay for high-throughput screening of this compound modulators involves several key steps, from reagent preparation to data analysis.
Protocols
Protocol 1: OGT Activity Assay using UDP-Glo™
This protocol is adapted from a luminescence-based assay that measures the amount of UDP produced in the OGT-catalyzed reaction.[6][7]
Materials:
-
Recombinant human OGT
-
O-GlcNAc-acceptor peptide
-
This compound
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 1 mM DTT
-
White, opaque 96-well or 384-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing the OGT enzyme and the acceptor peptide in the assay buffer.
-
Compound Addition: Add 1 µL of test compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate Reaction: Add 20 µL of the reaction mix to each well.
-
Substrate Addition: Start the enzymatic reaction by adding 20 µL of this compound solution to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Add 40 µL of UDP-Glo™ Detection Reagent to each well.
-
Incubation: Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Readout: Measure the luminescence using a plate reader.
Protocol 2: UAP1 Activity Assay (Malachite Green-Based)
This protocol is based on the detection of inorganic phosphate (B84403) (PPi) released during the UAP1-catalyzed reaction, which is converted to phosphate by pyrophosphatase and then detected using malachite green.[8]
Materials:
-
Recombinant UAP1 enzyme
-
UTP (Uridine triphosphate)
-
GlcNAc-1-P (N-acetylglucosamine-1-phosphate)
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Clear, flat-bottom 96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing UAP1 enzyme and inorganic pyrophosphatase in the assay buffer.
-
Compound Addition: Add 1 µL of test compound or DMSO to the wells.
-
Initiate Reaction: Add 50 µL of a solution containing UTP and GlcNAc-1-P to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 25 µL of 0.5 M EDTA.
-
Detection: Add 100 µL of Malachite Green reagent to each well.
-
Incubation: Incubate at room temperature for 15-20 minutes for color development.
-
Readout: Measure the absorbance at 620-650 nm using a microplate reader.
Data Presentation
Quantitative data from HTS assays are crucial for evaluating assay performance and identifying hit compounds. Key parameters include the Z'-factor for assay quality and the IC50 values for inhibitor potency.
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation | Reference |
| Z'-factor | 0.75 | Excellent assay quality, suitable for HTS. | [9][10][11] |
| Signal-to-Background (S/B) | 15 | High dynamic range. | [11] |
| Coefficient of Variation (%CV) | < 10% | Good precision and reproducibility. |
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10][11]
Table 2: Representative Data for OGT Inhibitors
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| Control (DMSO) | 0 | - |
| Compound A | 95 | 0.5 |
| Compound B | 80 | 2.1 |
| Compound C | 55 | 8.9 |
| Compound D | 15 | > 50 |
Application Notes
-
Assay Miniaturization: These assays can be miniaturized to 384- or 1536-well formats to increase throughput and reduce reagent consumption.
-
Interference Compounds: It is important to screen for compounds that may interfere with the assay detection method (e.g., luciferase inhibitors for the UDP-Glo™ assay or compounds that absorb at the detection wavelength).
-
Orthogonal Assays: Hit compounds identified in the primary screen should be confirmed using an orthogonal assay with a different detection principle to rule out false positives.[1]
-
Enzyme Stability: The stability of the enzymes (OGT and UAP1) under assay conditions should be carefully evaluated to ensure consistent performance throughout the screen.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity Based High-Throughput Screening for Novel O-GlcNAc Transferase Substrates Using a Dynamic Peptide Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of UDP-N-acetylglucosamine Is Essential for Bloodstream Form Trypanosoma brucei in Vitro and in Vivo and UDP-N-acetylglucosamine Starvation Reveals a Hierarchy in Parasite Protein Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
Troubleshooting & Optimization
How to troubleshoot poor separation of UDP-GlcNAc and UDP-GalNAc in HPLC?
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing difficulties with the HPLC separation of Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) and Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound and UDP-GalNAc?
A: this compound and UDP-GalNAc are C4' epimers, meaning they differ only in the stereochemistry at a single carbon atom.[1][2] This makes their physicochemical properties nearly identical, presenting a significant challenge for chromatographic separation.[3][4]
Q2: What are the primary HPLC methods for separating these epimers?
A: Three main methods have proven effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A highly effective modern technique, often paired with mass spectrometry (MS), that separates compounds based on their polarity.[1][2][3][5]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: A conventional and robust method that uses ion-pairing reagents to improve the retention and separation of charged analytes on a reversed-phase column.[6][7][8]
-
Anion-Exchange Chromatography (AEC) with Borate (B1201080): This technique relies on the formation of charged complexes between borate ions and the cis-diols of the sugar moieties, which allows for separation based on charge differences.[7][9]
Q3: My peaks are co-eluting. What is the first thing I should check?
A: First, confirm that your system is performing optimally (i.e., stable pressure, no leaks) and that the column is properly equilibrated. The most impactful initial troubleshooting step is to re-evaluate and optimize your mobile phase composition, as this is a critical factor for achieving selectivity between the two epimers.[10][11]
Q4: How does temperature affect the separation?
A: Temperature can significantly influence separation. For some HILIC methods, lower temperatures (e.g., 25°C) have been shown to provide better resolution than higher temperatures (e.g., 40°C or 50°C).[3][12] It is a crucial parameter to optimize for your specific column and mobile phase combination.
Q5: Is my separation method compatible with Mass Spectrometry (MS)?
A: HILIC methods are generally well-suited for MS detection because they use volatile mobile phase additives like ammonium (B1175870) hydroxide (B78521) and high organic content, which aids in electrospray ionization.[2] Methods using non-volatile salts, such as borate buffers in AEC or some ion-pairing reagents in IP-RP, are typically not directly compatible with MS.[1][2][13]
Troubleshooting Guide
Problem: Poor or No Resolution Between this compound and UDP-GalNAc
Q: I am seeing a single broad peak or two poorly resolved peaks. What systematic approach should I follow to improve separation?
A: A systematic approach is key to resolving the issue. Start by assessing your current method and then proceed through a logical optimization workflow. The goal is to manipulate the key factors of HPLC separation: efficiency (N), retention (k), and selectivity (α).[10][11]
Caption: A logical workflow for troubleshooting poor HPLC separation.
Problem: Mobile Phase Not Providing Selectivity
Q: How can I optimize my mobile phase for better separation of these epimers?
A: Mobile phase optimization is critical and depends heavily on your chosen chromatography mode.
-
For HILIC: The separation is highly sensitive to the water content in the mobile phase.[3]
-
For Ion-Pair Reversed-Phase (IP-RP): The choice and concentration of the ion-pairing reagent are paramount.
-
Action: Ensure you are using an appropriate ion-pairing reagent like triethylamine (B128534) (TEA) or similar alkylamines.[14][15] The concentration of this reagent can be adjusted to optimize retention and selectivity.
-
-
For Anion-Exchange: This method relies on borate complexation.
Problem: Unstable Retention Times
Q: My retention times are drifting between injections. What are the likely causes?
A: Retention time instability can arise from several factors:
-
Insufficient Column Equilibration: This is the most common cause. Ensure the column is flushed with the initial mobile phase for a sufficient duration (e.g., 10-20 column volumes) before the first injection and between gradient runs.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even minor ambient temperature changes can affect retention, especially in HILIC mode.[15]
-
Mobile Phase Instability: If using buffers, ensure they are freshly prepared and that the organic/aqueous mixture is stable and well-mixed. Some additives can degrade over time.
-
Column Contamination or Degradation: If the problem persists, sample contaminants may be accumulating on the column. Implement a column washing procedure. For certain columns like porous graphitic carbon (PGC), a specific regeneration procedure may be necessary to address retention time instability.[13]
Data Summary: Successful Separation Conditions
The following table summarizes conditions reported in the literature for the successful separation of this compound and UDP-GalNAc.
| HPLC Mode | Column Type & Dimensions | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| HILIC | Amide Column | A: Water + 0.1% NH₃B: Acetonitrile (B52724) + 0.1% NH₃ (Isocratic, e.g., 13% A) | 150 µL/min | 25°C | MS | [2][3][12] |
| IP-RP | Inertsil ODS-3 or ODS-4 | Optimized gradient with ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) | 0.4 - 0.8 mL/min | 40°C | UV | [6][8] |
| AEC | Anion-Exchange (Silica-based) | Isocratic eluent containing borate and glycerol | 2 mL/min | Not Specified | UV | [9] |
| PGC | Hypercarb™ (Porous Graphitic Carbon) | Gradient of Water, Acetonitrile, and Formic Acid/Ammonia buffer | 0.1 mL/min | 60°C | MS | [13][16] |
Experimental Protocols & Visualizations
Biochemical Context: Epimerization Pathway
This compound can be reversibly converted to UDP-GalNAc by the enzyme UDP-glucose 4-epimerase (GALE). Understanding this relationship is crucial for interpreting cellular concentrations.
Caption: Interconversion of this compound and UDP-GalNAc.
Protocol 1: HILIC-MS Method for this compound/GalNAc Separation
This protocol is adapted from published methods that achieve complete separation of the two epimers.[2][3][12]
1. Reagents & Materials:
-
This compound and UDP-GalNAc standards
-
Acetonitrile (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Ammonium Hydroxide (LC-MS grade)
-
Amide-based HILIC column (e.g., 150 mm x 2.1 mm, <2 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1 mL of ammonium hydroxide to 1 L of ultrapure water (0.1% v/v).
-
Mobile Phase B (Organic): Add 1 mL of ammonium hydroxide to 1 L of acetonitrile (0.1% v/v).
3. Chromatographic Conditions:
-
Column: Amide HILIC Column
-
Mobile Phase: Isocratic elution with 87% Mobile Phase B and 13% Mobile Phase A.
-
Flow Rate: 150 - 200 µL/min
-
Column Temperature: 25°C
-
Injection Volume: 1-5 µL
-
Detection: Mass Spectrometer in negative ion mode, monitoring for the appropriate m/z.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare serial dilutions of standards in a solution mimicking the mobile phase (e.g., 87% ACN / 13% water).
-
For biological samples, perform a suitable extraction (e.g., perchloric acid or chloroform-methanol-water extraction) followed by centrifugation to remove proteins and debris.[1][13]
-
Inject standards and samples.
-
Confirm the identity of the peaks by comparing retention times with authentic standards. UDP-GalNAc typically elutes slightly earlier than this compound in this HILIC system.
Protocol 2: Ion-Pair Reversed-Phase HPLC-UV Method
This protocol is based on established IP-RP methods for nucleotide sugar analysis.[6][8]
1. Reagents & Materials:
-
This compound and UDP-GalNAc standards
-
Acetonitrile (HPLC grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Triethylamine (TEA)
-
Acetic Acid (or another suitable acid for buffering)
-
C18 Column (e.g., Inertsil ODS-3 or ODS-4, 250 mm x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
-
Buffer Preparation: Prepare an aqueous buffer solution, for example, 100 mM triethylammonium acetate (B1210297) (TEAA), by titrating a solution of triethylamine with acetic acid to the desired pH (e.g., pH 7.0).
-
Mobile Phase A (Aqueous): The prepared aqueous buffer (e.g., 100 mM TEAA).
-
Mobile Phase B (Organic): Acetonitrile.
3. Chromatographic Conditions:
-
Column: C18 Column (e.g., Inertsil ODS-4)
-
Mobile Phase: A linear gradient, for example:
-
0-5 min: 100% A
-
5-30 min: 0% to 20% B
-
30-35 min: 20% B
-
Followed by re-equilibration at 100% A.
-
-
Flow Rate: 0.6 - 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV detector at 262 nm.
4. Procedure:
-
Equilibrate the column with 100% Mobile Phase A until the baseline is stable.
-
Prepare standards in ultrapure water.
-
Prepare cell or tissue extracts as described in Protocol 1. A desalting step on a C18 cartridge may be necessary if high salt concentrations are present in the sample.[9]
-
Inject standards and samples.
-
Analyze the resulting chromatogram, identifying peaks based on retention times of the standards.
Visualization of Separation Mechanisms
Caption: Conceptual overview of different HPLC separation mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - 科研通 [ablesci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Separation and analysis of 4'-epimeric UDP-sugars by borate high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion-pair Reversed-phase Liquid Chromatographic Separation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to optimize UDP-GlcNAc extraction from tissues for quantitative analysis?
Welcome to the technical support center for the optimization of UDP-GlcNAc (Uridine diphosphate (B83284) N-acetylglucosamine) extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing this compound extraction?
The primary goal is to achieve maximum recovery of this compound from tissue samples while minimizing its degradation and the co-extraction of interfering substances. This ensures accurate and reproducible quantification, which is crucial for understanding its role in various biological processes, including the Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation.[1][2]
Q2: Which tissues are suitable for this compound analysis?
This compound can be quantified from a wide range of tissues. Commonly used mouse tissues include the liver, kidney, heart, brain, and skeletal muscle.[3][4] The choice of tissue will depend on the specific research question, as this compound levels can vary significantly between different organs.[4]
Q3: What are the critical steps to prevent this compound degradation during extraction?
This compound is a labile metabolite. To prevent degradation, it is critical to:
-
Rapidly freeze tissue: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[5][6]
-
Maintain cold temperatures: Keep samples on dry ice or wet ice throughout the homogenization and extraction process.[5][7]
-
Use appropriate extraction solvents: Solvents like methanol (B129727), often in combination with water and chloroform (B151607), are used to precipitate proteins and extract polar metabolites like this compound.[4][7]
Q4: What are the common methods for quantifying this compound?
The two primary methods for quantitative analysis of this compound are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the simultaneous quantification of this compound and other related metabolites.[1][8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better separation of polar molecules.[1][8][9]
-
Enzymatic Assays: These assays utilize the enzyme O-GlcNAc transferase (OGT) to transfer the GlcNAc moiety from this compound to a substrate peptide. The resulting modification is then detected, often via an antibody, providing an indirect measure of the this compound concentration.[4][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete tissue homogenization. | Ensure thorough homogenization using a bead-based homogenizer or a combination of pestle and probe sonication.[5][7] For hard tissues, consider using ceramic beads of different sizes.[13] |
| Degradation of this compound during extraction. | Maintain freezing temperatures throughout the procedure. Minimize the time between tissue thawing and extraction.[5] | |
| Inefficient extraction solvent. | A common and effective method is a two-step extraction using a methanol/water mixture followed by the addition of chloroform to separate polar metabolites from lipids and proteins.[4][7] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue collection and storage to extraction volumes and incubation times.[5][13] |
| Incomplete removal of interfering substances. | Ensure complete phase separation after chloroform addition to avoid contamination from the protein interphase or lipid layer.[7] | |
| Pipetting errors with viscous homogenates. | Pre-wetting pipette tips with the homogenization solution can improve accuracy when handling non-polar or viscous samples.[14] | |
| Interfering Peaks in LC-MS/MS Analysis | Co-elution of isomers (e.g., UDP-GalNAc). | Optimize the chromatographic method. The use of an amide column with an ammonium (B1175870) hydroxide-containing mobile phase can achieve complete separation of this compound and UDP-GalNAc.[1][8][9] |
| Matrix effects from co-extracted molecules. | Incorporate a solid-phase extraction (SPE) clean-up step or dilute the sample prior to injection. Using a stable isotope-labeled internal standard can also help to correct for matrix effects.[1] | |
| Poor Sensitivity in Enzymatic Assay | Inhibition of OGT enzyme activity. | High salt concentrations or the presence of other nucleotides can inhibit OGT. Including a phosphatase in the reaction can help to mitigate inhibition by the reaction byproduct UDP.[11][12][15] |
| Low concentration of this compound in the sample. | Concentrate the aqueous extract after the solvent extraction. This can be achieved by vacuum centrifugation or by washing with diethyl ether to remove methanol.[3] |
Experimental Protocols
Detailed Methodology for this compound Extraction from Tissues
This protocol is a synthesis of commonly used methods for the extraction of polar metabolites, including this compound, from tissue samples for subsequent analysis by LC-MS/MS or enzymatic assay.[3][4][7]
-
Tissue Preparation:
-
Homogenization:
-
Add 0.5 mL of ice-cold 60% methanol (MeOH) to the tube.[3][7]
-
Homogenize the tissue using a bead-based homogenizer (e.g., three 20-second cycles at 5,500 rpm), ensuring 30-second intervals on dry ice between cycles to maintain low temperatures.[5][13]
-
For soft tissues like the liver, a microtube pestle homogenizer can be used, followed by probe sonication to ensure complete homogenization.[3][7]
-
-
Phase Separation:
-
Add 0.5 mL of ice-cold water and vortex briefly.
-
Add 0.5 mL of ice-cold chloroform (CHCl₃) and vortex thoroughly.[7]
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to induce phase separation.
-
-
Collection of Aqueous Phase:
-
Carefully collect the upper aqueous phase (containing polar metabolites like this compound) without disturbing the protein interphase.[7]
-
-
Sample Preparation for Analysis:
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for Metabolite Recovery
| Extraction Solvent | Relative Yield of Polar Metabolites (e.g., Amino Acids) | Relative Yield of Lipids | Notes |
| Methanol | High | Moderate | Recommended for a broad range of metabolites and shows good reproducibility.[5][13] |
| Methanol/Phosphate (B84403) Buffer | Very High | Low | A second extraction step with phosphate buffer can improve the yield of highly polar metabolites.[5][13] |
| Methanol/Water/Chloroform | High (in aqueous phase) | High (in organic phase) | Allows for the simultaneous extraction of polar and non-polar metabolites in separate phases.[4][7] |
Table 2: this compound Concentrations in Various Mouse Tissues
| Tissue | This compound Concentration (µM) | Reference |
| Liver | ~150 | [4] |
| Skeletal Muscle | 10 - 35 | [4] |
Note: Concentrations can vary based on the specific experimental conditions and the physiological state of the animal.
Visualizations
Hexosamine Biosynthesis Pathway (HBP)
The HBP is a crucial metabolic pathway that utilizes a small percentage of glucose to produce this compound, a key substrate for glycosylation reactions.[2]
Caption: The Hexosamine Biosynthesis Pathway leading to this compound synthesis.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the key steps involved in the extraction and quantification of this compound from tissue samples.
Caption: Workflow for this compound extraction and quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics - ProQuest [proquest.com]
- 6. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
What are common issues with antibody specificity in O-GlcNAc western blotting?
Welcome to the technical support center for O-GlcNAc Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with antibody specificity in O-GlcNAc Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing conflicting results for total O-GlcNAcylation levels when using different O-GlcNAc antibodies?
A1: Different O-GlcNAc-specific antibodies can produce conflicting results because they recognize the O-GlcNAc modification in the context of a specific peptide backbone.[1] Each antibody has a preference for a particular O-GlcNAc-dependent epitope, meaning they each detect only a subset of the total O-GlcNAcylated proteins in a sample.[1] For instance, studies using the CTD110.6 antibody have shown an increase in O-GlcNAcylation in Alzheimer's disease brain tissue, while those using the RL-2 antibody have reported the opposite.[2] Therefore, it is recommended to use multiple O-GlcNAc antibodies to obtain a more comprehensive understanding of the O-GlcNAcylation status of your protein of interest.[1]
Q2: My O-GlcNAc antibody is detecting bands that are not my protein of interest. What could be the cause of this non-specific binding?
A2: Non-specific binding in O-GlcNAc Western blotting can arise from several factors:
-
Cross-reactivity with other glycans: Some O-GlcNAc antibodies, such as CTD110.6, have been shown to cross-react with other sugar modifications, like truncated N-glycans.[2] This can be particularly problematic under conditions of cellular stress or nutrient deprivation, which may alter the cellular glycome.[2][3]
-
Secondary antibody interactions: High background and non-specific bands can be caused by the secondary antibody. For example, the widely used CTD110.6 antibody is a mouse IgM, and secondary antibodies can non-specifically bind to this isotype, often resulting in an intense band around 75 kDa.[4]
-
Improper blocking or washing: Insufficient blocking of the membrane or inadequate washing can lead to high background and non-specific antibody binding.[5][6][7][8]
To address these issues, it is crucial to validate your antibody and optimize your Western blotting protocol.
Q3: I see multiple bands in my Western blot when probing for my O-GlcNAcylated protein. What does this mean?
A3: The presence of multiple bands can have several interpretations:
-
Multiple O-GlcNAcylation states: Your protein of interest may exist in different O-GlcNAcylation states (e.g., mono-, di-, or tri-O-GlcNAcylated), which would result in multiple bands on a Western blot.[1]
-
Non-specific antibody binding: As discussed in Q2, the antibody may be binding to other proteins in the lysate.[9]
-
Incomplete labeling (chemoenzymatic methods): If you are using a chemoenzymatic labeling approach, incomplete reactions can also lead to the appearance of multiple bands.[1]
Further validation experiments are necessary to distinguish between these possibilities.
Troubleshooting Guides
Problem 1: High Background and Non-Specific Bands
High background can obscure the signal from your protein of interest. Here are some steps to troubleshoot this issue:
| Potential Cause | Solution |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA). Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider adding a mild detergent like Tween-20 to your blocking and wash buffers.[6][8] |
| Primary Antibody Concentration Too High | Optimize the primary antibody concentration by performing a titration. A lower concentration with a longer incubation time may yield a cleaner signal.[8] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[6][7] If using an IgM primary antibody like CTD110.6, consider using a secondary antibody that is specific for the IgM isotype to reduce background.[4] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a larger volume of wash buffer.[5] |
| Contaminated Buffers | Prepare fresh buffers to rule out contamination.[8] |
Problem 2: Weak or No Signal
A faint or absent signal can be frustrating. Consider the following solutions:
| Potential Cause | Solution |
| Low Protein Load | Ensure you are loading a sufficient amount of total protein per lane (typically 20-30 µg). |
| Inefficient Protein Transfer | Verify successful transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal dilution.[10] |
| Antibody Inactivity | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[11] |
| Low Abundance of O-GlcNAcylated Protein | Consider enriching your sample for your protein of interest via immunoprecipitation before performing the Western blot. |
Experimental Protocols
Protocol 1: Antibody Specificity Validation using N-Acetylglucosamine (GlcNAc) Competition Assay
This protocol helps to determine if the antibody signal is specific to O-GlcNAc.
-
Prepare two identical Western blot membranes with your protein samples.
-
Block both membranes as per your standard protocol.
-
Prepare two primary antibody solutions. In one, add a high concentration (e.g., 0.5–1 M) of free N-acetylglucosamine.[9] The other solution should not contain GlcNAc.
-
Incubate one membrane with the primary antibody solution containing GlcNAc and the other membrane with the standard primary antibody solution.
-
Proceed with the rest of the Western blotting protocol (washing, secondary antibody incubation, and detection) for both membranes.
-
Expected Result: If the antibody is specific, the bands corresponding to O-GlcNAcylated proteins should be significantly reduced or absent on the membrane incubated with the GlcNAc-competed antibody solution.[9]
Protocol 2: Immunoprecipitation (IP) of O-GlcNAcylated Proteins
This protocol is useful for enriching low-abundance O-GlcNAcylated proteins and can help confirm O-GlcNAcylation.
-
Lyse cells in a suitable buffer containing protease and O-GlcNAcase inhibitors (e.g., PUGNAc or Thiamet-G).[12][13]
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-O-GlcNAc antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody specific to your protein of interest.
Visualizations
Caption: O-GlcNAc signaling pathway overview.
Caption: Standard Western blotting experimental workflow.
Caption: Troubleshooting decision tree for high background.
References
- 1. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Specificity of O-GlcNAc Reactive Antibodies Under Conditions of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
- 9. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 12. O-GlcNAc (CTD110.6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. O-GlcNAc antibody (65292-1-Ig) | Proteintech [ptglab.com]
How to prevent UDP-GlcNAc degradation during sample preparation?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent UDP-GlcNAc degradation during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to both enzymatic and chemical degradation. The primary causes of degradation during sample preparation include:
-
Enzymatic Degradation: Endogenous enzymes released during cell or tissue lysis, such as pyrophosphatases and O-GlcNAcase (OGA), can rapidly degrade this compound.[1][2][3]
-
Chemical Instability: The pyrophosphate linkage in this compound is vulnerable to hydrolysis under acidic or basic conditions.[4] Elevated temperatures can also accelerate this degradation.
Q2: At what temperature should I store my samples to minimize this compound degradation?
A2: For short-term storage during the extraction process, it is crucial to keep samples on dry ice or at 0-4°C at all times.[5] For long-term storage of the extracted polar metabolites, -80°C is recommended.[6] Storing this compound solutions at -20°C is also a common practice.[6][7]
Q3: Which type of extraction method is recommended for isolating this compound?
A3: A liquid-liquid extraction using a methanol (B129727)/chloroform (B151607)/water system is a widely used and effective method for separating polar metabolites like this compound from proteins and lipids.[5] This method involves homogenizing the sample in ice-cold methanol, followed by the addition of chloroform and water to induce phase separation. The aqueous upper phase will contain the polar metabolites, including this compound.[5]
Q4: Are there any specific enzyme inhibitors I should use during sample preparation?
A4: Yes, using enzyme inhibitors is a critical step. To prevent the removal of the O-GlcNAc modification from proteins, which is linked to this compound metabolism, inhibitors of O-GlcNAcase (OGA) such as PUGNAc or Thiamet-G are often included in lysis buffers.[1][3] While not directly preventing this compound degradation, maintaining the integrity of the O-GlcNAc cycling system is often important for the overall experimental context. For direct prevention of UDP degradation, which can interfere with some enzymatic assays, alkaline phosphatase can be used.[2][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels in the final extract. | Enzymatic degradation during homogenization. | Ensure all steps are performed on ice. Use ice-cold solvents (e.g., 60% methanol).[5] Minimize the time between tissue/cell disruption and the addition of organic solvents to denature enzymes. |
| Inefficient extraction. | Ensure the correct ratios of methanol, chloroform, and water are used to achieve proper phase separation. For tissues, ensure complete homogenization using a pestle followed by sonication.[5] | |
| Chemical degradation due to pH. | Avoid strongly acidic or basic conditions during extraction and storage. Maintain a pH between 7.2 and 7.6 for optimal stability.[10] | |
| High variability between replicate samples. | Inconsistent sample handling. | Standardize the time for each step of the extraction process for all samples. Ensure uniform and thorough homogenization for each sample. |
| Matrix effects in downstream analysis. | Perform a dilution series of the sample extract or spike a known amount of this compound standard into the sample matrix to test for interference.[6] | |
| Interference from other nucleotides in enzymatic assays. | Presence of UDP, a product of many enzymatic reactions and an inhibitor of OGT. | Include alkaline phosphatase in the assay reaction to degrade UDP.[2][8][9] Note that other nucleotides can also inhibit OGT, and the use of a phosphatase helps to mitigate this.[11] |
Experimental Protocols
Metabolite Extraction from Tissues for this compound Quantification
This protocol is adapted from established methods for the extraction of polar metabolites.[5]
Materials:
-
Frozen tissue sample
-
Ice-cold 60% methanol (MeOH)
-
Ice-cold chloroform (CHCl₃)
-
Ice-cold water
-
Microtube pestle homogenizer
-
Probe sonicator
-
Refrigerated centrifuge
Procedure:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
In a pre-chilled microfuge tube, add 0.5 mL of ice-cold 60% MeOH.
-
Add the frozen tissue to the methanol and immediately homogenize using a microtube pestle homogenizer for 10-20 seconds on ice.
-
Further homogenize the sample using a probe sonicator on ice.
-
Add 0.5 mL of ice-cold chloroform to the homogenate and vortex thoroughly.
-
Add 0.2 mL of ice-cold water to the mixture to induce phase separation and vortex again.
-
Centrifuge the sample at 18,000 x g for 3-5 minutes at 4°C.
-
Three layers will be visible: an upper aqueous phase containing polar metabolites (including this compound), an interphase with precipitated proteins, and a lower organic phase with lipids.[5]
-
Carefully collect the upper aqueous phase into a new pre-chilled tube.
-
The extract can be dried using a centrifugal vacuum evaporator and resuspended in an appropriate buffer for downstream analysis. The samples can be stored at -80°C for later analysis.[6]
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for this compound extraction with key prevention steps.
Hexosamine Biosynthetic Pathway and Points of Potential Degradation
Caption: HBP leading to this compound and potential degradation points.
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Properties of Solubilized this compound: Dolichyl Phosphate-GlcNAc-1-P-Transferase from Soybean Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficiency of UDP-GlcNAc analog incorporation in metabolic labeling?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of UDP-GlcNAc analog incorporation in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no signal from my metabolically labeled proteins?
A1: Low or no signal can result from several factors ranging from the choice of analog to issues with the downstream detection chemistry. Here are the primary aspects to consider:
-
Choice of Metabolic Chemical Reporter (MCR): The structure of the GlcNAc analog significantly impacts its metabolic incorporation. Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) often results in more robust labeling of O-GlcNAcylated proteins compared to its glucosamine (B1671600) counterpart (Ac4GlcNAz).[1] This is because the conversion of GlcNAz to UDP-GlcNAz can be inefficient due to a bottleneck at the this compound pyrophosphorylase (UAP/AGX) step in the hexosamine salvage pathway.[1][2] In contrast, Ac4GalNAz is efficiently converted to UDP-GalNAz and then to UDP-GlcNAz by the epimerase GALE, bypassing this bottleneck.[1][2]
-
Failed Click Chemistry Reaction: The issue might not be with the metabolic incorporation but with the subsequent bioorthogonal reaction (e.g., CuAAC or SPAAC). To diagnose this, it is recommended to use a positive control. For instance, using 200 μM Ac4GalNAz, which is a robust MCR, can help determine if the problem lies with the MCR incorporation or the click reaction itself.[3]
-
Insufficient Incubation Time or Analog Concentration: Metabolic incorporation is time and concentration-dependent. Ensure you are using an appropriate concentration of the analog and incubating for a sufficient duration. Refer to the table below for recommended starting points.
-
Cell Health: The metabolic state of your cells is crucial. Ensure cells are healthy and actively dividing during the labeling period.
Q2: I am seeing high background or non-specific labeling. What are the possible causes and solutions?
A2: High background can obscure your specific signal. Here are common causes and troubleshooting tips:
-
Analog Specificity: Some MCRs, such as GlcNAz and GalNAz, can be incorporated into both O-GlcNAc and cell-surface glycans.[3] If you are specifically interested in O-GlcNAcylation, consider using more selective reporters or implementing methods to differentiate between intracellular and cell-surface labeling.
-
Click Chemistry Artifacts: Alkyne-containing reporters can sometimes react non-specifically with cysteine residues in proteins, leading to background signal.[3] Using azide-containing MCRs may result in a better signal-to-noise ratio.
-
Excess Reagents: Ensure that unreacted click chemistry reagents (e.g., copper catalyst, fluorescent probes) are thoroughly removed after the reaction. This can be achieved by protein precipitation steps, for example, using a methanol/chloroform precipitation protocol.[3]
Q3: Which this compound analog should I choose for my experiment?
A3: The choice of analog depends on your specific experimental goals.
-
For robust, general O-GlcNAc labeling: Ac4GalNAz is often the preferred choice due to its efficient metabolic conversion to UDP-GlcNAz.[1]
-
To minimize background from cell-surface glycans: While many common reporters label multiple glycan types, newer, more selective probes are being developed. It is essential to consult recent literature for the most specific MCRs available for your application.
-
For studying specific metabolic pathways: If you intend to probe the GlcNAc salvage pathway specifically, Ac4GlcNAz might be appropriate, but be aware of its lower incorporation efficiency.[1] In some cases, overexpression of the rate-limiting enzyme AGX2 has been shown to improve UDP-GlcNAz production.[2]
Q4: How can I confirm that the labeling I observe is indeed O-GlcNAcylation?
A4: Several control experiments can help validate your results:
-
Positive and Negative Control Proteins: Use well-characterized proteins to confirm your labeling and enrichment procedures. For instance, Nup62 and CREB are known to be highly O-GlcNAc modified and can serve as positive controls, while β-actin is not modified and can be used as a negative control.[3]
-
Enzymatic Removal: Treat your labeled lysate with O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from proteins. A reduction in signal after OGA treatment would confirm that the modification is O-GlcNAc.[1]
-
Inhibitor Treatment: Treat cells with an OGT inhibitor (the enzyme that adds O-GlcNAc) alongside your metabolic label. A decrease in signal in the presence of the inhibitor would support that the labeling is OGT-dependent.
Quantitative Data Summary
The efficiency of metabolic labeling depends on the analog used, its concentration, and the incubation time. The following table provides a summary of commonly used analogs and their typical experimental parameters.
| Metabolic Chemical Reporter (MCR) | Typical Concentration | Typical Incubation Time | Relative Labeling Efficiency for O-GlcNAc | Notes |
| Ac4GlcNAz | 50-100 µM | 24-72 hours | Lower | Incorporation can be limited by the this compound pyrophosphorylase step.[1] |
| Ac4GalNAz | 25-50 µM | 24-48 hours | Higher | Efficiently converted to UDP-GlcNAz via GALE, bypassing the metabolic bottleneck.[1][4] |
| GlcNDAz | Varies | Varies | Moderate | A diazirine-containing analog used for photocrosslinking studies.[2] |
| 1,3-Pr2GalNAz | Varies | Varies | High and Specific | Reported to provide high efficiency and specificity for O-GlcNAc labeling.[5] |
Experimental Protocols
1. General Protocol for Metabolic Labeling of Cultured Cells
This protocol describes a representative procedure for incorporating metabolic chemical reporters into proteins in living cells.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of MCR Stock Solution: Dissolve the peracetylated sugar analog (e.g., Ac4GalNAz) in DMSO to prepare a concentrated stock solution (e.g., 50-100 mM).
-
Metabolic Labeling: Add the MCR stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 50 µM). Gently swirl the plate to mix.
-
Incubation: Incubate the cells for the desired period (typically 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove residual MCR from the medium. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). The lysate is now ready for downstream applications like click chemistry.[3]
2. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol outlines the steps for attaching a reporter tag (e.g., a fluorophore or biotin) to the azide-modified proteins in a cell lysate.
-
Prepare a "Click-Mix": For each reaction, prepare a master mix containing the following components in order:
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand solution
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)
-
-
Initiate the Reaction: Add the "Click-Mix" to the protein lysate.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding EDTA.
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform protocol to remove excess reagents.
-
Downstream Analysis: The labeled protein pellet can be resolubilized in an appropriate buffer for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[3]
Visualizations
Caption: Metabolic pathways for Ac4GlcNAz and Ac4GalNAz incorporation.
Caption: A typical experimental workflow for metabolic labeling and analysis.
References
- 1. pnas.org [pnas.org]
- 2. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to address matrix effects in LC-MS/MS quantification of UDP-GlcNAc?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as salts, proteins, lipids, and metabolites.[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4]
Q2: What causes ion suppression and ion enhancement in the analysis of polar molecules like this compound?
A2: Ion suppression is the more common phenomenon and can be caused by several factors, particularly for polar molecules like this compound:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited available charge in the ion source, which reduces the analyte's ionization efficiency.[3]
-
Changes in Droplet Properties: In electrospray ionization (ESI), which is commonly used for polar molecules, matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of ions.[3]
-
Ion Neutralization: Basic compounds in the matrix can deprotonate and neutralize protonated analytes, while acidic compounds can neutralize deprotonated analytes, reducing the number of charged analytes reaching the detector.[1]
Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte, for instance, by altering the mobile phase's surface tension in a favorable way.
Q3: Why is this compound particularly susceptible to matrix effects?
A3: this compound is a highly polar and charged molecule. Its analysis is often performed using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating such compounds. However, biological samples contain numerous other polar endogenous compounds, such as other sugar nucleotides, amino acids, and organic acids, that can co-elute with this compound. This co-elution increases the likelihood of competition for ionization and other interferences in the ion source, leading to significant matrix effects.
Q4: How can I minimize matrix effects during my experiments?
A4: Minimizing matrix effects involves a multi-faceted approach that includes optimizing sample preparation, chromatography, and the use of internal standards.[5]
-
Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly used.[6] For polar molecules like this compound, SPE with a weak anion-exchange column can be particularly effective at separating it from other polar, but uncharged or less charged, interferences.[7]
-
Chromatographic Separation: Optimizing the LC method to improve the separation of this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is the gold standard for compensating for matrix effects. A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.
Q5: When should I use a matrix-matched calibration curve?
A5: A matrix-matched calibration curve is recommended when a stable isotope-labeled internal standard is not available.[4] This involves preparing your calibration standards in a blank biological matrix that is as close as possible to your actual samples. This approach helps to compensate for consistent matrix effects across your sample set.[4]
Troubleshooting Guide
Problem 1: I am observing low and inconsistent signal intensity for this compound.
-
Possible Cause: This is a classic sign of ion suppression due to matrix effects. Co-eluting endogenous components from your sample are likely interfering with the ionization of this compound.
-
Troubleshooting Steps:
-
Review Your Sample Preparation: If you are using a simple protein precipitation method, consider a more rigorous cleanup technique like Solid-Phase Extraction (SPE). For this compound, a weak anion-exchange SPE can be effective.
-
Optimize Chromatography: Adjust your HILIC gradient to achieve better separation of this compound from the early eluting, highly polar matrix components.
-
Perform a Post-Column Infusion Experiment: This will help you to identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move the elution of this compound away from these regions.
-
Dilute Your Sample: If the concentration of this compound is sufficiently high, diluting your sample can reduce the concentration of interfering matrix components.[5]
-
Problem 2: My results are not reproducible, especially between different sample batches.
-
Possible Cause: Variability in the matrix composition between different sample batches can lead to inconsistent matrix effects and, therefore, poor reproducibility.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, will help to minimize the variability in matrix effects between samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in ion suppression between different samples.
-
Employ Matrix-Matched Calibrators and QCs: If a SIL-IS is not available, preparing your calibration standards and quality control samples in a pooled blank matrix can help to normalize the matrix effects across different analytical runs.
-
Problem 3: I am using a stable isotope-labeled internal standard, but my results are still inaccurate.
-
Possible Cause: Even with a SIL-IS, issues can arise.
-
Chromatographic Separation of Analyte and IS: Although rare, slight differences in retention times between the analyte and the SIL-IS can expose them to different matrix components, leading to differential ion suppression.
-
High Concentration of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is extremely high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional.
-
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of this compound and its SIL-IS to ensure they co-elute perfectly.
-
Improve Sample Cleanup: Even with a SIL-IS, a cleaner sample is always better. Consider optimizing your sample preparation to reduce the overall matrix load.
-
Check Internal Standard Concentration: Ensure that the concentration of the SIL-IS is appropriate and not causing detector saturation or other issues.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Polar Metabolite Analysis
| Sample Preparation Method | Typical Recovery | Matrix Effect Reduction | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | High (>80%) | Low to Moderate | High | Suitable for initial screening, but may require further optimization for quantitative assays due to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate to High | Moderate | Can be effective but requires careful solvent selection to efficiently extract polar analytes like this compound. |
| Solid-Phase Extraction (SPE) | Good (60-90%) | High | Moderate to High | Highly Recommended. Weak anion-exchange or mixed-mode SPE can provide excellent cleanup for this compound.[9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction
This protocol is a rapid method for sample preparation but may result in significant matrix effects.
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., cell lysate, plasma), add 400 µL of ice-cold methanol (B129727) containing the stable isotope-labeled internal standard (SIL-IS) for this compound.
-
-
Precipitation:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a more thorough cleanup and is recommended for quantitative analysis. A weak anion-exchange (WAX) SPE cartridge is used here.
-
Sample Pre-treatment:
-
Perform a protein precipitation as described in Protocol 1 (Steps 1-4).
-
-
SPE Cartridge Conditioning:
-
Condition a WAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in 5% methanol to remove neutral and basic impurities.
-
-
Elution:
-
Elute the this compound and other acidic metabolites with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound
This protocol utilizes HILIC for the separation of this compound.
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., amide-based stationary phase)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 95% B
-
12.1-15 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 606.1 -> Product ion (m/z) 385.1
-
This compound SIL-IS (e.g., ¹³C₉, ¹⁵N₂): Adjust m/z values accordingly.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the best practices for normalizing UDP-GlcNAc levels in cell culture experiments?
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for normalizing UDP-GlcNAc levels in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its normalization important in cell culture experiments?
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a critical nucleotide sugar that serves as the donor substrate for O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic post-translational modification of nuclear and cytoplasmic proteins. The cellular concentration of this compound is highly sensitive to the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. Normalizing this compound levels is crucial for ensuring the reproducibility and accuracy of experiments investigating O-GlcNAcylation and its downstream effects on protein function, signaling pathways, and gene expression. Inconsistent this compound levels can be a significant source of experimental variability.
Q2: What are the key factors that influence intracellular this compound levels?
Several factors can significantly alter this compound concentrations in cultured cells:
-
Nutrient Availability: The availability of glucose and glutamine, key substrates for the hexosamine biosynthetic pathway (HBP), directly impacts this compound synthesis.[1][2]
-
Cell Density and Growth Phase: As cell density increases, nutrient depletion and the accumulation of metabolic byproducts can alter cellular metabolism and, consequently, this compound levels.
-
Passage Number: High passage numbers can lead to changes in cellular metabolism, growth rates, and gene expression, which can affect this compound concentrations.[3][4][5][6] It is advisable to use cells within a consistent and low passage number range.
-
Serum Concentration: Serum deprivation has been shown to increase this compound levels in some cell lines, such as AML12 hepatocytes.[1][7]
-
Pharmacological Agents: Various compounds can modulate the HBP. For instance, azaserine (B1665924) inhibits glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), a key enzyme in the HBP, leading to decreased this compound levels.[1] Conversely, supplementing the culture medium with N-acetylglucosamine (GlcNAc) can bypass GFAT and increase this compound pools.[1][7]
Q3: How can I accurately measure this compound levels in my cell culture samples?
Several methods are available for quantifying this compound, with an enzymatic microplate assay being a sensitive and accessible option for many labs.[7][8][9][10] This assay utilizes recombinant O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound in the sample to a peptide substrate, followed by immunodetection of the O-GlcNAcylated peptide.[1][7][10] Other methods include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), which can also be used but may require more specialized equipment.[1][11][12]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in this compound levels between replicate samples. | Inconsistent cell numbers per sample. | Normalize this compound measurements to total protein or DNA content from the same sample.[9][13] |
| Variations in cell culture conditions (e.g., seeding density, harvest time). | Standardize all cell culture parameters, including seeding density, media volume, and time from passage to harvest.[14][15] | |
| Incomplete or inconsistent cell lysis and metabolite extraction. | Ensure complete cell lysis and consistent execution of the extraction protocol. Keep samples on dry ice during processing. | |
| Unexpectedly low this compound levels. | Depletion of glucose or glutamine in the culture medium. | Monitor and replenish media regularly to avoid nutrient depletion. Consider increasing the frequency of media changes for rapidly growing cultures. |
| Inhibition of the hexosamine biosynthetic pathway (HBP). | Check for any unintentional inhibitors in the media or reagents. | |
| Errors in the quantification assay. | Verify the activity of the recombinant OGT and the integrity of the this compound standards. Include positive and negative controls in your assay. | |
| Unexpectedly high this compound levels. | High concentration of GlcNAc in the media. | If not part of the experimental design, ensure that the media is not supplemented with GlcNAc. |
| Serum deprivation (in some cell lines). | If serum-free conditions are used, be aware that this can elevate this compound levels.[1][7] | |
| Overexpression of HBP enzymes. | If using genetically modified cells, confirm the expression levels of key HBP enzymes like GFAT. |
Data Presentation
Table 1: this compound Levels in Various Mammalian Cell Lines Under Standard Culture Conditions
| Cell Line | Cell Type | This compound (pmol/10^6 cells) |
| MEF | Mouse Embryonic Fibroblast | 64 |
| Mouse Skin Fibroblasts | Primary Mouse Fibroblasts | 102 |
| HCT116 | Human Colorectal Carcinoma | 120 |
| AML12 | Mouse Hepatocyte | 220 |
| Hepa 1-6 | Mouse Hepatoma | 160 |
| HeLa | Human Cervical Carcinoma | 520 |
| Data adapted from Sunden et al., Cell Reports Methods, 2023.[7] |
Table 2: Effect of Culture Conditions on this compound Levels in AML12 Cells
| Condition (16h treatment) | Change in this compound Level |
| 25 mM Glucose | Baseline |
| 5 mM Glucose | No significant change |
| Glucose withdrawal | ~65% decrease |
| Glucose withdrawal + 1 mM GlcNAc | Partial rescue of decrease |
| Serum deprivation | Increase |
| Azaserine (GFAT inhibitor) | ~50% decrease |
| Data adapted from Sunden et al., Cell Reports Methods, 2023 and Chatham et al., Cell Reports Methods, 2023.[1][7] |
Experimental Protocols
Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay
This protocol is based on the method described by Sunden et al. (2023).[7][9][10]
Materials:
-
MaxiSorp high-protein binding 384-well microplate (black)
-
This compound sodium salt for standards
-
Recombinant human O-GlcNAc transferase (OGT)
-
O-GlcNAc-acceptor peptide-BSA complex
-
Alkaline phosphatase
-
RL2 mouse monoclonal antibody against O-GlcNAc
-
HRP-conjugated anti-mouse IgG
-
Amplex UltraRed reagent
-
Hydrogen peroxide
Procedure:
-
Metabolite Extraction from Cultured Cells: a. Wash cells once with ice-cold PBS. b. Add ice-cold 60% methanol (B129727) and scrape the cells on dry ice. c. Transfer the cell suspension to a microfuge tube. d. Add water and chloroform, vortex, and centrifuge to separate the phases. e. Collect the upper aqueous phase containing polar metabolites, including this compound. f. The protein pellet at the interphase can be saved for protein quantification to normalize the this compound data.[9]
-
Enzymatic Assay: a. Coat the 384-well plate with the O-GlcNAc-acceptor peptide-BSA complex. b. Prepare a standard curve of this compound. c. In each well, add the assay reagent containing OGT and alkaline phosphatase. d. Add the extracted cell metabolites or this compound standards to the wells. e. Incubate to allow the O-GlcNAcylation reaction to occur.
-
Immunodetection: a. Wash the wells and add the RL2 primary antibody. b. Incubate, then wash and add the HRP-conjugated secondary antibody. c. Incubate, then wash and add the Amplex UltraRed substrate. d. Read the fluorescence on a microplate reader.
-
Data Analysis: a. Subtract the background fluorescence. b. Use the standard curve to determine the concentration of this compound in the samples. c. Normalize the this compound concentration to the total protein or cell number.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP) leading to this compound synthesis.
Caption: Workflow for this compound quantification by enzymatic microplate assay.
Caption: Troubleshooting decision tree for high variability in this compound measurements.
References
- 1. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellculturecompany.com [cellculturecompany.com]
How to resolve non-specific binding in O-GlcNAc immunoprecipitation assays?
Welcome to the technical support center for O-GlcNAc immunoprecipitation (IP) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.
Troubleshooting Guide: Resolving Non-specific Binding
Non-specific binding is a common issue in immunoprecipitation that can lead to high background and ambiguous results. This guide provides a systematic approach to identify and resolve the sources of non-specific binding in your O-GlcNAc IP experiments.
Q1: I am observing multiple bands in my negative control lanes (IgG isotype control, beads-only control). What is causing this high background?
High background in negative control lanes indicates that proteins are binding non-specifically to the IP antibody or the beads. Here are the potential causes and solutions:
Potential Causes:
-
Insufficient blocking of beads.
-
Non-specific binding of proteins to the immunoglobulin (IgG).
-
Inadequate washing steps.
-
Contamination from plasticware.
Solutions:
-
Pre-clearing the Lysate: This step removes proteins from the lysate that non-specifically bind to the beads.[1][2]
-
Incubate your cell lysate with the beads (without the primary antibody) for 30-60 minutes at 4°C.
-
Centrifuge to pellet the beads and use the supernatant for your IP experiment.
-
-
Blocking the Beads: This saturates non-specific binding sites on the beads.[1][2]
-
Before adding the antibody, incubate the beads with a blocking agent.
Blocking Agent Concentration Incubation Time Bovine Serum Albumin (BSA) 1-5% in wash buffer 1 hour at 4°C Non-fat Dry Milk 1-5% in wash buffer 1 hour at 4°C -
-
Optimizing Wash Buffers: Increasing the stringency of your wash buffer can help remove weakly bound, non-specific proteins.[3][4]
Component Recommended Concentration Purpose Detergents (Non-ionic) NP-40 or Triton X-100 0.1% - 1.0% Disrupt non-specific hydrophobic interactions Tween-20 0.01% - 0.1% Weaker detergent, good for maintaining protein-protein interactions Salt Sodium Chloride (NaCl) 150 mM - 500 mM (up to 1 M in some cases) Disrupt non-specific ionic interactions -
Increasing the Number and Duration of Washes:
-
Increase the number of wash steps (from 3 to 5).
-
Increase the duration of each wash (from 5 to 10 minutes).
-
-
Using High-Quality Consumables:
-
Use low-protein-binding microcentrifuge tubes and pipette tips to minimize non-specific binding to plastic surfaces.[4]
-
O-GlcNAc IP Troubleshooting Workflow
Caption: A flowchart for troubleshooting non-specific binding in O-GlcNAc IP.
Frequently Asked Questions (FAQs)
Q2: My O-GlcNAc antibody (e.g., CTD110.6) is pulling down many proteins. How can I be sure it is specific to O-GlcNAcylated proteins?
Antibody specificity is crucial for O-GlcNAc IP. Some pan-O-GlcNAc antibodies may exhibit cross-reactivity.
Solutions:
-
Competition Assay: This is a critical control to confirm the specificity of your antibody.[5]
-
Incubate your antibody with a high concentration (0.5–1 M) of free N-acetylglucosamine (GlcNAc) before adding it to the lysate.
-
A specific antibody will be blocked by the free GlcNAc, resulting in a significant reduction or elimination of the IP signal.
-
-
Use Validated Antibodies:
-
Use antibodies that have been extensively validated for IP applications and specificity.[6][7] Antibodies like RL2 are another option to consider.[8]
-
Be aware that some antibodies, like CTD110.6, have been reported to cross-react with other sugar moieties under certain cellular conditions like glucose deprivation.[9][10]
-
-
Enzymatic Removal of O-GlcNAc:
-
Treating your lysate with O-GlcNAcase (OGA) before performing the IP should abolish the signal if the antibody is specific to O-GlcNAc.
-
Q3: I'm losing my O-GlcNAc signal during the IP procedure. What could be the reason?
The dynamic nature of O-GlcNAcylation means the modification can be removed by enzymes present in the cell lysate.
Solutions:
-
Inhibitor Cocktails: It is essential to inhibit enzymes that can degrade your target protein or remove the O-GlcNAc modification.
-
Maintain Cold Temperatures: Perform all steps of the IP procedure at 4°C or on ice to minimize enzymatic activity.[2]
Q4: The heavy and light chains of the IP antibody are obscuring my protein of interest on the Western blot. How can I avoid this?
This is a common problem, especially when the protein of interest has a molecular weight around 50 kDa (heavy chain) or 25 kDa (light chain).
Solutions:
-
Use Chain-Specific Secondary Antibodies:
-
Use secondary antibodies that specifically recognize the native (non-reduced) primary antibody and not the denatured heavy and light chains.[3]
-
-
Covalent Antibody-Bead Crosslinking:
-
Covalently crosslink your primary antibody to the Protein A/G beads. This prevents the antibody from eluting with your protein of interest.
-
-
Enzymatic Digestion of the Antibody:
Experimental Protocols
Protocol 1: O-GlcNAc Immunoprecipitation
This protocol provides a general framework. Optimization of antibody, bead, and lysate amounts may be necessary.
Materials:
-
Cell lysate prepared in non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and OGA inhibitors.
-
O-GlcNAc specific antibody.
-
Isotype control IgG.
-
Protein A/G magnetic or agarose (B213101) beads.
-
Wash Buffer (e.g., TBS or PBS with 0.1% Tween-20, 300 mM NaCl).
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer or low pH glycine (B1666218) buffer).
Procedure:
-
Pre-clearing Lysate (Optional but Recommended): a. Add 20-30 µL of bead slurry to 1 mg of cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: a. Add the recommended amount of O-GlcNAc primary antibody (or isotype control) to the pre-cleared lysate. b. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: a. Add 30 µL of pre-washed bead slurry to the lysate-antibody mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: a. Pellet the beads and discard the supernatant. b. Add 1 mL of cold wash buffer and gently resuspend the beads. c. Incubate for 5-10 minutes at 4°C. d. Repeat the wash step 3-5 times.
-
Elution: a. After the final wash, remove all supernatant. b. Add 30-50 µL of elution buffer to the beads. c. Boil for 5-10 minutes (for SDS-PAGE sample buffer) or incubate at room temperature (for glycine buffer). d. Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting).
O-GlcNAc IP Experimental Workflow
Caption: A standard workflow for O-GlcNAc immunoprecipitation.
References
- 1. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-O-GlcNAc Antibodies | Invitrogen [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Specificity of O-GlcNAc Reactive Antibodies Under Conditions of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize UDP inhibition in in vitro OGT activity assays?
Welcome to the technical support center for in vitro O-GlcNAc Transferase (OGT) activity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on minimizing UDP inhibition.
Frequently Asked Questions (FAQs)
Q1: What is UDP inhibition and why is it a problem in OGT activity assays?
A: O-GlcNAc Transferase (OGT) catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate UDP-GlcNAc to a serine or threonine residue on a target protein. This reaction produces two products: the O-GlcNAcylated protein and uridine (B1682114) diphosphate (B83284) (UDP). The UDP product is a potent inhibitor of OGT, with a reported IC50 of 1.8 μM.[1] As the enzymatic reaction proceeds, the accumulation of UDP leads to product inhibition, causing the reaction rate to decrease over time. This can lead to an underestimation of true enzyme activity and complicates the interpretation of kinetic data and inhibitor screening results.
Troubleshooting Guides
Issue 1: My OGT activity is lower than expected or decreases rapidly over time.
This is a classic symptom of UDP product inhibition. As your OGT enzyme produces the O-GlcNAcylated protein, it also releases UDP, which then binds to the enzyme and inhibits further activity.
To prevent the accumulation of inhibitory UDP, a coupled-enzyme system can be added to the reaction. This system enzymatically converts UDP into a non-inhibitory product, thus maintaining a linear reaction rate. Two common methods are described below.
Experimental Protocols
Protocol 1: The UDP-Glo™ Glycosyltransferase Assay
This is a commercially available luminescent assay that is highly sensitive and effective at eliminating UDP inhibition.[2][3]
Principle: The UDP-Glo™ assay removes UDP by converting it to ATP in a reaction catalyzed by a UDP-to-ATP conversion enzyme. The newly synthesized ATP is then used by a luciferase to generate a light signal that is proportional to the amount of UDP produced, and therefore, to the OGT activity.[1][2][3]
Methodology:
-
OGT Reaction:
-
Set up your standard OGT reaction in a 96-well or 384-well plate. This will include your OGT enzyme, peptide or protein substrate, this compound, and assay buffer (e.g., 25 mM Tris-HCl, pH 7.5; 1 mM DTT; 12.5 mM MgCl₂).[4]
-
Include any inhibitors you are screening.
-
Incubate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 60 minutes).[4]
-
-
UDP Detection:
-
Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent contains the necessary enzymes (UDP-to-ATP conversion enzyme and luciferase) and substrates (ADP and luciferin).[1]
-
Incubate for 60 minutes at room temperature to allow the coupled reactions to proceed to completion.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the UDP concentration.
-
Protocol 2: Pyruvate (B1213749) Kinase/Lactate (B86563) Dehydrogenase (PK/LDH) Coupled Assay
This is a classic spectrophotometric method that can be adapted for OGT assays.[5]
Principle: This assay removes UDP through a two-step enzymatic reaction. First, pyruvate kinase (PK) transfers a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to the UDP produced by OGT, generating pyruvate and UTP. Second, lactate dehydrogenase (LDH) reduces the pyruvate to lactate, a process that involves the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare an assay buffer (e.g., 50 mM Imidazole-HCl buffer, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄).[6]
-
To the buffer, add the following components to their final concentrations:
-
Phosphoenolpyruvate (PEP) (e.g., 1.5 mM)
-
NADH (e.g., 0.2-0.3 mM)
-
Pyruvate Kinase (PK) (sufficient units to ensure rapid UDP conversion)
-
Lactate Dehydrogenase (LDH) (sufficient units to ensure rapid pyruvate conversion)
-
OGT substrate (peptide or protein)
-
This compound
-
-
-
Assay Initiation and Measurement:
-
Equilibrate the reaction mixture in a cuvette or microplate at the desired temperature (e.g., 25°C).[6]
-
Initiate the reaction by adding the OGT enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation (decrease in A340) is proportional to the rate of UDP production by OGT.
-
Data Presentation
Table 1: Quantitative Data on UDP Inhibition and Assay Parameters
| Parameter | Value | Description | Reference |
| UDP IC50 for OGT | 1.8 µM | The concentration of UDP that inhibits 50% of OGT activity. | [1] |
| UDP-Glo™ Assay Detection Range | Low nM to 25 µM UDP | The linear range for UDP detection using the UDP-Glo™ assay. | [3] |
| PK/LDH Assay Detection | Decrease in A340 | Monitors the oxidation of NADH, which is stoichiometric with UDP production. | [5][6] |
Visualizations
Caption: OGT reaction cycle and the mechanism of UDP product inhibition.
Caption: Workflows for coupled-enzyme assays to remove UDP.
Advanced Troubleshooting
Issue 2: I'm using a coupled-enzyme assay, but still see issues.
-
Potential Problem: Your test compound may be inhibiting one of the coupling enzymes (e.g., luciferase, pyruvate kinase, or lactate dehydrogenase) rather than OGT itself.[1] This can lead to a false positive result.
-
Solution: Run a control experiment where you add a known amount of UDP to the coupled-enzyme system in the presence of your test compound, but without OGT. If the signal is reduced, your compound is likely inhibiting a coupling enzyme.
-
-
Potential Problem: The OGT enzyme itself is unstable. The lack of stability of isolated OGT is a known issue that can complicate in vitro assays.[1]
-
Solution: Ensure proper storage and handling of the recombinant OGT enzyme. Use fresh dilutions for your assays and avoid repeated freeze-thaw cycles. Include a positive control (no inhibitor) in every experiment to monitor the baseline activity of the enzyme.
-
-
Potential Problem: The concentrations of the coupling enzymes or their substrates are limiting.
-
Solution: Ensure that the concentrations of the coupling enzymes (PK, LDH, or the UDP-Glo™ reagent) and their respective substrates (PEP, NADH, ADP) are in sufficient excess so that the OGT-catalyzed reaction is the rate-limiting step.
-
By understanding the nature of UDP inhibition and employing these robust assay methods and troubleshooting strategies, you can obtain more accurate and reliable data in your in vitro OGT activity studies.
References
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Enhancing the Signal of Metabolically Labeled Glycoproteins
Welcome to the technical support center for metabolic glycoprotein (B1211001) labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the detection signal of metabolically labeled glycoproteins.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is metabolic glycoprotein labeling?
Metabolic glycoprotein labeling is a technique that utilizes the cell's own biosynthetic pathways to incorporate unnatural sugar analogs, known as metabolic chemical reporters (MCRs), into glycoproteins.[1][2] These MCRs contain a bioorthogonal functional group, such as an azide (B81097) or an alkyne, which is biologically inert.[1][2] In a subsequent step, this functional group is used to covalently attach a detection tag (like a fluorophore or biotin) through a highly specific chemical reaction, a process often referred to as click chemistry.[1][3] This two-step method allows for the visualization and enrichment of specific glycoprotein populations.[1][3]
Q2: Why is my detection signal weak or non-existent?
A weak signal is a common issue that can arise from several factors throughout the experimental workflow. Key reasons include:
-
Inefficient Metabolic Labeling: The unnatural sugar may not be efficiently taken up by cells or incorporated into glycoproteins due to low concentration, short incubation time, cytotoxicity, or competition with endogenous sugars.[1]
-
Poor Click Reaction Efficiency: The subsequent bioorthogonal ligation step may be inefficient due to suboptimal reaction conditions, low-quality reagents, or the inaccessibility of the incorporated azide/alkyne tag.[3]
-
Low Abundance of Target Glycoproteins: The specific glycoproteins being labeled may be expressed at very low levels, making them difficult to detect without an enrichment or signal amplification step.[4][5]
-
Ineffective Detection Method: The chosen detection method (e.g., fluorescence, Western blot) may lack the required sensitivity.
Q3: How can I increase the incorporation of the metabolic label?
-
Optimize Labeling Conditions: Increase the concentration of the sugar analog and/or the incubation time. However, monitor for cytotoxicity, as high concentrations of some reporters can be harmful to cells.[1]
-
Select an Efficient Reporter: Different sugar analogs have varying incorporation efficiencies. For example, alkyne-modified ManNAc (Ac4ManNAlk) has been shown to produce a better signal-to-noise ratio than its azide-containing counterpart in some systems.[1]
-
Use Metabolic Engineering: In some cases, overexpressing a key enzyme in the sugar salvage pathway can significantly boost the incorporation of the unnatural analog.[6][7]
-
Consider Chemoenzymatic Labeling: Techniques like Selective Exoenzymatic Labeling (SEEL) use glycosyltransferases to directly attach a tagged sugar nucleotide to cell surface glycans, which can be more efficient than relying on the entire metabolic pathway.[8][9]
Q4: What is "click chemistry" and why is it used for detection?
"Click chemistry" describes a class of chemical reactions that are rapid, specific, high-yielding, and can be performed in complex biological environments without interfering with native processes (i.e., they are bioorthogonal).[3] The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-modified glycoprotein and an alkyne-containing detection probe.[1][3] Strain-promoted versions (SPAAC) that do not require a toxic copper catalyst are also widely used, especially for labeling in living organisms.[3] This high specificity and stability are crucial for achieving a high signal-to-noise ratio in detection.[10]
Q5: How can I enrich my labeled sample before detection?
Enrichment is crucial for separating labeled glycoproteins from the much more abundant unlabeled background proteins, which is especially important for mass spectrometry analysis.[4][11]
-
Biotin-Streptavidin Affinity Purification: This is the most common method. The labeled glycoprotein is tagged with biotin (B1667282) via click chemistry. The entire cell lysate is then incubated with streptavidin-coated beads, which selectively bind the biotinylated proteins.[9][12] After washing away non-specific binders, the enriched glycoproteins can be eluted for analysis.
-
Lectin Affinity Chromatography: Lectins are proteins that bind to specific glycan structures. This method can be used to enrich for general classes of glycoproteins (e.g., using Wheat Germ Agglutinin for sialic acid and GlcNAc) before or after metabolic labeling.[5][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for enriching glycopeptides after protein digestion, as the polar glycan moieties bind more strongly to the HILIC stationary phase than non-glycosylated peptides.[5]
Section 2: Troubleshooting Guide
Problem: No/Low Signal in Fluorescence Microscopy or Western Blot
| Possible Cause | Recommended Solution(s) |
| 1. Inefficient Metabolic Labeling | A. Optimize Labeling Conditions: Gradually increase the concentration of the metabolic reporter and/or extend the incubation period (e.g., 24-72 hours).[1] B. Check Cell Viability: Ensure that the labeling conditions are not causing significant cell death, which would halt metabolic activity. Use a simple viability assay like Trypan Blue exclusion. C. Switch Reporter: Some cell lines may metabolize certain sugar analogs more efficiently than others. Consider testing an alternative reporter (e.g., an alkyne version instead of an azide).[1] |
| 2. Inefficient Click Reaction | A. Verify Reagent Quality: Use fresh, high-quality click chemistry reagents. Copper(I) is easily oxidized and reducing agents can degrade over time. B. Use a Ligand: For copper-catalyzed reactions, a copper-chelating ligand (e.g., BTTAA) is essential to stabilize the Cu(I) oxidation state and prevent protein precipitation.[1] C. Switch to Copper-Free Click: Strain-promoted azide-alkyne cycloaddition (SPAAC) uses cyclooctyne (B158145) reagents (e.g., DBCO, DIBO) that react with azides without a catalyst, eliminating issues related to copper toxicity or catalysis.[3][10] |
| 3. Low Abundance of Target | A. Enrich for Labeled Proteins: If using a biotin tag, perform a streptavidin pulldown to concentrate your labeled proteins before running a gel for Western blot analysis.[9] B. Use Signal Amplification: For Western blots, use a high-sensitivity HRP substrate. For microscopy, consider using Tyramide Signal Amplification (TSA) kits, which can amplify the signal by depositing a large number of fluorophores near the target.[10][13] |
Problem: Poor Signal or Identification in Mass Spectrometry (MS)
| Possible Cause | Recommended Solution(s) |
| 1. Signal Suppression by Unmodified Peptides | A. Enrichment is Critical: The ionization of glycopeptides is often suppressed by the vast excess of more hydrophobic unmodified peptides.[11] It is essential to perform enrichment for biotin-tagged peptides (via streptavidin) or general glycopeptides (via HILIC) after digestion and before MS analysis.[5][11][12] |
| 2. Low Abundance of Glycopeptides | A. Increase Starting Material: If possible, start with a larger number of cells to increase the absolute amount of labeled glycoproteins. B. Optimize Enrichment: Ensure your enrichment protocol is efficient with minimal sample loss. Use control samples to validate the pulldown/enrichment efficiency. |
| 3. Poor Ionization of Glycopeptides | A. Derivatization: Chemical modifications like permethylation can stabilize sialic acid residues and enhance ionization efficiency in MS.[14] B. Use Isotopic Labeling: Methods like combining ¹⁵N metabolic labeling with TMTpro labeling for the peptide backbone can facilitate accurate quantification and improve data reliability in complex samples.[5] |
Section 3: Key Experimental Protocols
Protocol 1: General Metabolic Labeling and Biotin Tagging
This protocol describes the labeling of cell surface glycoproteins with an azido-sugar (Ac₄ManNAz for sialic acids) followed by biotinylation using copper-free click chemistry.
-
Metabolic Labeling:
-
Culture cells (e.g., HeLa, HEK293) to ~70-80% confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours under standard culture conditions.
-
-
Cell Harvesting and Washing:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated sugar.
-
Harvest the cells by scraping or using a gentle dissociation reagent.
-
-
Copper-Free Click Reaction (SPAAC):
-
Resuspend the cell pellet in PBS containing a DBCO-PEG4-Biotin probe at a concentration of 50-100 µM.
-
Incubate for 1-2 hours at 4°C or room temperature with gentle rotation to label the cell surface azides.
-
Wash the cells three times with ice-cold PBS to remove excess DBCO-biotin probe.
-
-
Lysis and Downstream Processing:
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation. The supernatant now contains biotin-tagged glycoproteins ready for enrichment or analysis.
-
Protocol 2: Enrichment of Biotin-Tagged Glycoproteins
-
Bead Preparation:
-
Take a sufficient volume of high-capacity streptavidin agarose (B213101) bead slurry.
-
Wash the beads three times with lysis buffer to equilibrate them.
-
-
Binding:
-
Add the clarified protein lysate from Protocol 1 to the washed streptavidin beads.
-
Incubate for 2-4 hours (or overnight) at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Remove the supernatant (this contains the unbound proteins).
-
Wash the beads extensively to remove non-specifically bound proteins. Perform at least three washes with lysis buffer, followed by two washes with a high-salt buffer, and a final two washes with a buffer without detergent (e.g., PBS).
-
-
Elution:
-
To elute for Western blot analysis, resuspend the beads in 2X SDS-PAGE loading buffer containing 50 mM DTT and boil for 10 minutes. The biotin will remain bound to streptavidin, but the protein will be denatured and released.
-
For mass spectrometry, on-bead digestion with trypsin is often preferred to minimize contamination from the streptavidin protein itself.
-
Section 4: Data & Comparison Tables
Table 1: Comparison of Common Metabolic Chemical Reporters (MCRs)
| Reporter | Target Glycan Type | Key Considerations & Notes |
| Ac₄ManNAz | Sialic Acids (N- and O-linked) | Most commonly used reporter. Incorporated into the sialic acid biosynthesis pathway.[1] |
| Ac₄GalNAz | O-GalNAc (mucin-type) & O-GlcNAc | Can be epimerized to UDP-GlcNAz in cells with active GALE enzyme, leading to some off-target labeling.[1][7] Preferentially incorporated into mucin-type O-glycans over N-glycans.[1] |
| Ac₄GlcNAz | O-GlcNAc & N-linked glycans | Can label intracellular O-GlcNAc modifications as well as N-glycan cores.[1] |
| Ac₄FucAlk | Fucose (N- and O-linked) | Alkyne-modified fucose reporters have been shown to have lower cytotoxicity than early azide versions.[1] |
Table 2: Signal Enhancement Strategies: A Comparative Overview
| Strategy | Principle | Typical Application | Advantages |
| Biotin-Streptavidin Enrichment | High-affinity interaction between biotin and streptavidin is used to isolate tagged molecules.[12] | Mass Spectrometry, Western Blot | Extremely high specificity and binding affinity; effectively removes background. |
| Tyramide Signal Amplification (TSA) | An HRP-conjugated secondary reagent catalyzes the deposition of multiple fluorophore-labeled tyramide molecules at the site of the target.[10] | Fluorescence Microscopy | Provides very high (10-100 fold) amplification of the fluorescent signal. |
| Click-based Amplification | An iterative process of click reactions and hybridization can be used to build up a larger detection molecule, increasing the signal.[13] | Fluorescence Microscopy | Offers controlled, stepwise amplification with a good signal-to-noise ratio.[13] |
| Fluorescent Probes | Use of bright, photostable fluorophores or probes that become fluorescent only after the click reaction ("fluorogenic").[15][16] | Fluorescence Microscopy, Flow Cytometry | Simple to implement; fluorogenic probes reduce background from unreacted probe.[16] |
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycobiology Probes | Cell Metabolism | Tocris Bioscience [tocris.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. One-Step Selective Exoenzymatic Labeling (SEEL) Strategy for the Biotinylation and Identification of Glycoproteins of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
What are the strategies to increase the substrate promiscuity of enzymes for UDP-GlcNAc analog biosynthesis?
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to broaden the substrate scope of enzymes involved in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Core Strategies to Increase Substrate Promiscuity
The biosynthesis of this compound analogs primarily involves two key enzymes: N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). The inherent substrate specificity of these enzymes can limit the variety of this compound analogs that can be synthesized. To overcome this, several protein engineering and synthetic strategies can be employed. This guide focuses on three primary approaches:
-
Directed Evolution: Mimicking natural selection in the laboratory to evolve enzymes with desired properties, such as increased activity towards unnatural substrates.
-
Site-Directed Mutagenesis: Rationally introducing specific mutations in the enzyme's active site to accommodate new substrates.
-
Chemoenzymatic Synthesis: Combining chemical synthesis of modified sugar-1-phosphates with enzymatic conversion to the final UDP-sugar analog.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at increasing enzyme substrate promiscuity.
Frequently Asked Questions (FAQs)
Q1: My engineered GlmU/NahK variant shows low or no activity with the desired analog. What are the likely causes?
A1: Several factors could contribute to low or no activity:
-
Sub-optimal Primer Design (for mutagenesis): Incorrect primer design can lead to failed mutations or unintended changes in the protein structure. Always verify primer sequences and ensure they meet design criteria (e.g., melting temperature, GC content).
-
Poor Protein Expression or Folding: The mutation may have destabilized the enzyme, leading to misfolding and aggregation. Verify protein expression and solubility using SDS-PAGE and consider optimizing expression conditions (e.g., lower temperature, different E. coli strain).
-
Incorrect Assay Conditions: The optimal pH, temperature, or cofactor concentrations for the mutant may differ from the wild-type enzyme. Perform a thorough characterization of the enzyme's kinetic properties.
-
Substrate Inhibition: High concentrations of the analog substrate may inhibit the enzyme's activity. Test a range of substrate concentrations to identify potential substrate inhibition.
Q2: I am getting a high number of wild-type colonies after my site-directed mutagenesis experiment. How can I improve the mutation efficiency?
A2: This is a common issue often caused by incomplete digestion of the parental plasmid DNA.
-
Optimize DpnI Digestion: Ensure you are using a sufficient amount of DpnI and incubating for an adequate time (at least 1-2 hours at 37°C) to fully digest the methylated parental DNA.
-
Use a High-Fidelity Polymerase: A high-fidelity DNA polymerase will reduce the chances of introducing random mutations and ensure the complete replication of the plasmid.
-
Reduce PCR Cycles: Excessive PCR cycles can lead to the accumulation of errors and favor the amplification of the wild-type template. Typically, 12-18 cycles are sufficient.
-
Template DNA Quality: Use high-quality, freshly prepared plasmid DNA as the template for your PCR reaction.
Q3: My directed evolution library screening is not identifying any improved variants. What could be wrong?
A3: This can be due to several factors related to library quality and the screening process:
-
Insufficient Library Diversity: The desired mutation may not be present in your library. Ensure your mutagenesis method (e.g., error-prone PCR) is generating a sufficient mutation frequency.
-
Ineffective Screening Assay: The screening assay may not be sensitive enough to detect small improvements in activity or may not be suitable for high-throughput screening. Consider using fluorescence-based assays for higher sensitivity and throughput.[1]
-
Selection Pressure is Too High or Too Low: If the selection pressure is too stringent, all variants may be eliminated. If it's too low, there will be no enrichment of improved variants. Optimize the selection conditions by adjusting substrate concentrations or incubation times.
Q4: The yield of my chemoenzymatically synthesized this compound analog is low. How can I improve it?
A4: Low yields in chemoenzymatic synthesis can often be attributed to several factors:
-
Enzyme Inhibition: The chemically synthesized sugar-1-phosphate analog or byproducts of the chemical synthesis may inhibit the uridyltransferase (e.g., GlmU). Purify the sugar-1-phosphate intermediate before the enzymatic step.
-
Enzyme Instability: The reaction conditions (pH, temperature, solvent) may not be optimal for the enzyme's stability and activity.
-
Byproduct Accumulation: The accumulation of pyrophosphate (PPi) during the uridyltransferase reaction can inhibit the enzyme. Adding an inorganic pyrophosphatase (PPA) to the reaction mixture can drive the reaction forward.[2]
-
Sub-optimal Reaction Conditions: Systematically optimize parameters such as enzyme concentration, substrate ratios, and reaction time.
Troubleshooting Common Experimental Problems
| Problem | Possible Cause | Recommended Solution |
| Site-Directed Mutagenesis: No PCR product or weak amplification | Poor primer design (low Tm, self-dimerization). | Redesign primers with appropriate Tm and check for secondary structures. |
| Suboptimal PCR conditions. | Optimize annealing temperature, extension time, and MgCl2 concentration. | |
| Low-quality template DNA. | Use freshly prepared, high-purity plasmid DNA. | |
| Directed Evolution: Low transformation efficiency after library creation | Poor quality of competent cells. | Use highly competent cells (>10^8 cfu/µg) and handle them gently. |
| Inhibitors in the ligation or PCR mixture. | Purify the DNA library before transformation. | |
| Chemoenzymatic Synthesis: Incomplete enzymatic conversion | Enzyme is not active. | Test enzyme activity with the natural substrate first. |
| The analog is a poor substrate. | Increase enzyme concentration and/or reaction time. Consider engineering the enzyme for better acceptance. | |
| Reaction equilibrium is unfavorable. | Add pyrophosphatase to remove PPi and drive the reaction forward.[2] |
Data Presentation: Quantitative Analysis of Enzyme Promiscuity
The following tables summarize the kinetic parameters and relative activities of wild-type and engineered enzymes towards various GlcNAc and GalNAc analogs. This data provides a quantitative basis for comparing the effectiveness of different strategies and engineered variants.
Table 1: Kinetic Parameters of Wild-Type and Mutant GlmU for Various Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| E. coli GlmU (WT) | GlcNAc-1-P | 0.05 | 350 | 7.0 x 10⁶ | [3] |
| E. coli GlmU (WT) | GalNAc-1-P | - | - | Low activity | [4] |
| M. tuberculosis GlmU (WT) | GlcNAc-1-P | 0.56 | - | - | [5] |
| M. tuberculosis GlmU (WT) | Acetyl-CoA | 0.28 | - | - | [5] |
| B. subtilis GlmU C405A | Acetyl-CoA | 0.43 | 0.02 | 46.5 | [6] |
| B. subtilis GlmU C405S | Acetyl-CoA | 0.39 | 0.09 | 230.8 | [6] |
Table 2: Substrate Specificity of N-Acetylhexosamine 1-Kinases (NahK) from Bifidobacterium
| Substrate Analog | NahK from B. infantis (Relative Activity %) | NahK from B. longum (Relative Activity %) | Reference |
| GlcNAc | 100 | 100 | [7][8] |
| GalNAc | 95 | 110 | [7][8] |
| GlcNAc-6-azido | 25 | 30 | [9] |
| GlcNAc-6-fluoro | 40 | 45 | [9] |
| ManNAc | 150 | 160 | [7][8] |
| Mannose | 120 | 130 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Site-Directed Mutagenesis of GlmU
This protocol is based on the QuikChange™ site-directed mutagenesis method.
1. Primer Design:
- Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.
- The primers should have a minimum GC content of 40% and a melting temperature (Tm) ≥ 78°C.
- The mutation should be flanked by at least 10-15 bases of correct sequence on both sides.
2. PCR Amplification:
- Set up a 50 µL PCR reaction containing:
- 5 µL of 10x reaction buffer
- 10-50 ng of dsDNA plasmid template (pET vector containing the glmU gene)
- 125 ng of each primer
- 1 µL of dNTP mix (10 mM)
- 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Nuclease-free water to 50 µL
- Perform PCR with the following cycling parameters:
- Initial denaturation: 95°C for 1 minute
- 18 cycles of:
- Denaturation: 95°C for 50 seconds
- Annealing: 60°C for 50 seconds
- Extension: 68°C for 1 minute/kb of plasmid length
- Final extension: 68°C for 7 minutes
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.
4. Transformation:
- Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells (e.g., DH5α).
- Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for selection.
- Incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow them in liquid culture.
- Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Directed Evolution of GlmU using FACS
This protocol outlines a fluorescence-activated cell sorting (FACS) based high-throughput screening method for evolving GlmU.[1][10][11]
1. Library Construction:
- Generate a mutant library of the glmU gene using error-prone PCR. Aim for a mutation rate of 1-2 amino acid changes per gene.
- Clone the library into an expression vector.
2. Expression and Labeling:
- Transform the library into an E. coli strain that can take up the fluorescently labeled acceptor sugar.
- Induce protein expression and provide the cells with a fluorescently labeled GlcNAc analog and a suitable acceptor molecule.
3. FACS Screening:
- Cells expressing active GlmU variants will produce the fluorescent this compound analog, which is then used by a co-expressed glycosyltransferase to label a cell-surface acceptor.
- Sort the cell population using FACS, collecting the cells with the highest fluorescence intensity.
4. Iterative Rounds:
- Isolate the plasmids from the sorted, highly fluorescent cells.
- Use this enriched pool of genes as the template for the next round of mutagenesis and screening.
- Repeat the cycle for 3-5 rounds to isolate variants with significantly improved activity.
5. Characterization of Improved Variants:
- Sequence the best-performing mutants to identify the beneficial mutations.
- Purify the engineered enzymes and characterize their kinetic properties (Km, kcat) with the target analog.
Protocol 3: One-Pot Chemoenzymatic Synthesis of this compound Analogs
This protocol describes a one-pot, two-enzyme system for the synthesis of this compound analogs.[2][12]
1. Reaction Setup:
- In a single reaction vessel, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
- GlcNAc analog (10 mM)
- ATP (12 mM)
- UTP (12 mM)
- MgCl₂ (15 mM)
- Purified NahK (1 U)
- Purified GlmU (1 U)
- Inorganic pyrophosphatase (PPA) (5 U)
- Adjust the final volume with buffer.
2. Reaction and Monitoring:
- Incubate the reaction at 37°C.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Purification:
- Once the reaction is complete (typically 12-24 hours), terminate the reaction by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
- Centrifuge to remove the precipitated protein.
- Purify the this compound analog from the supernatant using anion-exchange chromatography followed by size-exclusion chromatography.
4. Verification:
- Confirm the identity and purity of the final product using NMR and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the strategies for increasing enzyme substrate promiscuity.
Diagram 1: Biosynthetic Pathway of this compound and Analogs
Caption: Enzymatic synthesis of this compound analogs from GlcNAc analogs.
Diagram 2: Workflow for Directed Evolution
Caption: Iterative cycle of directed evolution for improving enzyme function.
Diagram 3: Decision Logic for Choosing a Strategy
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Chemoenzymatic synthesis of uridine diphosphate-GlcNAc and uridine diphosphate-GalNAc analogs for the preparation of unnatural glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00086C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Substrate promiscuity of N-acetylhexosamine 1-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed Evolution of Glycosyltransferases by a Single-Cell Ultrahigh-Throughput FACS-Based Screening Method | Springer Nature Experiments [experiments.springernature.com]
- 11. High-throughput screening methodology for the directed evolution of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic route to preparative-scale synthesis of this compound/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Functional Role of UDP-GlcNAc: A Comparative Guide to Specific Inhibitors
For researchers, scientists, and drug development professionals, understanding the functional role of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is pivotal. As the donor substrate for O-GlcNAcylation, a dynamic post-translational modification, this compound is implicated in a multitude of cellular processes, from signal transduction to gene expression. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive comparison of specific inhibitors used to probe this compound function, complete with experimental data and detailed protocols.
The cellular levels of this compound are tightly regulated by the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. By inhibiting key enzymes in this pathway or the glycosyltransferases that utilize this compound, researchers can effectively modulate O-GlcNAcylation and other glycosylation events to elucidate their functional consequences. This guide will focus on chemical inhibitors, offering a comparison of their mechanisms, specificity, and applications, alongside alternative genetic approaches.
Comparative Analysis of this compound Inhibitors
A variety of small molecule inhibitors have been developed to target different stages of this compound synthesis and utilization. These can be broadly categorized into inhibitors of the Hexosamine Biosynthetic Pathway (HBP) and direct inhibitors of glycosyltransferases.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Reported IC50/Ki | Key Considerations |
| HBP Inhibitors | ||||
| Glutamine Analogs | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Covalently modify the enzyme's active site, blocking the first and rate-limiting step of the HBP. | Azaserine: ~50% reduction of this compound in AML12 cells[1]. | Azaserine is a non-specific inhibitor of glutamine-dependent enzymes[1]. |
| UTP Analogs | UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | Act as competitive inhibitors, preventing the final step of this compound synthesis. | meUTP: Micromolar inhibition of Aspergillus fumigatus UAP1[2]. | Can provide more specific inhibition of de novo this compound synthesis. |
| Glycosyltransferase Inhibitors | ||||
| This compound Analogs | O-GlcNAc Transferase (OGT), N-acetylglucosaminyltransferases (GnTs) | Compete with the natural substrate this compound for binding to the enzyme's active site. | UDP-S-GlcNAc: IC50 of 93 µM for hOGT[3]. UDP-C-GlcNAc: IC50 of 41 µM for hOGT[3]. | Specificity can vary between different glycosyltransferases. |
| "Trojan Horse" Inhibitors | O-GlcNAc Transferase (OGT) | A metabolic precursor is taken up by cells and converted into a potent inhibitor of the target enzyme. | UDP-5SGlcNAc (from 5SGlcNAc): Ki of 8 µM for OGT[4]. | Offers a strategy for generating the inhibitor intracellularly. |
| Natural Products | GlcNAc-1-phosphotransferase (GPT) | Inhibit the initial step of N-linked glycosylation by blocking the transfer of GlcNAc-1-P to dolichol phosphate. | Tunicamycin: Ki of ~5 x 10⁻⁸ M for GPT[5]. | Primarily affects N-linked glycosylation, with indirect effects on this compound availability. |
Experimental Protocols
Accurate validation of this compound's functional role relies on robust experimental methodologies. Below are detailed protocols for key assays.
Measurement of Cellular this compound Levels
This protocol describes a high-throughput enzymatic assay for the quantification of this compound from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
O-GlcNAc Transferase (OGT), recombinant
-
Alkaline Phosphatase
-
Acceptor peptide (e.g., DEBtide)
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
Secondary antibody conjugated to a reporter (e.g., HRP)
-
Plate reader for signal detection
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells and lyse them in a suitable buffer.
-
Precipitate proteins and lipids by adding PCA to a final concentration of 0.5 M.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant containing small metabolites by adding KOH.
-
Centrifuge to remove the KClO₄ precipitate. The supernatant contains this compound.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the neutralized cell extract.
-
Add a reaction mixture containing OGT, alkaline phosphatase, and the acceptor peptide. The alkaline phosphatase is included to remove interference from UDP[1].
-
Incubate to allow the transfer of GlcNAc from this compound in the sample to the acceptor peptide.
-
-
Immunodetection of O-GlcNAcylated Peptide:
-
Coat a new 96-well plate with the reaction mixture to immobilize the O-GlcNAcylated peptide.
-
Block non-specific binding sites.
-
Add the primary anti-O-GlcNAc antibody (RL2).
-
Add the HRP-conjugated secondary antibody.
-
Add a suitable substrate for HRP and measure the signal using a plate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the samples.
-
In Vitro O-GlcNAc Transferase (OGT) Activity Assay
This protocol measures the activity of OGT in the presence and absence of inhibitors.
Materials:
-
Recombinant human OGT (hOGT)
-
Acceptor peptide (e.g., a synthetic peptide like DEBtide)
-
[³H]-UDP-GlcNAc (radiolabeled donor substrate)
-
Inhibitor of interest
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, acceptor peptide, and the inhibitor at various concentrations.
-
Add recombinant hOGT to initiate the reaction.
-
Finally, add [³H]-UDP-GlcNAc.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Detection:
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Separate the radiolabeled peptide from the unreacted [³H]-UDP-GlcNAc.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of OGT inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Km for this compound in this assay is approximately 1 µM[3].
-
Signaling Pathways and Experimental Workflows
The function of this compound is intimately linked to various signaling pathways. The diagrams below, generated using Graphviz, illustrate the this compound biosynthetic pathway and a typical experimental workflow for inhibitor studies.
Caption: The Hexosamine Biosynthetic Pathway and points of inhibition.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate and product analogues as human O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking a biosynthetic pathway yields a glycosyltransferase inhibitor within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Decoding Donor Specificity: A Comparative Guide to UDP-GlcNAc and UDP-GalNAc in Glycosyltransferase Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced substrate specificity of glycosyltransferases (GTs) is paramount for dissecting cellular signaling, elucidating disease mechanisms, and designing targeted therapeutics. This guide provides an in-depth comparison of how these critical enzymes differentiate between two closely related sugar donors: Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) and Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc).
The ability of a glycosyltransferase to select one sugar donor over the other underpins the precise construction of complex glycans and the fidelity of crucial post-translational modifications like O-GlcNAcylation and mucin-type O-glycosylation. This specificity is dictated by the enzyme's three-dimensional architecture and the subtle, yet critical, structural difference between the two sugar donors.
The Core Difference: C4 Epimers
The fundamental distinction between GlcNAc and GalNAc lies in the stereochemistry at the fourth carbon (C4) of the hexosamine sugar ring. In GlcNAc, the C4 hydroxyl group is in an equatorial position, while in GalNAc, it is in an axial position. This seemingly minor change has profound implications for how the sugar molecule fits into the active site of a glycosyltransferase, governing the enzyme's substrate specificity.
A Head-to-Head Comparison: Enzymatic Assays Versus HPLC-Based Methods for UDP-GlcNAc Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is critical for understanding cellular metabolism, signaling, and the development of novel therapeutics. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound is the essential substrate for O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular processes and disease states.[1][2] This guide provides a comprehensive comparison of two primary methodologies for this compound quantification: enzymatic assays and High-Performance Liquid Chromatography (HPLC)-based methods.
This comparison guide delves into the principles, performance, and protocols of each method, presenting quantitative data in a clear, tabular format. Additionally, detailed experimental workflows and a key signaling pathway are visualized to provide a deeper understanding of the techniques and the biological context of this compound.
At a Glance: Key Differences
| Feature | Enzymatic Assay | HPLC-Based Methods |
| Principle | Enzyme-catalyzed reaction specific to this compound, coupled to a detectable signal (e.g., fluorescence, absorbance). | Chromatographic separation of molecules based on their physicochemical properties, followed by detection (e.g., UV absorbance). |
| Specificity | Generally high, but can be dependent on the enzyme's substrate specificity. Cross-reactivity with structural analogs is a potential concern. | Can be highly specific, but often struggles to resolve this compound from its epimer, UDP-GalNAc, without specialized columns and methods.[3][4] |
| Sensitivity | High sensitivity can be achieved, with detection limits reported in the low micromolar range (e.g., 0.2 μM).[3] | Sensitivity is dependent on the detector; typically in the low micromolar range. |
| Throughput | Amenable to high-throughput screening in microplate formats.[5][6] | Generally lower throughput due to serial sample injection and analysis. |
| Time per Sample | Can be relatively rapid, especially in microplate format. | Analysis times can range from 35 to 65 minutes per sample.[3] |
| Cost | Can be cost-effective, particularly with in-house enzyme production.[4] Reagents and antibodies can be a significant cost factor. | High initial instrument cost, with ongoing expenses for columns, solvents, and maintenance. |
| Expertise | Requires basic biochemical and molecular biology skills. | Requires expertise in chromatography and instrument operation. |
Delving Deeper: A Performance Showdown
The choice between an enzymatic assay and an HPLC-based method often hinges on the specific requirements of the study, including the number of samples, the need for absolute specificity, and available resources.
Enzymatic assays offer a user-friendly and often high-throughput alternative to chromatographic techniques.[7] One common approach utilizes the enzyme O-GlcNAc transferase (OGT), which transfers GlcNAc from this compound to a peptide substrate. The resulting O-GlcNAcylated peptide is then detected, typically with a specific antibody, providing an indirect measure of the this compound concentration.[5][6] Another enzymatic method employs a highly specific this compound dehydrogenase, which catalyzes the NAD+-dependent oxidation of this compound, with the resulting NADH detected fluorometrically.[3] This latter method has a reported detection limit of 0.2 μM this compound.[3]
A key advantage of enzymatic assays is their adaptability to microplate formats, enabling the rapid analysis of numerous samples simultaneously.[8][9] However, a critical consideration is the specificity of the enzyme. While often highly specific, potential cross-reactivity with other nucleotide sugars should be evaluated.
HPLC-based methods provide a robust and direct approach to quantifying this compound. These methods separate molecules in a complex mixture based on their interaction with a stationary phase.[3] Techniques such as ion-pair reversed-phase chromatography and high-performance anion-exchange chromatography have been employed for the analysis of sugar nucleotides.[3] Detection is typically achieved by monitoring the UV absorbance of the uridine base at 254 nm.[3]
A significant challenge for HPLC methods is the separation of this compound from its C4 epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), due to their similar structures and physicochemical properties.[3][4] Achieving baseline separation often requires specialized columns and extended run times, which can limit throughput.[3] However, when properly optimized, HPLC can provide highly accurate and reproducible quantification.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams outline a key signaling pathway involving this compound and the general workflows for both enzymatic and HPLC-based assays.
Caption: The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation cycle.
Caption: Generalized workflows for enzymatic and HPLC-based this compound assays.
Experimental Protocols
Enzymatic Assay for this compound (OGT-based)
This protocol is a generalized representation based on published methods.[5][8][10]
-
Sample Preparation:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a reaction buffer, a peptide substrate for OGT, and recombinant OGT enzyme.
-
Add the prepared sample extract to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period to allow for the O-GlcNAcylation of the peptide substrate.
-
-
Detection:
-
The O-GlcNAcylated peptide product can be detected using several methods, such as an ELISA-like assay.[4]
-
This involves immobilizing the peptide on a microplate, followed by incubation with a primary antibody specific for O-GlcNAc (e.g., RL2).[10]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.[10]
-
Finally, a substrate for the enzyme is added to generate a detectable signal (e.g., colorimetric or fluorescent).[10]
-
-
Quantification:
-
A standard curve is generated using known concentrations of this compound.
-
The concentration of this compound in the samples is determined by interpolating their signal from the standard curve.
-
HPLC-Based Method for this compound
This protocol is a generalized representation based on published methods.[3]
-
Sample Preparation:
-
Extract metabolites from cells or tissues, often using a cold acid or organic solvent precipitation method to deproteinize the sample.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
Filter the supernatant to remove any remaining particulate matter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a CarboPac PA1 column).[3]
-
Separate the sugar nucleotides using a gradient of a suitable buffer system, such as ammonium (B1175870) acetate.[3]
-
The flow rate and column temperature should be optimized for the best separation.
-
-
Detection:
-
Monitor the column eluent using a UV detector at a wavelength of 254 nm to detect the uridine moiety of this compound.[3]
-
-
Quantification:
-
A standard curve is generated by injecting known concentrations of a this compound standard.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample to the standard curve. The method of standard addition can also be used for accurate quantification in complex matrices.[3]
-
Conclusion
Both enzymatic assays and HPLC-based methods are valuable tools for the quantification of this compound, each with its own set of advantages and limitations. The choice of method will depend on the specific research question, the number of samples to be analyzed, and the available laboratory infrastructure and expertise. For high-throughput screening and rapid analysis of a large number of samples, enzymatic assays in a microplate format are highly advantageous. For studies requiring high precision and the ability to simultaneously analyze other nucleotides, a well-optimized HPLC method may be the preferred choice, provided the challenge of separating this compound from its epimers can be addressed. By carefully considering these factors, researchers can select the most appropriate method to accurately measure this compound and gain deeper insights into its crucial role in cellular physiology and disease.
References
- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 2. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. DSpace [helda.helsinki.fi]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Identity of UDP-GlcNAc in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately identifying and quantifying Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) in complex biological samples is critical. As a key metabolite in the hexosamine biosynthetic pathway (HBP), this compound serves as the donor substrate for O-GlcNAcylation, a dynamic post-translational modification implicated in a multitude of cellular processes and disease states.[1][2][3] This guide provides an objective comparison of the leading methods for this compound identification, complete with experimental data and detailed protocols.
The primary challenge in this compound analysis lies in distinguishing it from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), which differs only in the stereochemistry at the C4 position of the hexosamine.[1][2] This subtle difference necessitates highly specific and sensitive analytical techniques. The two most robust and widely adopted methods for confirming the identity of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful tool for the analysis of nucleotide sugars, offering both high sensitivity and specificity. This technique separates molecules based on their physicochemical properties followed by mass-based detection, allowing for precise identification and quantification.
Workflow for LC-MS based this compound Identification
Performance Comparison
Recent advancements in Hydrophilic Interaction Liquid Chromatography (HILIC) have enabled the complete separation of this compound and UDP-GalNAc, which was a significant challenge with previous methods that often required non-volatile mobile phases incompatible with mass spectrometry.[1][2][4]
| Parameter | LC-MS Performance | Reference |
| Specificity | High; can distinguish between this compound and UDP-GalNAc epimers with optimized HILIC methods. | [1][2][4] |
| Sensitivity | High; capable of detecting low abundance species in complex mixtures. | [3] |
| Quantification | Absolute quantification achievable with the use of stable isotope-labeled internal standards (e.g., ¹³C₆-UDP-GlcNAc). | [2] |
| Throughput | Moderate; sample preparation and chromatography run times can be lengthy. | [5] |
| Equipment Cost | High |
Experimental Protocol: HILIC-MS for this compound and UDP-GalNAc Separation
This protocol is based on a method that achieves complete separation of this compound and its epimer.[1][2]
-
Metabolite Extraction:
-
Homogenize frozen tissue samples or cell pellets in a methanol/water/chloroform mixture.
-
Centrifuge to separate the polar (containing this compound), non-polar, and protein phases.
-
Collect the upper aqueous layer containing polar metabolites.
-
-
Liquid Chromatography:
-
Column: Amide column.
-
Mobile Phase A: Water with ammonium (B1175870) hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimized water-acetonitrile gradient.
-
Flow Rate: Optimized for separation.
-
Column Temperature: Controlled for reproducibility.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
MS Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion (m/z): ~606.08 (for [M-H]⁻ of this compound).
-
Product Ions (m/z): Monitor characteristic fragments for confirmation.
-
-
Data Analysis:
-
Confirm the identity of this compound by matching the retention time and product ion spectra with an authentic standard.[2]
-
Quantify using a stable isotope-labeled internal standard.
-
Method 2: Enzymatic Assay
Enzymatic assays offer a cost-effective and often higher-throughput alternative to LC-MS for the quantification of this compound. These assays leverage the high specificity of enzymes that utilize this compound as a substrate.
Workflow for Enzymatic this compound Assay
Performance Comparison
A recently developed enzymatic assay utilizes O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound in the sample to a substrate peptide.[6][7][8] The resulting O-GlcNAcylated peptide is then detected immunochemically. A key innovation in this assay is the inclusion of alkaline phosphatase to remove the reaction byproduct UDP, which is a potent inhibitor of OGT.[7][9]
| Parameter | Enzymatic Assay Performance | Reference |
| Specificity | High; OGT is highly specific for this compound. | [7][10] |
| Sensitivity | High; lowest limit of quantification is reported to be around 110 fmol, sufficient for ~1 mg of tissue or 50,000 cells. | [9] |
| Quantification | Relative or absolute quantification with a standard curve. | [6][10] |
| Throughput | High; can be performed in dot-blot or microplate formats. | [6][7][8] |
| Equipment Cost | Low to moderate (requires standard lab equipment like plate readers or blotting apparatus). |
Experimental Protocol: OGT-based Enzymatic Assay
This protocol is a summary of a published method for the enzymatic quantification of this compound.[6][7][8][11]
-
Sample Preparation:
-
Extract metabolites from cells or tissues as described for the LC-MS method.
-
-
Enzymatic Reaction:
-
Prepare a master mix containing recombinant OGT, an acceptor peptide (e.g., derived from casein kinase II), and alkaline phosphatase in a suitable buffer.[9]
-
Add the sample extract and this compound standards to the master mix.
-
Incubate to allow the O-GlcNAcylation reaction to proceed.
-
-
Detection (Microplate Format):
-
Coat a microplate with the acceptor peptide.
-
Perform the enzymatic reaction in the wells.
-
Detect the O-GlcNAcylated peptide using a primary antibody specific for the O-GlcNAc modification (e.g., RL2).[9][11]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a suitable HRP substrate and measure the resulting signal (e.g., fluorescence or chemiluminescence) with a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the this compound concentration in the samples by interpolating their signals on the standard curve.
-
Summary and Recommendations
| Feature | LC-MS | Enzymatic Assay |
| Principle | Physical separation followed by mass detection | Enzyme-substrate reaction with immunodetection |
| Specificity | High (epimer separation) | High (enzyme specificity) |
| Sensitivity | High | High |
| Throughput | Moderate | High |
| Cost | High | Low to Moderate |
| Confirmation | Retention time and fragmentation pattern | Specificity of the enzyme and antibody |
Recommendations:
-
For definitive, unambiguous identification and absolute quantification, especially when distinguishing from UDP-GalNAc is critical, LC-MS is the gold standard. The detailed structural information from mass spectrometry provides the highest level of confidence.
-
For high-throughput screening, routine quantification, or laboratories without access to a mass spectrometer, the enzymatic assay is an excellent alternative. It is sensitive, specific, and more cost-effective.
Both methods, when properly validated, provide reliable means to confirm and quantify this compound in complex biological samples, enabling researchers to further investigate the crucial roles of this metabolite in health and disease.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
What is the relative contribution of the de novo synthesis vs. salvage pathway to the cellular UDP-GlcNAc pool?
A Comparative Guide for Researchers
The cellular pool of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nexus of cellular metabolism, integrating nutrient status with protein glycosylation and signaling. As the essential donor substrate for O-GlcNAcylation and the biosynthesis of complex glycans, the precise regulation of its levels is paramount for cellular homeostasis. Cells maintain this crucial pool through two distinct routes: the de novo synthesis pathway, also known as the Hexosamine Biosynthetic Pathway (HBP), and the salvage pathway. Understanding the relative contributions of these pathways is vital for research in fields ranging from oncology to metabolic diseases and for the development of targeted therapeutics.
This guide provides an objective comparison of the de novo and salvage pathways, supported by experimental data, detailed methodologies, and a clear visualization of the metabolic routes.
At a Glance: Comparing the Two Pathways
The contribution of each pathway to the cellular this compound pool is not static; it is a dynamic equilibrium influenced by cell type, nutrient availability, and cellular stress. While direct percentage contributions under basal conditions are not extensively reported in the literature, studies using metabolic flux analysis have begun to quantify this interplay, revealing a highly adaptable system.
| Feature | De Novo Synthesis (Hexosamine Biosynthetic Pathway) | Salvage Pathway |
| Primary Substrates | Glucose, Glutamine, Acetyl-CoA, UTP | N-acetylglucosamine (GlcNAc) |
| Key Regulatory Enzyme | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | N-acetylglucosamine kinase (NAGK) |
| Cellular Conditions Favoring Activity | High nutrient availability (glucose, glutamine) | Nutrient stress (e.g., glutamine deprivation), degradation of glycoproteins |
| Energy Cost | Higher; integrates inputs from multiple major metabolic pathways | Lower; a more direct recycling route |
| Quantitative Flux Data | In ex vivo mouse heart, glucose flux through the HBP is ~2.5 nmol/g of heart protein/min, representing a small fraction (~0.003–0.006%) of glycolysis.[1] | Under glutamine deprivation in pancreatic cancer cells, this pathway is engaged to maintain this compound pools when de novo synthesis is suppressed.[2][3] |
| Regulation | Subject to feedback inhibition by this compound. Regulated by nutrient-sensing pathways like mTOR and AMPK.[3] | Primarily dependent on the availability of free GlcNAc from extracellular sources or lysosomal degradation of glycoconjugates.[2] |
Visualizing the Pathways to this compound
The following diagram illustrates the convergence of the de novo and salvage pathways on the central metabolite, this compound.
Caption: Metabolic pathways for this compound synthesis.
Experimental Protocols for Quantifying Pathway Contributions
Determining the relative flux through the de novo and salvage pathways requires sophisticated techniques, most notably stable isotope tracing followed by mass spectrometry.
Key Experiment: Stable Isotope Resolved Metabolomics (SIRM) for Flux Analysis
This method traces the incorporation of labeled nutrients into this compound, allowing for the deconvolution of its biosynthetic origins.[4][5]
1. Cell Culture and Isotope Labeling:
-
De Novo Pathway Analysis: Culture cells in a medium where standard glucose is replaced with a stable isotope-labeled version, typically [U-¹³C₆]-glucose.[6] This allows for the tracking of carbon atoms from glucose as they are incorporated into the hexosamine, ribose, and acetyl moieties of this compound.[4][7]
-
Salvage Pathway Analysis: To trace the salvage pathway, cells can be cultured with labeled N-acetylglucosamine, such as [¹³C₂]-GlcNAc, in the presence of unlabeled glucose.
-
Time Course: Collect cell samples at multiple time points (e.g., 0, 2, 8, 24 hours) to monitor the kinetics of label incorporation as the system approaches an isotopic steady state.[4]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, typically methanol/water or methanol/chloroform/water, to separate polar metabolites (including this compound) from lipids and proteins.[4]
-
Centrifuge to pellet debris and collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
-
Chromatography: Separate this compound from other cellular metabolites using liquid chromatography (LC), often employing a method like hydrophilic interaction chromatography (HILIC) which is well-suited for polar compounds.[5]
-
Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap).[4] The instrument measures the mass-to-charge ratio (m/z) of the ions.
-
Isotopologue Distribution: The incorporation of ¹³C atoms from the labeled tracer results in a shift in the mass of this compound. For example, this compound synthesized de novo from [U-¹³C₆]-glucose will show an increase in mass corresponding to the number of labeled carbons incorporated. The mass spectrometer detects a distribution of these different mass versions (isotopologues).
4. Data Analysis and Flux Calculation:
-
Quantify the relative abundance of each isotopologue of this compound at each time point.
-
Use metabolic flux analysis (MFA) models to fit the isotopologue distribution data. These computational models can deconvolve the complex labeling patterns to calculate the relative contribution of different pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) to the synthesis of the final molecule.[4][6]
-
By comparing the labeling patterns from [U-¹³C₆]-glucose versus labeled GlcNAc, the relative activities of the de novo and salvage pathways can be inferred.
Conclusion
The de novo and salvage pathways for this compound synthesis represent a robust and flexible system that allows cells to maintain metabolic homeostasis under diverse nutritional conditions. While the de novo pathway, fueled by glucose and glutamine, is a key sensor of nutrient abundance, the salvage pathway provides an efficient recycling mechanism that becomes critical under nutrient stress. For researchers in drug development, targeting one pathway may lead to compensatory upregulation of the other, a crucial consideration for therapeutic strategies aimed at modulating glycosylation in diseases like cancer. The experimental methods outlined here, particularly stable isotope tracing, are powerful tools for dissecting this interplay and providing quantitative insights into the dynamic regulation of the this compound pool.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Key Enzymes in UDP-GlcNAc Biosynthesis: A Comparative Guide to CRISPR-Cas9 and RNAi
The biosynthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a fundamental metabolic pathway, providing the essential substrate for all protein glycosylation. The functional integrity of this pathway is paramount for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Validating the roles of the key enzymes in this pathway is crucial for understanding disease mechanisms and developing targeted therapeutics. This guide compares the use of CRISPR-Cas9 and RNA interference (RNAi) for this purpose, with a focus on the four core enzymes:
-
GFAT1 (Glutamine: Fructose-6-Phosphate Amidotransferase 1): The rate-limiting enzyme.
-
GNA1 (Glucosamine-6-Phosphate N-Acetyltransferase 1): Catalyzes the N-acetylation of glucosamine-6-phosphate.
-
AGM1 (N-Acetylglucosamine-Phosphate Mutase 1): Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.
-
UAP1 (UDP-N-Acetylglucosamine Pyrophosphorylase 1): The final enzyme in the pathway, producing this compound.
CRISPR-Cas9 vs. RNAi: A Head-to-Head Comparison for Enzyme Validation
| Feature | CRISPR-Cas9 Knockout | RNAi (shRNA/siRNA) |
| Outcome | Permanent gene knockout[1] | Reversible gene knockdown[1] |
| Silencing Efficiency | High, often complete loss of function[1] | Moderate to low, incomplete knockdown is common[1] |
| Off-Target Effects | Low, due to precise gRNA-DNA pairing and PAM requirement[1][3] | High, due to partial sequence complementarity and competition with endogenous miRNAs[1][4] |
| Experimental Complexity | Moderate[1] | Easy to moderate[1] |
| Phenotypic Readout | Clear loss-of-function phenotypes | Often partial or variable phenotypes |
| Study of Essential Genes | Can be challenging due to lethal phenotypes, may require conditional knockout approaches[2] | Allows for studying the effects of partial loss of function, which can be advantageous for essential genes[1] |
Key Advantages of CRISPR-Cas9 for Validating this compound Biosynthesis Enzymes:
-
Unambiguous Loss of Function: Complete gene knockout provides a clear genetic background to study the direct consequences of enzyme deficiency.
-
High Specificity: Minimizes the risk of off-target effects that can confound data interpretation, a significant issue with RNAi.[3][4]
Quantitative Data: The Impact of CRISPR-Cas9 Knockout on this compound Levels
The definitive validation of an enzyme's role in a metabolic pathway is the direct measurement of the resulting metabolite changes upon its removal. CRISPR-Cas9 knockout studies have begun to provide this crucial quantitative data for the this compound biosynthesis pathway.
| Target Enzyme | Genetic Modification | Effect on this compound Levels | Cellular Phenotype | Reference |
| GFAT1 | CRISPR-Cas9 Knockout | ~90% decrease | Almost complete loss of O-GlcNAcylation, decreased cell proliferation.[5][6] | [5] |
| GNA1 | Gene knockout studies | Implied significant decrease | Lethal phenotype in a range of eukaryotes.[7] | [7] |
| AGM1 | Gene knockout studies | Implied significant decrease | Lethal phenotype in a range of eukaryotes.[7] | [7] |
| UAP1 | Gene disruption studies | Implied significant decrease | Essential for viability in eukaryotes, with knockout leading to cell lysis.[7][8] | [7][8] |
Note: Specific quantitative data for GNA1, AGM1, and UAP1 knockouts on this compound levels is challenging to obtain due to the lethal phenotypes. The severe consequences of their knockout, however, strongly support their indispensable roles in the pathway.
Visualizing the Workflow and Pathway
To provide a clear understanding of the experimental process and the biological context, the following diagrams illustrate the this compound biosynthesis pathway and a typical CRISPR-Cas9 validation workflow.
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in validating the role of this compound biosynthesis enzymes using CRISPR-Cas9.
Protocol 1: CRISPR-Cas9 Mediated Knockout of a Target Enzyme in Mammalian Cells
This protocol outlines the steps for generating a stable knockout cell line for a key enzyme in the this compound biosynthesis pathway.
1. Guide RNA (gRNA) Design and Cloning:
- Design two to three unique gRNAs targeting an early exon of the gene of interest (e.g., GFAT1) using an online design tool (e.g., CHOPCHOP). Select gRNAs with high predicted on-target efficiency and low off-target scores.
- Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).
- Anneal the complementary oligos and ligate the resulting duplex into the BbsI-digested Cas9 vector.
- Transform the ligated plasmid into competent E. coli and select for positive clones by Sanger sequencing.
2. Cell Transfection and Selection:
- Culture your mammalian cell line of interest (e.g., HEK293T) to 70-80% confluency.
- Transfect the cells with the gRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
- 48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) at a predetermined concentration to eliminate non-transfected cells.
3. Single-Cell Cloning:
- After selection, dilute the surviving cells to a concentration of approximately 1 cell/100 µL in conditioned media.
- Plate 100 µL of the cell suspension into each well of a 96-well plate.
- Monitor the wells for the growth of single colonies.
- Expand the individual clones into larger culture vessels.
4. Knockout Validation:
- Genomic DNA Analysis: Extract genomic DNA from each clonal population. PCR amplify the region of the target gene containing the gRNA target site. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
- Protein Expression Analysis: Perform Western blotting on protein lysates from the validated clones using an antibody specific to the target enzyme to confirm the absence of protein expression.
Protocol 2: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes the extraction and analysis of this compound from cell lysates.
1. Metabolite Extraction:
- Culture wild-type and knockout cells to a density of approximately 1-5 million cells per sample.
- Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 80% methanol (B129727) to the plate and scrape the cells.
- Transfer the cell suspension to a microcentrifuge tube and vortex vigorously for 1 minute.
- Incubate at -80°C for at least 2 hours to precipitate proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator.
2. LC-MS/MS Analysis:
- Reconstitute the dried metabolites in a suitable volume of LC-MS grade water.
- Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column.
- Separate the metabolites using a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide).
- Perform mass spectrometry in negative ion mode and monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 606.1 → 385.1).
- Quantify the this compound levels by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Protocol 3: Cell Viability Assay
This protocol is used to assess the impact of enzyme knockout on cell proliferation and survival.
1. Cell Seeding:
- Seed an equal number of wild-type and knockout cells (e.g., 2,000 cells/well) in multiple wells of a 96-well plate.
2. Proliferation Monitoring:
- At various time points (e.g., 0, 24, 48, 72, and 96 hours), add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue) to a set of wells for each cell type.
- Incubate according to the manufacturer's instructions.
- Measure the luminescence or fluorescence using a plate reader.
3. Data Analysis:
- Plot the relative luminescence or fluorescence units against time to generate growth curves for both wild-type and knockout cells.
- Compare the growth rates to determine the effect of the gene knockout on cell viability.
Conclusion
The validation of key enzymes in the this compound biosynthesis pathway is fundamental to understanding cellular glycosylation and its role in health and disease. While RNAi has been a valuable tool, CRISPR-Cas9 offers a more robust and specific approach, providing definitive genetic evidence of enzyme function. The quantitative data, detailed protocols, and visual guides presented here offer a comprehensive resource for researchers aiming to employ CRISPR-Cas9 to investigate this critical metabolic pathway. The lethal phenotypes associated with the knockout of GNA1, AGM1, and UAP1 underscore their essentiality and highlight the need for advanced techniques like conditional knockouts to further dissect their roles. As research in this area progresses, a deeper understanding of these enzymes will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases.
References
- 1. RNAi vs CRISPR: RNAi even better at finding essential genes | siTOOLs Biotech [sitoolsbiotech.com]
- 2. synthego.com [synthego.com]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 5. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UAP1 Knockout cell line (U-2932) - CD Biosynsis [biosynsis.com]
- 7. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism-inspired UDP- N-acetylglucosamine pyrophosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the advantages of using mass spectrometry for UDP-GlcNAc analysis over antibody-based methods?
For researchers, scientists, and drug development professionals, the accurate quantification of UDP-N-acetylglucosamine (UDP-GlcNAc) is critical for understanding cellular metabolism, signaling, and disease progression. This guide provides an objective comparison of two primary analytical techniques: mass spectrometry and antibody-based methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a crucial nucleotide sugar that serves as a fundamental building block for glycosylation and as a key signaling molecule in the hexosamine biosynthetic pathway (HBP).[1][2] Its levels are a direct reflection of cellular nutrient status (glucose, amino acid, fatty acid, and nucleotide metabolism) and regulate protein function through O-GlcNAcylation, a dynamic post-translational modification.[1][3] Dysregulation of this compound levels is implicated in various diseases, including cancer and diabetes, making its precise measurement paramount.[4][5]
Method Comparison: At a Glance
The choice between mass spectrometry and antibody-based assays for this compound analysis hinges on the specific requirements of the experiment, such as the need for absolute quantification, specificity, throughput, and available instrumentation.
| Feature | Mass Spectrometry (LC-MS/MS) | Antibody-Based Methods (ELISA, Western Blot) |
| Specificity | Very High (can distinguish isomers) | Variable (potential cross-reactivity) |
| Sensitivity | High | High |
| Quantification | Absolute | Relative or semi-quantitative |
| Multiplexing | High (can measure other metabolites simultaneously) | Limited |
| Throughput | Lower | Higher |
| Cost & Expertise | High | Lower |
| Sample Prep | More complex | Simpler |
Delving Deeper: A Quantitative Look
While direct head-to-head quantitative comparison studies are not abundant in the literature, the performance characteristics of each method can be inferred from various reports.
| Parameter | Mass Spectrometry | Antibody-Based Methods | Supporting Evidence |
| Isomer Separation | Can completely separate this compound from its epimer UDP-GalNAc using techniques like hydrophilic interaction liquid chromatography (HILIC).[6][7] | Generally cannot distinguish between this compound and UDP-GalNAc, often reporting a combined "UDP-HexNAc" value.[8][9] | This is a critical advantage for MS, as the biological roles of the two epimers are distinct. |
| Limit of Quantification (LOQ) | Can achieve high sensitivity, enabling the analysis of small amounts of tissue or cell numbers. | Modern enzymatic/antibody assays report high sensitivity, with the lowest limit of quantification around 110 fmol, sufficient for ~1 mg of tissue or 50,000 cells.[8] | Both methods offer sufficient sensitivity for many biological applications. |
| Dynamic Range | Wide dynamic range, allowing for the measurement of varying concentrations. | The dynamic range of antibody-based assays can be wide with purified standards, but sample-related interference is a potential issue.[10] | MS may offer a more robust dynamic range in complex biological matrices. |
Signaling and Experimental Workflow Visualized
To better understand the context of this compound analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for mass spectrometry-based analysis.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis and its subsequent use in protein O-GlcNAcylation.
Caption: A generalized workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Mass Spectrometry-Based this compound Quantification
This protocol is a generalized representation based on hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) methods, which are effective for separating polar metabolites like this compound.[6][7]
1. Sample Preparation and Metabolite Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, typically methanol/acetonitrile (B52724)/water or methanol/chloroform.
-
Scrape cells and collect the extract.
-
Centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
2. Liquid Chromatography Separation:
-
Use a HILIC column (e.g., an amide column) for separation.
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide).
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of this compound and UDP-GalNAc.
3. Mass Spectrometry Detection:
-
Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound (and UDP-GalNAc if desired) using Multiple Reaction Monitoring (MRM) for quantification.
-
Use a stable isotope-labeled internal standard for accurate quantification.
4. Data Analysis:
-
Integrate the peak areas of the MRM transitions for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of this compound to determine the absolute concentration in the samples.
Antibody-Based (Enzymatic) this compound Quantification
This protocol is based on an enzymatic method that utilizes O-GlcNAc transferase (OGT) and an O-GlcNAc-specific antibody.[8][10][11][12]
1. Sample Preparation:
-
Extract polar metabolites from cells or tissues as described for the mass spectrometry protocol.
2. Enzymatic Reaction:
-
Coat a microplate with an O-GlcNAc acceptor peptide.
-
Prepare a reaction mixture containing recombinant OGT, alkaline phosphatase (to remove UDP, which inhibits OGT), and the sample extract containing this compound.[8][10]
-
Incubate to allow the O-GlcNAcylation of the acceptor peptide by OGT, using the this compound from the sample.
3. Immunodetection:
-
Wash the plate to remove reaction components.
-
Add a primary antibody specific for the O-GlcNAc modification (e.g., RL2).
-
Incubate and then wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and then wash.
-
Add a substrate for the enzyme to generate a detectable signal (colorimetric or chemiluminescent).
4. Quantification:
-
Measure the signal using a plate reader.
-
Generate a standard curve with known concentrations of this compound to determine the amount in the samples.
Conclusion: Making the Right Choice
Mass spectrometry stands out for its unparalleled specificity , particularly its ability to distinguish between this compound and its epimer UDP-GalNAc, which is a significant limitation of antibody-based approaches.[6][8] This makes MS the gold standard for studies where the differential roles of these isomers are important. Furthermore, its capacity for absolute quantification and multiplexing to analyze other metabolites in the same run provides a more comprehensive metabolic snapshot.
Antibody-based methods , on the other hand, offer a more accessible and higher-throughput alternative.[12] These assays are well-suited for screening large numbers of samples or for laboratories without access to specialized mass spectrometry equipment.[13] While they may lack the isomer-resolving power of MS, recent advancements have led to highly sensitive enzymatic assays that can provide reliable quantification of this compound, provided that potential interferences are carefully considered.[8][10]
Ultimately, the choice of method will be dictated by the specific research question, the required level of specificity, and the available resources. For definitive and isomer-specific quantification, mass spectrometry is the superior choice. For high-throughput screening and relative quantification, antibody-based methods provide a robust and practical solution.
References
- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
A Tale of Two Switches: Unraveling the Regulatory Rivalry of O-GlcNAcylation and Phosphorylation
In the intricate world of cellular regulation, post-translational modifications (PTMs) act as molecular switches, fine-tuning protein function with remarkable precision. Among the most critical of these are O-GlcNAcylation and phosphorylation, two dynamic and often competing modifications that dictate the flow of information within the cell. While both involve the reversible addition of a chemical group to serine and threonine residues, their underlying mechanisms, regulatory enzymes, and functional consequences reveal a fascinating story of convergent evolution and intricate crosstalk.
This guide provides a comprehensive comparison of UDP-GlcNAc-dependent O-GlcNAcylation and phosphorylation, offering researchers, scientists, and drug development professionals a detailed overview of their similarities, differences, and interplay. We delve into the quantitative aspects of their relationship, outline key experimental methodologies for their study, and visualize the complex signaling pathways that govern their function.
At a Glance: O-GlcNAcylation vs. Phosphorylation
| Feature | O-GlcNAcylation | Phosphorylation |
| Modification | Addition of β-N-acetylglucosamine (O-GlcNAc) | Addition of a phosphate (B84403) group (PO4) |
| Donor Substrate | Uridine diphosphate (B83284) N-acetylglucosamine (this compound)[1][2][3] | Adenosine triphosphate (ATP)[4][5][6] |
| Target Residues | Serine, Threonine[7][8][9] | Serine, Threonine, Tyrosine[4][5][6] |
| "Writer" Enzymes | O-GlcNAc Transferase (OGT)[1][2][10] | Protein Kinases (~500 in humans)[2][7][9] |
| "Eraser" Enzymes | O-GlcNAcase (OGA)[1][2][10] | Protein Phosphatases (~150 in humans)[2][4][5] |
| Cellular Localization | Nucleus, Cytoplasm, Mitochondria[1][7][9] | Nucleus, Cytoplasm, Cell Membrane, etc.[5] |
| Key Functions | Nutrient sensing, stress response, transcription, cell cycle[2][7][9] | Signal transduction, cell growth, apoptosis, cell cycle[5][6][11] |
The Intricate Dance of Crosstalk
O-GlcNAcylation and phosphorylation do not operate in isolation; instead, they engage in a dynamic interplay, often referred to as "crosstalk," that adds another layer of complexity and control to cellular signaling.[7][8][9] This crosstalk can manifest in several ways:
-
Direct Competition: Both modifications can target the same or adjacent serine/threonine residues on a protein.[7][8] This creates a competitive scenario where the addition of one modification can block the addition of the other, leading to a reciprocal relationship. For example, increased O-GlcNAcylation on the transcription factor c-Myc at Thr-58 prevents its phosphorylation at the same site.[7]
-
Enzymatic Regulation: The enzymes that govern O-GlcNAcylation and phosphorylation can themselves be targets of the opposing modification. For instance, OGT can be phosphorylated, which in some cases can alter its activity or substrate specificity.[7][8] Conversely, many kinases and phosphatases are O-GlcNAcylated, influencing their function and downstream signaling.[7][9]
-
Altered Protein Interactions: The presence of either an O-GlcNAc or a phosphate group can influence a protein's conformation and its ability to interact with other proteins, including kinases and phosphatases.[12]
A key quantitative study highlighted the extensive nature of this interplay. By inducing a global increase in O-GlcNAcylation, researchers observed significant changes in the phosphorylation status of numerous proteins. In this study, elevated O-GlcNAcylation led to decreased phosphorylation at 280 sites and increased phosphorylation at 148 sites across 711 quantified phosphopeptides.[7][8][13]
Visualizing the Regulatory Networks
To better understand the intricate relationships between O-GlcNAcylation and phosphorylation, we can visualize their core signaling pathways and the mechanisms of their crosstalk.
Caption: The O-GlcNAcylation pathway is fueled by the Hexosamine Biosynthetic Pathway, which produces this compound. OGT adds, and OGA removes, the O-GlcNAc modification from proteins.
Caption: Protein phosphorylation is driven by ATP, with kinases adding and phosphatases removing phosphate groups from target proteins.
Caption: O-GlcNAcylation and phosphorylation can compete for the same sites on a target protein and their respective enzymes can regulate one another.
Experimental Protocols for Studying O-GlcNAcylation and Phosphorylation
A variety of techniques are employed to detect, quantify, and characterize O-GlcNAcylation and phosphorylation.
Immunodetection Methods
-
Western Blotting: This is a widely used technique to detect the presence of O-GlcNAcylated or phosphorylated proteins in a complex mixture.[14]
-
Protocol:
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to O-GlcNAc or a specific phospho-site.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.[14]
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a quantitative measure of the amount of modified protein in a sample.
-
Protocol:
-
Coat the wells of a microplate with a capture antibody that recognizes the protein of interest.
-
Add the cell lysate to the wells.
-
Wash away unbound proteins.
-
Add a detection antibody that is specific for the O-GlcNAc or phospho-modification and is conjugated to an enzyme.
-
Add a substrate that produces a colorimetric or fluorescent signal.
-
Measure the signal intensity, which is proportional to the amount of modified protein.
-
-
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific sites of O-GlcNAcylation and phosphorylation on a proteome-wide scale.[7][8][14]
-
Protocol (General Workflow):
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into smaller peptides using an enzyme like trypsin.
-
Enrichment of Modified Peptides: Due to the low abundance of modified peptides, an enrichment step is often necessary.
-
For Phosphopeptides: Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography are commonly used.[15][16]
-
For O-GlcNAc Peptides: Lectin affinity chromatography (using wheat germ agglutinin) or chemoenzymatic labeling followed by affinity purification can be employed.[17][18]
-
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for identification of the peptide sequence and the location of the modification.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the modified proteins and their specific modification sites. Quantitative techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be used to compare the abundance of modifications between different samples.[5][7][8]
-
In Vitro Enzyme Assays
-
Kinase Assays: These assays measure the activity of a specific kinase on a substrate.
-
Protocol:
-
Incubate the purified kinase with its substrate protein or peptide in the presence of ATP (often radiolabeled with ³²P).
-
Stop the reaction and separate the substrate from the unincorporated ATP.
-
Quantify the amount of incorporated phosphate to determine the kinase activity.
-
-
-
O-GlcNAc Transferase (OGT) Assays: These assays measure the activity of OGT.
-
Protocol:
-
Incubate purified OGT with a substrate protein or peptide and UDP-[³H]GlcNAc.
-
Separate the labeled protein from the unincorporated UDP-[³H]GlcNAc.
-
Measure the amount of incorporated radioactivity to determine OGT activity.
-
-
References
- 1. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Phosphorylation: Mechanisms, Types, and Research Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protein Phosphorylation is of Fundamental Importance in Biological Regulation - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding O-GlcNAc transferase (OGT): Every amino acid matters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globozymes.com [globozymes.com]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Phosphoproteomics in Action: Strategies for Investigating Protein Phosphorylation - MetwareBio [metwarebio.com]
- 16. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 17. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating UDP-GlcNAc Biosynthetic Pathways Using Stable Isotope Tracing
For researchers, scientists, and drug development professionals, understanding the metabolic flux leading to Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is critical. As a key substrate for protein and lipid glycosylation, its production is tightly regulated and often altered in diseases like cancer and diabetes.[1][2] Cells synthesize this compound through two primary routes: the de novo Hexosamine Biosynthetic Pathway (HBP) and the Salvage Pathway.[3][4] Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to dissect and quantify the contributions of these distinct pathways.[5][6]
This guide provides an objective comparison of isotope tracing strategies, supported by experimental data and detailed protocols, to enable researchers to quantify the metabolic origins of this compound.
Understanding the Biosynthetic Routes
Cells can generate this compound from different nutrient sources, primarily through the HBP or a salvage mechanism.
-
The Hexosamine Biosynthetic Pathway (HBP): This de novo pathway is a branch of glycolysis. It utilizes glucose, glutamine, acetyl-CoA, and UTP to produce this compound.[7][8] A key, rate-limiting step is the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, catalyzed by the enzyme GFAT.[4][9] Approximately 2-3% of total cellular glucose is estimated to enter the HBP.[7]
-
The Salvage Pathway: This pathway recycles N-acetylglucosamine (GlcNAc) derived from the environment or from the breakdown of cellular glycoconjugates.[1][10] The enzyme N-acetylglucosamine kinase (NAGK) phosphorylates GlcNAc to GlcNAc-6-phosphate, which then enters the final steps of the HBP to generate this compound.[11][12] This pathway can compensate for reduced de novo synthesis, for instance, under conditions of glutamine limitation.[2][12]
Principles of Differentiation via Stable Isotope Tracing
Stable isotope tracing involves introducing nutrients labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into cell culture and tracking their incorporation into downstream metabolites using mass spectrometry (MS).[13][14] The specific labeling pattern, or mass isotopologue distribution (MID), of this compound reveals the pathway(s) used for its synthesis.
Key Tracers and Their Applications:
-
[U-¹³C₆]-Glucose: This tracer contains six ¹³C atoms. When metabolized through the HBP, it will produce a this compound molecule where the glucosamine (B1671600) ring is fully labeled (M+6). By comparing the abundance of M+6 labeled this compound to the unlabeled (M+0) pool, the relative contribution of the HBP can be determined. If the salvage pathway is simultaneously active using an unlabeled source of GlcNAc, it will contribute to the M+0 pool.[5][15]
-
[amide-¹⁵N]-Glutamine: The HBP's rate-limiting enzyme, GFAT, transfers the amide nitrogen from glutamine to fructose-6-phosphate.[9] Using glutamine labeled with ¹⁵N at the amide position will result in a this compound molecule that is one mass unit heavier (M+1). This M+1 signal is a direct and specific measure of de novo HBP flux, as the salvage pathway bypasses this glutamine-dependent step.
-
[1,2-¹³C₂]-N-acetyl-D-glucosamine ([¹³C₂]-GlcNAc): This tracer can be supplied to cells to directly measure the flux through the salvage pathway.[16] Its incorporation will result in an M+2 labeled this compound, allowing for quantification of salvage activity.[5]
Quantitative Data Comparison
The following table summarizes representative data from a hypothetical stable isotope tracing experiment in pancreatic ductal adenocarcinoma (PDA) cells, which are known to utilize both pathways.[12] This experiment compares this compound labeling under normal and glutamine-deprived conditions to differentiate pathway reliance.
| Condition | Isotope Tracer | This compound Isotopologue | Fractional Abundance (%) | Inferred Pathway Activity |
| Control (4 mM Gln) | [U-¹³C₆]-Glucose | M+0 (Unlabeled) | 15% | Baseline Salvage / Unlabeled Sources |
| M+6 (from ¹³C-Glucose) | 85% | High De Novo (HBP) Flux | ||
| Glutamine Deprivation (0.05 mM Gln) | [U-¹³C₆]-Glucose | M+0 (Unlabeled) | 70% | Increased reliance on Salvage |
| M+6 (from ¹³C-Glucose) | 30% | Suppressed De Novo (HBP) Flux | ||
| Control (4 mM Gln) | [amide-¹⁵N]-Glutamine | M+0 (Unlabeled) | 20% | Baseline Salvage / Other N sources |
| M+1 (from ¹⁵N-Glutamine) | 80% | High De Novo (HBP) Flux | ||
| Glutamine Deprivation (0.05 mM Gln) | [amide-¹⁵N]-Glutamine | M+0 (Unlabeled) | 95% | Salvage is dominant pathway |
| M+1 (from ¹⁵N-Glutamine) | 5% | Severely suppressed De Novo (HBP) Flux |
Data is illustrative, based on findings that glutamine deprivation suppresses de novo HBP flux and triggers salvage pathway activity to maintain this compound pools.[2][12]
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental questions.[14]
-
Media Preparation: Use a base medium (e.g., DMEM) that lacks the nutrient you wish to trace (e.g., glucose- and glutamine-free DMEM). Reconstitute the medium and supplement with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%).[17] Standard FBS contains unlabeled metabolites that will dilute the tracer.[13]
-
Tracer Addition: Add the sterile, stable isotope-labeled tracer to the prepared medium at a physiological concentration (e.g., 10 mM [U-¹³C₆]-glucose or 4 mM [amide-¹⁵N]-glutamine).[16]
-
Labeling Procedure:
-
Culture cells to approximately 75-80% confluency in standard growth medium.
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the isotope-containing labeling medium to the cells.
-
Incubate for a predetermined time course. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached.[17][18]
-
Metabolite Extraction
Rapidly quenching metabolic activity is critical for accurate results.
-
Place the cell culture plate on a bed of dry ice to quickly cool it.
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold normal saline (0.9% NaCl).
-
Add 1 mL of ice-cold 80% methanol (B129727)/20% water solution to the plate.[19]
-
Scrape the cells into the methanol solution using a cell lifter.[20]
-
Transfer the cell extract to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
LC-MS Analysis for this compound
Analysis of this compound and its epimer UDP-GalNAc can be challenging due to their similar structures. Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation.[21][22]
-
Chromatography:
-
Column: A HILIC amide column is suitable for separation.[21]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) is typically used.[21][22]
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative mode.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to accurately resolve and quantify the different isotopologues of this compound (m/z for [M-H]⁻ ≈ 606.07).[23][24]
-
Data Acquisition: Collect full scan data to observe all isotopologues (M+0, M+1, M+2, M+6, etc.).
-
Data Analysis and Flux Calculation
-
Peak Integration: Integrate the peak areas for each isotopologue of this compound.
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O) using established algorithms.
-
Calculate Fractional Contribution (FC): The fractional contribution of a pathway can be calculated based on the abundance of its specific labeled product. For example, using [U-¹³C₆]-Glucose:
-
FC_HBP = (Area_M+6) / (Sum of Areas of all Isotopologues)
-
-
Flux Analysis: For more detailed analysis, the fractional enrichment data can be used in metabolic flux analysis (MFA) models to calculate absolute flux rates (e.g., nmol/cell/hr).[23]
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ckisotopes.com [ckisotopes.com]
- 20. youtube.com [youtube.com]
- 21. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
What is the specificity of different 4-epimerase enzymes for UDP-GlcNAc and its derivatives?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of various UDP-N-acetylglucosamine (UDP-GlcNAc) 4-epimerases, enzymes crucial in the metabolism of amino sugars across different domains of life. Understanding the nuances of their substrate recognition is vital for advancements in microbiology, glycobiology, and the development of novel therapeutics.
Introduction to this compound 4-Epimerases
This compound 4-epimerases (EC 5.1.3.7) are a class of isomerases that catalyze the reversible conversion of this compound to its C4 epimer, UDP-N-acetylgalactosamine (UDP-GalNAc)[1][2]. This reaction is a key step in the biosynthesis of various essential glycoconjugates, including bacterial lipopolysaccharides (LPS), protein glycosylation precursors, and in vertebrates, the sialic acid biosynthetic pathway[3][4][5][6][7].
The substrate specificity of these epimerases varies significantly. They are broadly categorized into three groups based on their preference for non-acetylated or N-acetylated UDP-hexoses[3]:
-
Group 1: Exhibit specificity for non-acetylated substrates like UDP-glucose (UDP-Glc). A classic example is the GalE enzyme from Escherichia coli involved in the Leloir pathway[8][9].
-
Group 2: Are bifunctional, acting on both non-acetylated and N-acetylated UDP-sugars. The Gne enzyme from Campylobacter jejuni is one such example, epimerizing both UDP-Glc/UDP-Gal and this compound/UDP-GalNAc[10].
-
Group 3: Are specific for N-acetylated substrates, such as this compound. WbgU from Plesiomonas shigelloides and WbpP from Pseudomonas aeruginosa fall into this category[3][11].
The structural basis for this specificity often lies in the architecture of the active site, where the volume and nature of amino acid residues determine whether the bulkier N-acetylated substrates can be accommodated[8][9].
Comparative Analysis of Kinetic Parameters
The specificity of an enzyme is quantitatively described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). The following table summarizes the available kinetic data for several representative 4-epimerases with this compound and its derivatives.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Gne | Campylobacter jejuni | This compound | 1087 | ND | ND | [10] |
| UDP-GalNAc | 1070 | ND | ND | [10] | ||
| UDP-Glc | 780 | ND | ND | [10] | ||
| UDP-Gal | 784 | ND | ND | [10] | ||
| GalE | Entamoeba histolytica | UDP-Glc | 31.82 | 4.31 (U/mg) | ND | [12][13] |
| UDP-GalNAc | ND | ND | ND | |||
| Human GALE | Homo sapiens | UDP-GalNAc | ND | ND | ND | [14] |
| WbpP | Pseudomonas aeruginosa | This compound | ND | ND | ND | [11][15] |
| BAS5304 | Bacillus anthracis | This compound | ND | ND | ND | [4] |
| UDP-Glc | ND | ND | ND | [4] |
ND: Not Determined in the cited literature.
Metabolic Pathway Involvement
This compound 4-epimerases are integral to various metabolic pathways. The diagram below illustrates the role of a bifunctional epimerase in providing precursors for the biosynthesis of cell surface glycoconjugates.
Caption: Role of a bifunctional 4-epimerase in glycoconjugate biosynthesis.
Experimental Protocols
Determining the substrate specificity of a 4-epimerase involves measuring its activity with various potential substrates. A common method is a discontinuous assay followed by High-Performance Liquid Chromatography (HPLC) analysis.
Protocol: HPLC-Based 4-Epimerase Activity Assay
Objective: To determine the kinetic parameters of a 4-epimerase with different UDP-sugar substrates.
Materials:
-
Purified 4-epimerase enzyme
-
This compound, UDP-GalNAc, UDP-Glc, UDP-Gal standards and substrates (1 mM stock solutions)
-
Reaction buffer: 20 mM Tris-HCl, pH 8.0, containing 4 mM MgCl₂ and 1 mM NAD⁺
-
Spin filters with a 3,000 MW cutoff
-
HPLC system with an anion-exchange column
-
Heating block and ice
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in a final volume of 50 µL. Each mixture should contain the reaction buffer, a specific concentration of the UDP-sugar substrate, and the purified enzyme.
-
For kinetic analysis, vary the substrate concentration over a range (e.g., 0.1 to 5 times the expected Km).
-
Prepare a control reaction with a heat-inactivated enzyme (boil for 5 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Pass the supernatant through a 3,000 MW cutoff spin filter to remove the enzyme.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the substrate and product (e.g., this compound and UDP-GalNAc) on an anion-exchange column using a suitable buffer gradient.
-
Monitor the elution profile at 262 nm.
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Determine the Km and Vmax by fitting the v₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Experimental Workflow Diagram
Caption: Workflow for determining 4-epimerase kinetics via an HPLC-based assay.
Conclusion
The specificity of this compound 4-epimerases is diverse, reflecting their varied biological roles. While some enzymes are highly specific for N-acetylated sugars, others display a broader substrate range, enabling them to participate in multiple metabolic pathways. A thorough kinetic characterization is essential for elucidating the precise function of these enzymes and for the rational design of inhibitors, which hold promise as novel antimicrobial agents or as tools to modulate glycosylation in eukaryotes. The provided protocols and data serve as a foundational resource for researchers in this dynamic field.
References
- 1. UDP-N-acetylglucosamine 4-epimerase - Wikipedia [en.wikipedia.org]
- 2. UDP-N-acetylglucosamine 4-epimerase(EC 5.1.3.7) - Creative Enzymes [creative-enzymes.com]
- 3. 3lu1 - Crystal Structure Analysis of WbgU: a UDP-GalNAc 4-epimerase - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Identification of the UDP-N-Acetylglucosamine 4-Epimerase Involved in Exosporium Protein Glycosylation in Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | GNE hydrolyzes/epimerises this compound to ManNAc and UDP [reactome.org]
- 7. This compound 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of this compound, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB | PLOS One [journals.plos.org]
- 9. Biosynthesis of this compound, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single bifunctional this compound/Glc 4-epimerase supports the synthesis of three cell surface glycoconjugates in Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards a better understanding of the substrate specificity of the UDP-N-acetylglucosamine C4 epimerase WbpP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster | PLOS Genetics [journals.plos.org]
- 15. portlandpress.com [portlandpress.com]
Validating On-Target Effects of Small Molecule OGT Inhibitors: A Comparative Guide
A deep dive into the experimental validation of small molecule inhibitors targeting O-GlcNAc Transferase (OGT), this guide provides researchers, scientists, and drug development professionals with a comparative overview of key validation methodologies, quantitative data for prominent inhibitors, and detailed experimental protocols.
O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is integral to a vast array of cellular processes, including signal transduction, transcription, and metabolism. Consequently, dysregulation of OGT activity has been implicated in the pathophysiology of various diseases such as cancer, neurodegeneration, and diabetes, making it a compelling therapeutic target. The development of small molecule inhibitors for OGT has provided powerful tools to probe its biological functions and explore its therapeutic potential. However, rigorous validation of their on-target effects is paramount to ensure that the observed biological consequences are a direct result of OGT inhibition and not due to off-target activities.
This guide outlines and compares the primary methods for validating the on-target engagement and downstream effects of OGT inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of OGT Inhibitors
The potency of small molecule inhibitors is a critical parameter for their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Below is a comparison of reported IC50 values for several widely used OGT inhibitors, determined through various biochemical and cellular assays.
| Inhibitor | Biochemical Assay Type | IC50 (µM) | Cellular Assay Type | Cellular EC50 (µM) | Reference(s) |
| OSMI-1 | UDP-Glo | 2.7 | Global O-GlcNAcylation (Western Blot) | ~50 | [1][2] |
| Radiometric | ~2.7 | [1] | |||
| OSMI-2 | Not explicitly found | Global O-GlcNAcylation (Western Blot) | Not explicitly found | [3][4] | |
| OSMI-4 | Not explicitly found | Kd = 8 nM (active form) | Global O-GlcNAcylation (Western Blot) | ~3 | [4][5][6] |
| BZX2 | Not explicitly found | 2.5 | Not explicitly found | [3] | |
| Alloxan | Not explicitly found | Not explicitly found | Not explicitly found | [3] | |
| L01 | UDP-Glo | 21.8 | Global O-GlcNAcylation (Western Blot) | ~50 | [5] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell lines used. The data presented here is for comparative purposes.
Key Experimental Validation Methods
A multi-pronged approach is essential for the robust validation of OGT inhibitor on-target effects. This typically involves a combination of biochemical assays to confirm direct enzyme inhibition, cellular assays to demonstrate target engagement and downstream pathway modulation in a physiological context, and proteomic approaches for a global view of the inhibitor's impact.
Biochemical Assays: Direct Inhibition of OGT Activity
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified OGT.
This is a popular luminescence-based assay that quantifies the amount of UDP produced during the glycosyltransferase reaction.[7][8] A decrease in UDP production in the presence of an inhibitor is indicative of OGT inhibition.
Experimental Protocol: UDP-Glo™ OGT Inhibition Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified OGT enzyme, a suitable peptide or protein substrate (e.g., CKII peptide), and UDP-GlcNAc in an appropriate reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 12.5 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add the small molecule inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to allow the enzymatic reaction to proceed.
-
UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent contains enzymes that convert UDP to ATP, which in turn drives a luciferase-luciferin reaction, producing light.
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
This classic method utilizes a radiolabeled this compound donor substrate (e.g., UDP-[³H]GlcNAc).[9] The transfer of the radiolabeled GlcNAc to a protein or peptide substrate is quantified, and a reduction in incorporation in the presence of an inhibitor signifies OGT inhibition.
Experimental Protocol: Radiometric OGT Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing purified OGT, a substrate protein (e.g., Nup62), and UDP-[³H]GlcNAc in a suitable buffer.
-
Inhibitor Addition: Add the test inhibitor at varying concentrations.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Separation: Stop the reaction and separate the radiolabeled protein from the unincorporated UDP-[³H]GlcNAc using methods like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated substrate.
-
Quantification: Quantify the amount of radioactivity incorporated into the protein substrate using a scintillation counter or by densitometry of the autoradiogram.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Cellular Assays: Target Engagement and Downstream Effects
Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage with OGT in its native environment, and elicit the expected downstream biological effects.
A fundamental cellular assay involves treating cells with the OGT inhibitor and then assessing the global levels of O-GlcNAcylated proteins using an O-GlcNAc-specific antibody (e.g., CTD110.6 or RL2) via Western blotting.[10][11][12][13] A dose- and time-dependent decrease in the overall O-GlcNAc signal is a strong indicator of on-target OGT inhibition.
Experimental Protocol: O-GlcNAc Western Blot Analysis
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the OGT inhibitor at a range of concentrations and for various durations. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and OGA inhibitors (e.g., Thiamet-G) to prevent de-O-GlcNAcylation during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc CTD110.6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities of the O-GlcNAc signal and normalize to the loading control.
CETSA is a powerful technique to directly assess target engagement in intact cells.[14][15][16][17][18] The principle is that the binding of a ligand (inhibitor) to its target protein (OGT) increases the thermal stability of the protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for OGT
-
Cell Treatment: Treat intact cells with the OGT inhibitor or vehicle control for a specific duration to allow for target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: After the heat challenge, lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Detection: Analyze the amount of soluble OGT in each sample by Western blotting using an OGT-specific antibody.
-
Data Analysis: Plot the amount of soluble OGT as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Proteomic Approaches: Global Substrate and Off-Target Analysis
Mass spectrometry-based proteomics provides a global and unbiased approach to validate on-target effects and identify potential off-targets.
By treating cells with an OGT inhibitor and performing quantitative proteomics, researchers can identify and quantify changes in the O-GlcNAcylation of specific proteins. This can confirm the inhibition of OGT's activity on its known substrates and potentially identify novel substrates.
To identify potential off-target interactions, a "clickable" version of the inhibitor can be synthesized and used in pull-down experiments followed by mass spectrometry to identify interacting proteins. Alternatively, thermal proteome profiling (TPP), a variation of CETSA coupled with mass spectrometry, can be employed to assess the thermal stability of thousands of proteins simultaneously in the presence of the inhibitor, revealing both on-target and off-target interactions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in OGT signaling and the experimental workflows for inhibitor validation can aid in understanding and experimental design.
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 9. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CETSA [cetsa.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
How to compare the kinetics of different glycosyltransferases using UDP-GlcNAc?
For researchers, scientists, and drug development professionals, understanding the kinetic properties of glycosyltransferases is paramount for elucidating their biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of the kinetics of different glycosyltransferases that utilize UDP-N-acetylglucosamine (UDP-GlcNAc) as a sugar donor, supported by experimental data and detailed protocols.
This guide will delve into the kinetic parameters of four key human glycosyltransferases: O-linked N-acetylglucosamine transferase (OGT), N-acetylglucosaminyltransferase I (MGAT1), N-acetylglucosaminyltransferase V (GnT-V), and Exostosin-like 2 (EXTL2). By presenting their kinetic data side-by-side, we aim to provide a clear framework for comparing their enzymatic efficiencies and substrate affinities.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme is often described by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the enzyme's affinity for its substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio, where kcat (the turnover number) is derived from Vmax.
Below is a summary of the kinetic parameters for the four glycosyltransferases with respect to their common donor substrate, this compound.
| Enzyme | Glycosyltransferase Family | Km (this compound) (µM) | Vmax (pmol/min/µg or similar) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| OGT (O-linked N-acetylglucosamine transferase) | GT24 | ~1-25[1] | Varies with acceptor substrate | Varies with acceptor substrate |
| MGAT1 (N-acetylglucosaminyltransferase I) | GT13 | ~40[2] | Not explicitly stated | Not explicitly stated |
| GnT-V (N-acetylglucosaminyltransferase V) | GT13 | ~4000[3] | ~13-14 µmol/h/mg | Not explicitly stated |
| EXTL2 (Exostosin-like 2) | GT64 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols for Kinetic Analysis
Accurate determination of kinetic parameters requires robust and well-defined experimental protocols. Here, we detail two common methods for assaying glycosyltransferase activity.
Method 1: Universal Phosphatase-Coupled Colorimetric Assay
This non-radioactive method offers a safe and high-throughput-compatible alternative for measuring glycosyltransferase activity. The principle lies in the detection of the UDP released during the glycosyltransfer reaction. The UDP is then hydrolyzed by a phosphatase to release inorganic phosphate (B84403), which can be quantified using a malachite green-based colorimetric reagent.
Experimental Workflow:
Caption: Workflow for the phosphatase-coupled glycosyltransferase assay.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the desired concentrations of the acceptor substrate, a coupling phosphatase (e.g., CD39L3 for UDP), and the reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MnCl₂, 10 mM MgCl₂).
-
Vary the concentration of this compound across a range that brackets the expected Km value.
-
Initiate the reaction by adding the glycosyltransferase enzyme.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction and develop the color by adding a malachite green-based phosphate detection reagent according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance readings to the amount of phosphate produced.
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Method 2: Radioactive Filter Binding Assay
This classic method utilizes a radiolabeled donor substrate, such as UDP-[³H]-GlcNAc, to directly measure the incorporation of the sugar onto an acceptor substrate.
Experimental Workflow:
Caption: Workflow for the radioactive filter binding assay.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the acceptor substrate, reaction buffer, and a fixed amount of radiolabeled UDP-[³H]-GlcNAc.
-
Vary the concentration of unlabeled this compound to achieve the desired final specific activity and substrate concentration range.
-
Initiate the reaction by adding the glycosyltransferase.
-
-
Incubation:
-
Incubate at the optimal temperature for a time within the linear range of the reaction.
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction, for example, by adding a denaturing solution like SDS.
-
Spot the reaction mixture onto a filter membrane (e.g., nitrocellulose or phosphocellulose paper) that will bind the acceptor substrate and its glycosylated product.
-
Wash the filters extensively with an appropriate buffer to remove unincorporated UDP-[³H]-GlcNAc.
-
-
Detection:
-
Place the dried filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial velocity for each substrate concentration, taking into account the specific activity of the UDP-[³H]-GlcNAc.
-
Plot the initial velocity against the substrate concentration and determine Km and Vmax using Michaelis-Menten kinetics.
-
O-GlcNAc Signaling Pathway
O-GlcNAc transferase (OGT) plays a crucial role in a dynamic post-translational modification system that rivals phosphorylation in its regulatory scope. The O-GlcNAc signaling pathway is intricately linked to cellular metabolism and various signaling cascades.
References
The Segregated Lives of a Cellular Building Block: Evidence for the Compartmentalization of UDP-GlcNAc Pools
A Comparative Guide for Researchers and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor for a multitude of glycosylation events within the cell, influencing protein function, signaling, and cell structure. While synthesized in the cytosol, its diverse roles in distinct cellular locations necessitate the existence of segregated pools of this essential nucleotide sugar. This guide provides a comprehensive comparison of the evidence supporting the compartmentalization of this compound, focusing on the distinct cytoplasmic/nuclear and endoplasmic reticulum (ER)/Golgi apparatus pools. We delve into the experimental data that underpins our understanding and provide detailed methodologies for key experiments in the field.
Cytoplasmic and Nuclear this compound Pool: The Hub of O-GlcNAcylation
The this compound pool in the cytoplasm and nucleus is primarily dedicated to O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine and threonine residues of target proteins. This process is crucial for regulating a vast array of cellular processes, including transcription, signal transduction, and cytoskeletal dynamics.[1][2]
The concentration of this compound in the cytosol is considered a key determinant of the extent of O-GlcNAcylation, acting as a nutrient sensor that links cellular metabolic status to protein function.[3] The hexosamine biosynthetic pathway (HBP), which produces this compound, integrates glucose, amino acid, fatty acid, and nucleotide metabolism, making the cytosolic this compound pool a direct reflection of the cell's nutritional state.[1]
ER and Golgi this compound Pool: Fueling Glycan Chain Elongation
In contrast to the cytoplasmic/nuclear pool, the this compound within the lumen of the ER and Golgi apparatus serves as a substrate for the synthesis of N-linked glycans, O-linked glycans (distinct from O-GlcNAcylation), and glycosaminoglycans.[2][4][5] These complex glycans are essential for proper protein folding, stability, and trafficking, as well as for the formation of the extracellular matrix.
The maintenance of a distinct this compound pool within these organelles is dependent on specific nucleotide sugar transporters (NSTs) that actively transport this compound from the cytosol into the ER and Golgi lumen.[6][7][8] This transport mechanism ensures a sufficient supply of the sugar donor for the glycosyltransferases residing in these compartments, even when cytosolic levels might fluctuate.
Comparative Analysis of this compound Pools
| Feature | Cytoplasmic/Nuclear Pool | ER/Golgi Pool |
| Primary Function | Substrate for O-GlcNAc transferase (OGT) in O-GlcNAcylation.[1][4] | Substrate for various glycosyltransferases in N-linked and O-linked glycan synthesis, and glycosaminoglycan assembly.[2][4][5] |
| Regulation | Directly influenced by the flux through the hexosamine biosynthetic pathway (HBP), reflecting cellular nutrient status.[3] | Dependent on the activity of specific nucleotide sugar transporters (NSTs) that import this compound from the cytosol.[6][7][8] |
| Key Enzymes | O-GlcNAc Transferase (OGT), O-GlcNAcase (OGA).[3] | Various glycosyltransferases (e.g., GlcNAc-transferases), dolichol-phosphate N-acetylglucosaminephosphotransferase (DPAGT1).[4] |
| Evidence for Compartmentalization | - Presence of OGT and OGA exclusively in the cytoplasm and nucleus. - Direct correlation between cytosolic this compound levels and protein O-GlcNAcylation.[2] | - Identification and characterization of specific this compound transporters in the ER and Golgi membranes.[6][7][8][9] - Defects in N-glycosylation and other Golgi-specific glycosylation upon disruption of these transporters.[8][9] |
Experimental Evidence and Methodologies
The following section details key experimental approaches that have provided evidence for the compartmentalization of this compound pools.
Subcellular Fractionation and Transport Assays
This classical biochemical approach provides direct evidence for the transport of this compound into isolated organelles.
Experimental Protocol:
-
Cell Lysis and Organelle Isolation: Cells are gently lysed to maintain organelle integrity. The lysate is then subjected to differential centrifugation to isolate microsomes (a fraction enriched in ER and Golgi membranes).
-
Transport Assay: The isolated microsomes are incubated with radiolabeled UDP-[\³H]GlcNAc.
-
Separation and Quantification: The microsomes are separated from the incubation medium by centrifugation through a sucrose (B13894) cushion. The amount of radiolabel incorporated into the microsomes is quantified by scintillation counting.
-
Controls: The experiment is performed at 4°C to inhibit active transport and in the presence of unlabeled this compound to demonstrate competitive inhibition, confirming the specificity of the transport.
Diagram of the this compound Transport Assay Workflow:
Caption: Workflow for assessing this compound transport into isolated microsomes.
Genetic Manipulation of Nucleotide Sugar Transporters
Knockout or knockdown of specific NSTs allows for the investigation of their role in supplying this compound to the ER and Golgi.
Experimental Protocol:
-
Gene Silencing/Knockout: Techniques such as RNA interference (siRNA) or CRISPR-Cas9 are used to reduce or eliminate the expression of a specific NST gene in a cell line.
-
Glycosylation Analysis: The glycosylation status of specific proteins is analyzed. For N-linked glycans, this can be done by treating cell lysates with enzymes like PNGase F (which removes N-linked glycans) and observing changes in protein mobility on a Western blot.
-
Phenotypic Analysis: Cellular phenotypes known to be dependent on proper glycosylation, such as cell adhesion or receptor signaling, are assessed.
Logical Diagram of NST Knockdown Experiment:
Caption: Impact of NST knockdown on N-glycosylation.
Genetically Encoded Biosensors
The development of fluorescent biosensors for this compound allows for real-time monitoring of its concentration in living cells, although spatially resolving different pools remains a challenge.
Experimental Protocol:
-
Biosensor Expression: Cells are transfected with a plasmid encoding a FRET-based or single-fluorophore biosensor for this compound.[10][11][12]
-
Live-Cell Imaging: The fluorescence of the biosensor is monitored using microscopy. Changes in the fluorescence signal correspond to changes in the intracellular this compound concentration.
-
Perturbation Studies: Cells are treated with inhibitors of the HBP (e.g., 6-diazo-5-oxo-L-norleucine, DON) or supplemented with glucosamine (B1671600) to modulate this compound levels, and the corresponding changes in the biosensor signal are recorded.[10][12]
Signaling Pathway of this compound Synthesis and Sensing:
References
- 1. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Endoplasmic Reticulum/Golgi Nucleotide Sugar Transporters Contribute to the Cellular Release of UDP-sugar Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Golgi this compound transporter delivers substrates for N-linked glycans and sphingolipids | Semantic Scholar [semanticscholar.org]
- 9. UDP-N-acetylglucosamine Transporter (SLC35A3) Regulates Biosynthesis of Highly Branched N-Glycans and Keratan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically Encoded Green Fluorescent Biosensors for Monitoring this compound in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Essentiality of UDP-GlcNAc Synthesis: A Comparative Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolite in all eukaryotic cells, serving as the sole donor substrate for O-GlcNAcylation, a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins. The hexosamine biosynthetic pathway (HBP), which culminates in the synthesis of this compound, is a key cellular nutrient sensor. Given its central role in cellular signaling, metabolism, and disease, validating the essentiality of this compound synthesis is paramount for both basic research and therapeutic development. This guide provides a comparative overview of genetic knockout models used to interrogate the function of this vital pathway, supported by experimental data and detailed protocols.
Comparing Genetic Knockout Models for this compound Synthesis
Genetic knockout of key enzymes in the hexosamine biosynthetic pathway offers a powerful approach to elucidate the consequences of this compound depletion. Below is a comparison of different knockout models and their reported impact on this compound levels and cellular phenotypes.
| Gene Knockout Model | Enzyme | Key Function in this compound Synthesis | Reported Reduction in this compound Levels | Key Phenotypic Outcomes | Reference |
| GFAT1/GFPT1 KO | Glutamine:fructose-6-phosphate amidotransferase 1 | Rate-limiting enzyme of the HBP | >90% reduction after 24h of GlcNAc withdrawal in knockout cells dependent on salvage pathway.[1][2] | Impaired cell proliferation and viability in the absence of GlcNAc salvage.[1][2] | [1][2] |
| GFAT2 KO | Glutamine:fructose-6-phosphate amidotransferase 2 | Isoform of the rate-limiting enzyme, predominantly in the nervous system and embryonic stem cells.[3][4] | Lower sensitivity to this compound feedback inhibition compared to GFAT1.[3] | Lethal at or prior to the first instar larval stage in Drosophila.[5] | [3][4][5] |
| EMeg32/GNA1 KO | Glucosamine-6-phosphate N-acetyltransferase | Acetylates glucosamine-6-phosphate | Significant decrease in intracellular this compound.[6] | Embryonic lethality around day 7.5 in mice, reduced cell proliferation, and resistance to apoptosis.[6][7] | [6][7] |
| NAGK KO | N-acetylglucosamine kinase | Key enzyme in the GlcNAc salvage pathway | Impairs this compound pool maintenance under glutamine limitation.[8] | Impaired tumor growth in vivo.[8] | [8] |
| TbUAP KO | UDP-N-acetylglucosamine pyrophosphorylase (in T. brucei) | Catalyzes the final step in this compound synthesis | <5% of wild-type levels after 48h under nonpermissive conditions.[9] | Cessation of cell division and cell death; impaired protein glycosylation.[9] | [9] |
Experimental Protocols
I. Generation of a GFAT1 Knockout Cell Line using CRISPR-Cas9
This protocol provides a general framework for generating a knockout of GFAT1, the rate-limiting enzyme in the HBP, in a mammalian cell line.
1. gRNA Design and Cloning:
- Design two to four single guide RNAs (sgRNAs) targeting an early exon of the GFAT1 gene using a publicly available tool like CHOPCHOP.
- Synthesize and anneal complementary oligonucleotides for each gRNA.
- Clone the annealed gRNA duplexes into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
2. Transfection of Mammalian Cells:
- Plate the target mammalian cell line (e.g., HEK293T, HeLa) at an appropriate density.
- Transfect the cells with the gRNA/Cas9-expressing plasmid using a suitable transfection reagent. Include a mock-transfected control.
3. Single-Cell Sorting and Clonal Expansion:
- 48-72 hours post-transfection, harvest the cells.
- If using a fluorescent reporter (like GFP), isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
- Alternatively, perform serial dilution to seed single cells.
- Culture the single-cell clones until colonies are visible.
4. Screening and Validation of Knockout Clones:
- Expand the individual clones.
- Isolate genomic DNA from each clone.
- Perform PCR to amplify the targeted region of the GFAT1 gene.
- Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
- Confirm the absence of GFAT1 protein expression by Western blotting.
II. Quantification of Intracellular this compound by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound.
1. Metabolite Extraction:
- Culture cells under the desired experimental conditions.
- Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
2. HPLC-MS/MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.
- Reconstitute the dried extract in a suitable solvent for injection.
- Perform chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column.
- Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification of this compound, using a stable isotope-labeled internal standard for accurate quantification.
Visualizing Key Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of Gfat1 (zeppelin) and Gfat2, Essential Paralogous Genes Which Encode the Enzymes That Catalyze the Rate-Limiting Step in the Hexosamine Biosynthetic Pathway in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drosophila GFAT1 and GFAT2 enzymes encode obligate developmental functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis of UDP-N-acetylglucosamine Is Essential for Bloodstream Form Trypanosoma brucei in Vitro and in Vivo and UDP-N-acetylglucosamine Starvation Reveals a Hierarchy in Parasite Protein Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UDP-GlcNAc: A Guide for Laboratory Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar in numerous metabolic pathways, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential safety information, logistical guidance, and step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or aerosols[2][3].
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[2].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][2].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[2].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell[2][3].
Quantitative Data on this compound
The following table summarizes key quantitative data for this compound, aiding in its safe handling and management.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅N₃Na₂O₁₇P₂ | [4] |
| Molecular Weight | 651.3 g/mol | [4] |
| Appearance | Off-white powder/solid | [2] |
| Melting Point | Undetermined/Not Available | [1][2] |
| Boiling Point | Undetermined/Not Available | [1][2] |
| Solubility | Soluble in water | [3] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Disposal Protocol for this compound
The proper disposal of this compound is paramount to prevent environmental contamination. Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems[1]. Disposal procedures must comply with all applicable local, regional, and national regulations.
Step-by-Step Disposal Procedure:
-
Small Spills:
-
Unused or Waste Product:
-
Collect all waste this compound, whether in solid form or in solution, in a clearly labeled, sealed container designated for non-hazardous or slightly hazardous chemical waste, according to your institution's guidelines.
-
Solutions of this compound are unstable and should be prepared fresh. Any unused or degraded solutions should be disposed of promptly[5].
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Place all contaminated disposable materials into a designated chemical waste bag or container for incineration or other approved disposal methods.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
